molecular formula C10H16O2 B1488021 7,10-Dioxadispiro[2.2.4.2]dodecane CAS No. 52875-47-5

7,10-Dioxadispiro[2.2.4.2]dodecane

Cat. No.: B1488021
CAS No.: 52875-47-5
M. Wt: 168.23 g/mol
InChI Key: UDXVMLIGVOVHGW-UHFFFAOYSA-N
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Description

7,10-Dioxadispiro[2.2.4.2]dodecane is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,10-dioxadispiro[2.2.46.23]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-9(1)3-5-10(6-4-9)11-7-8-12-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXVMLIGVOVHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720887
Record name 7,10-Dioxadispiro[2.2.4~6~.2~3~]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52875-47-5
Record name 7,10-Dioxadispiro[2.2.4~6~.2~3~]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,10-Dioxadispiro[2.2.4.2]dodecane represents a unique and sterically demanding dispiroketal scaffold. Such spirocyclic systems have garnered significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1] This guide provides a comprehensive overview of a proposed synthetic pathway to this compound, grounded in established principles of organic synthesis. The core of this strategy involves the acid-catalyzed reaction of an epoxide with cyclobutanone. Detailed mechanistic insights, step-by-step experimental protocols, and critical considerations for reaction optimization are presented.

Introduction: The Significance of Dispiroketals in Modern Chemistry

Spirocyclic frameworks are prevalent in a wide array of natural products and pharmacologically active molecules. The incorporation of a spiro-center introduces a defined three-dimensional architecture that can be advantageous for molecular recognition and binding affinity.[1] Dispiroketals, characterized by two spiro-centers sharing a common ketal carbon, are a particularly intriguing subclass. Their unique topology can influence a molecule's lipophilicity, metabolic stability, and cell permeability, making them attractive motifs in drug design.[2][3][4] The target molecule, this compound, features a central dioxane ring flanked by a cyclobutane and a cyclohexane ring, presenting a novel scaffold for exploration in various chemical and biological contexts.

Proposed Synthetic Strategy: A Convergent Approach

The synthesis of this compound can be logically approached through a convergent strategy, culminating in the formation of the dispiroketal linkage. The key disconnection points to two primary building blocks: an appropriate epoxide and cyclobutanone. The acid-catalyzed reaction between these two precursors is a well-established method for the formation of ketals and related structures.[5][6][7]

The proposed overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Epoxide Formation cluster_2 Dispiroketal Formation Cyclopropylcarbinol Cyclopropylcarbinol Cyclobutanol Cyclobutanol Cyclopropylcarbinol->Cyclobutanol Acid-catalyzed rearrangement Cyclobutanone Cyclobutanone Cyclobutanol->Cyclobutanone Oxidation Cyclobutanone_Final Cyclobutanone Cyclobutanone->Cyclobutanone_Final Precursor_Alkene Suitable Alkene (e.g., Methylenecyclopropane) Oxaspiropentane Oxaspiropentane Precursor_Alkene->Oxaspiropentane Epoxidation Epoxide_Final Epoxide Oxaspiropentane->Epoxide_Final Or other suitable epoxide Target_Molecule This compound Cyclobutanone_Final->Target_Molecule Epoxide_Final->Target_Molecule

Caption: Overall synthetic workflow for this compound.

Synthesis of Key Precursors

Preparation of Cyclobutanone

Cyclobutanone is a crucial building block for this synthesis. While commercially available, its synthesis from readily available starting materials is well-documented. One efficient method involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[8]

Step 1: Acid-Catalyzed Rearrangement of Cyclopropylcarbinol to Cyclobutanol

This reaction proceeds via a carbocation intermediate, where the strained cyclopropyl ring undergoes expansion to the more stable cyclobutyl system.

Step 2: Oxidation of Cyclobutanol to Cyclobutanone

A variety of oxidizing agents can be employed for this transformation, with chromic acid being a classic choice.[8] Milder, more modern reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation can also be utilized to minimize side reactions.

Synthesis of a Suitable Epoxide

The structure of this compound suggests that the epoxide precursor should be capable of forming the cyclohexane portion of the final molecule upon reaction with cyclobutanone. A plausible candidate is an epoxide derived from a suitable six-membered ring precursor. For the purpose of this guide, we will consider the general principles of epoxidation.

A common method for the synthesis of epoxides is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9] The choice of the starting alkene is critical and will dictate the final substitution pattern on the cyclohexane ring of the target molecule.

The Core Reaction: Acid-Catalyzed Dispiroketal Formation

The key step in this synthesis is the acid-catalyzed reaction between the chosen epoxide and cyclobutanone. This reaction is a classic example of nucleophilic ring-opening of a protonated epoxide.[5][6][7][10]

Mechanistic Insights

The reaction mechanism proceeds through several key steps:

  • Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, TsOH). This makes the epoxide a better electrophile and facilitates nucleophilic attack.[10]

  • Nucleophilic Attack by Cyclobutanone: The carbonyl oxygen of cyclobutanone acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon.[7]

  • Intramolecular Ring Closure: The resulting intermediate undergoes an intramolecular cyclization, where the alkoxide attacks the protonated carbonyl carbon of the former cyclobutanone.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral dispiroketal product.

Mechanism cluster_0 Reaction Mechanism Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H⁺ H+ H⁺ Intermediate_1 Oxonium Intermediate Protonated_Epoxide->Intermediate_1 + Cyclobutanone Cyclobutanone Cyclobutanone Intermediate_2 Hemiketal Intermediate Intermediate_1->Intermediate_2 Intramolecular Attack Target This compound Intermediate_2->Target - H⁺ H+_regen H⁺

Caption: Simplified mechanism of acid-catalyzed dispiroketal formation.

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is dependent on the reaction conditions. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[5][6][7]

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should optimize these conditions based on the specific substrates and available laboratory equipment.

Protocol: Synthesis of Cyclobutanone from Cyclopropylcarbinol[8]
  • Apparatus: A round-bottomed flask equipped with a reflux condenser.

  • Reagents:

    • Cyclopropylcarbinol

    • Concentrated Hydrochloric Acid

    • Water

    • Chromic Acid solution (or other suitable oxidant)

  • Procedure:

    • To the flask, add water, concentrated hydrochloric acid, and cyclopropylcarbinol.

    • Reflux the mixture for approximately 1.5-2 hours. The formation of cyclobutanol will be observed as a separate layer.

    • Cool the reaction mixture and carefully add the oxidizing agent (e.g., chromic acid solution) portion-wise, maintaining the temperature with an ice bath.

    • After the addition is complete, stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC or GC).

    • Perform a work-up by extracting the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude cyclobutanone by distillation.

Protocol: General Epoxidation of an Alkene with m-CPBA
  • Apparatus: A round-bottomed flask with a magnetic stirrer.

  • Reagents:

    • Alkene precursor

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the alkene in DCM in the flask and cool to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting epoxide by flash column chromatography if necessary.

Protocol: Acid-Catalyzed Synthesis of this compound
  • Apparatus: A flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Epoxide precursor

    • Cyclobutanone

    • Anhydrous solvent (e.g., dichloromethane or toluene)

    • Acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid)

  • Procedure:

    • Dissolve the epoxide and an equimolar amount of cyclobutanone in the anhydrous solvent.

    • Add a catalytic amount of the acid catalyst to the solution.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Characterization and Data

The successful synthesis of this compound and its intermediates would be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of characteristic signals for the cyclobutane, cyclohexane, and dioxane ring protons. The chemical shifts and coupling constants will be indicative of the spirocyclic structure.
¹³C NMR A specific number of carbon signals corresponding to the molecular symmetry. The ketal carbon will have a characteristic downfield shift.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₁₀H₁₆O₂.
Infrared (IR) Spectroscopy Disappearance of the carbonyl stretch from cyclobutanone and the appearance of C-O ether stretches characteristic of the dioxane ring.

Conclusion and Future Directions

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of this compound. The methodology is based on well-established and reliable organic transformations, providing a clear pathway for researchers in synthetic chemistry and drug discovery. The modularity of this approach allows for the synthesis of a variety of derivatives by modifying the epoxide and ketone precursors. The novel three-dimensional structure of this compound makes it an attractive scaffold for the development of new chemical entities with potentially unique biological activities. Further studies to explore the conformational properties and biological applications of this and related dispiroketals are warranted.

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • BYJU'S. (n.d.). Epoxide Reactions. [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Billups, W. E., Litosh, V. A., Saini, R. K., & Daniels, A. D. (1999). Synthesis of Oxaspiropentene. Organic Letters, 1(1), 115-116.
  • University of Canterbury. (n.d.). Reactions of epoxides with neighbouring nucleophiles. [Link]

  • ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. [Link]

  • Tokyo University of Science. (n.d.). マグネシウムカルベノイドを利用したシクロプロパンカルボニトリル類. [Link]

  • LookChem. (n.d.). Cas 52875-47-5, this compound. [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 52875-47-5 Name: -. [Link]

  • PubChem. (n.d.). 7,10-dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane. [Link]

  • PubChem. (n.d.). 2-{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}. [Link]

  • SpectraBase. (n.d.). (1R,2S)-2-Phenyl-7,10-dioxadispiro[2.2.4.2]dodecane-1-carbonitrile. [Link]

  • Molbase. (n.d.). 2-(4-methylbenzoyl)-7,10-dioxadispiro[2.2.4.2]dodecane-1,1-dicarbonitrile. [Link]

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  • ResearchGate. (n.d.). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

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  • The Dong Group. (2013, August 22). Synthesis of Cyclobutanone and Cyclobutenone. [Link]

  • YouTube. (2014, January 31). Using Epoxides in Synthesis. [Link]

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  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

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Sources

An In-depth Technical Guide to 7,10-Dioxadispiro[2.2.4.2]dodecane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,10-Dioxadispiro[2.2.4.2]dodecane is a unique spirocyclic compound featuring two cyclopropane rings and a 1,4-dioxane moiety. Its rigid, three-dimensional structure makes it an intriguing building block in organic synthesis, with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, synthesis, characterization, and potential utility for research and development professionals.

IUPAC Name and Structure

The systematic IUPAC name for this compound is This compound . The name is derived from the following rules:

  • dodecane : The parent hydrocarbon has a total of twelve carbon atoms.

  • dispiro : The compound contains two spiro atoms, which are carbons shared between two rings.

  • [2.2.4.2] : This denotes the number of carbon atoms in the bridges connecting the spiro atoms. Starting from the smaller ring, there are two carbons in the first cyclopropane ring, two in the second cyclopropane ring, four in the cyclohexane ring, and two in the dioxane ring.

  • 7,10-Dioxa : This indicates the presence of two oxygen atoms at positions 7 and 10 of the spirocyclic system.

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of the nitrile derivative leverages the reactivity of magnesium carbenoids with a precursor containing a sulfoxide and a nitrile group. The causality behind this experimental choice lies in the ability of the magnesium carbenoid to facilitate a key intramolecular cyclization, forming the intricate dispirocyclic system.

Experimental Protocol: Synthesis of this compound-1-carbonitrile

This protocol is adapted from a doctoral thesis from the Tokyo University of Science.

Step 1: Preparation of the Magnesium Carbenoid

  • Under an inert argon atmosphere, cool a solution of isopropylmagnesium chloride (i-PrMgCl, 2.0 M in diethyl ether, 0.50 mL, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 9.0 mL) to 0 °C.

  • Stir the solution for 30 minutes at 0 °C to ensure the formation of the Grignard reagent.

Step 2: Cyclization Reaction

  • To the solution from Step 1, add a solution of the precursor, 1-(p-tolylsulfinyl)-1-cyanomethyl-4,4-ethylenedioxycyclohexane (73.6 mg, 0.20 mmol), in anhydrous THF (1.0 mL) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes. The magnesium carbenoid generated in situ reacts with the precursor to induce cyclopropanation and subsequent formation of the dispiro system.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (1 mL).

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound-1-carbonitrile.

G cluster_prep Step 1: Carbenoid Preparation cluster_reaction Step 2: Cyclization cluster_workup Step 3: Work-up & Purification A i-PrMgCl in THF B Stir at 0°C for 30 min A->B Formation of Grignard Reagent D Reaction Mixture B->D C Precursor in THF C->D Dropwise addition at 0°C E Stir at 0°C for 30 min D->E Intramolecular Cyclization F Quench with aq. NH4Cl E->F G Extract with Chloroform F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Workflow for the synthesis of this compound-1-carbonitrile.

Characterization

Spectroscopic Data for this compound-1-carbonitrile
Technique Observed Peaks
¹H NMR Signals corresponding to the cyclopropyl, cyclohexyl, and dioxane protons are expected in the aliphatic region of the spectrum.
¹³C NMR Characteristic signals for the spiro carbons and the carbons of the three ring systems would be observed.
IR Spectroscopy A sharp absorption band around 2245 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. Other bands would correspond to C-H and C-O stretching and bending vibrations.
Mass Spectrometry The molecular ion peak would confirm the molecular weight of the compound.

Potential Applications

The rigid, three-dimensional scaffold of this compound and its derivatives makes them attractive for various applications, particularly in drug discovery and development.

Medicinal Chemistry

Spirocycles are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their well-defined spatial arrangement of functional groups can lead to enhanced binding affinity and selectivity for biological targets. The introduction of spirocyclic motifs can improve key drug-like properties such as:

  • Potency and Selectivity: The rigid conformation can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for the target protein.

  • Physicochemical Properties: Spirocycles can be used to modulate lipophilicity and aqueous solubility, which are critical for pharmacokinetic properties.

  • Metabolic Stability: The compact nature of spirocycles can shield parts of the molecule from metabolic enzymes, thereby increasing its in vivo half-life.

This compound, as a building block, can be incorporated into larger molecules to explore new chemical space and develop novel therapeutic agents.

Materials Science

The unique and complex molecular structure of this compound also suggests its potential use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. The rigidity of the dispiro system could impart desirable thermal and mechanical properties to the resulting materials.

Conclusion

This compound represents a fascinating and under-explored molecular scaffold. While detailed synthetic and characterization data for the parent compound are not widely published, the successful synthesis of its nitrile derivative provides a clear pathway for its preparation. The inherent three-dimensionality and rigidity of this dispiroketal make it a valuable building block for medicinal chemists and material scientists seeking to create novel and complex molecular architectures with enhanced properties. Further research into the synthesis and applications of this compound is warranted to fully unlock its potential.

References

  • Tokyo University of Science. (n.d.). Synthesis of Cyclopropanecarbonitriles Using Magnesium Carbenoids. Tokyo University of Science Academic Repository.
  • LookChem. (n.d.). Cas 52875-47-5, this compound. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Drugs for Neglected Diseases Initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Landscape of Spirocyclic Dioxolanes: A Representative Study in the Context of CAS 52875-47-5

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Therefore, this guide has been structured to provide a robust technical overview of the broader class of molecules to which 7,10-Dioxadispiro[2.2.4.2]dodecane belongs: spirocyclic ethers , with a focus on dispiro-1,3-dioxolane systems . The principles, methodologies, and potential applications discussed herein are representative of this class of compounds and are intended to provide a strong foundational understanding for researchers interested in this chemical space. The guide will leverage established knowledge of analogous structures to infer potential characteristics and synthetic strategies that would likely be applicable to this compound.

Part 1: The Spirocyclic Ether Motif: A Gateway to Structural Diversity and Biological Activity

Spirocyclic ethers are a fascinating class of organic compounds characterized by a central tetrahedral carbon atom that is a constituent of two separate rings. This unique structural feature imparts a three-dimensional architecture that is of significant interest in medicinal chemistry and materials science. The rigid, well-defined spatial arrangement of substituents around the spiro center can lead to precise interactions with biological targets.

The subject of our inquiry, this compound, is a member of the dispiro-1,3-dioxolane family. These structures contain two 1,3-dioxolane rings fused at a single carbon atom. The 1,3-dioxolane moiety is a common protecting group for carbonyl compounds and 1,2-diols in organic synthesis, but it is also a key structural element in a variety of biologically active molecules.

Structural Features of this compound

While experimental data is lacking, we can deduce the structural features of this compound from its IUPAC name.

  • Core Structure: The name "dodecane" indicates a twelve-carbon framework.

  • Spiro Fusion: "Dispiro" signifies two spirocyclic junctions. The numbers in the brackets, [2.2.4.2], describe the number of carbon atoms in each bridge connecting the spiro atoms.

  • Heteroatoms: "7,10-Dioxa" indicates the presence of two oxygen atoms at positions 7 and 10 of the dodecane backbone, forming two ether linkages.

Based on this, the structure is composed of two cyclopropane rings and a cyclohexane ring, with two of the cyclohexane carbons forming a 1,3-dioxolane-like system with the adjacent spiro carbon.

Part 2: Synthetic Strategies for Spirocyclic Ethers and Dioxolanes

The synthesis of spirocyclic ethers and dispiro-1,3-dioxolanes can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Approaches

A common and powerful method for the synthesis of spirocyclic ethers is the intramolecular carboetherification of alkenols . This reaction involves the cyclization of an alcohol onto a tethered alkene, often catalyzed by a transition metal. Copper-catalyzed enantioselective versions of this reaction have been developed, providing access to chiral spirocyclic ethers with high enantiomeric excess.

Another key strategy involves the acetalization or ketalization of diols with ketones or aldehydes . For the synthesis of dispiro-1,3-dioxolanes, a diketone or a ketone with a tethered diol could be envisioned as a precursor.

Plausible Synthetic Workflow for this compound

A hypothetical synthetic route to this compound could involve the double acetalization of a suitable diketone with a diol. The following workflow outlines a plausible, though unverified, synthetic approach.

G A 1,4-Cyclohexanedione E Reaction Mixture A->E B 1,2-Ethanediol B->E C Acid Catalyst (e.g., p-TsOH) C->E D Solvent (e.g., Toluene with Dean-Stark trap) D->E F Workup and Purification E->F G This compound F->G

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocol: A Representative Acetalization

The following is a generalized, representative protocol for the synthesis of a dispiro-1,3-dioxolane from a cyclic diketone and a diol. This is a hypothetical protocol and has not been validated for the synthesis of this compound.

Materials:

  • 1,4-Cyclohexanedione (1.0 eq)

  • 1,2-Ethanediol (2.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-cyclohexanedione, 1,2-ethanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC-MS analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired dispiro-1,3-dioxolane.

Part 3: Characterization and Spectroscopic Analysis

The structural elucidation of novel spirocyclic ethers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methylene protons of the dioxolane rings and the cyclopropane and cyclohexane moieties. The chemical shifts and coupling constants would provide valuable information about the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show a key signal for the spiro carbon, typically in the range of 90-120 ppm for a dioxolane. The number of distinct signals would indicate the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular formula of this compound (C₁₀H₁₆O₂), which is 168.23 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1200 cm⁻¹, which is characteristic of the ether linkages in the dioxolane rings. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the successful formation of the acetal.

A single Japanese patent application provides some spectroscopic data for a derivative, This compound-1-carbonitrile .[1] This data, while not for the parent compound, suggests the types of signals one might expect:

  • IR (neat): 2245 cm⁻¹ (C≡N stretch)

  • ¹H NMR (CDCl₃): Complex multiplets in the aliphatic region.

Part 4: Potential Applications in Drug Discovery and Development

Spirocyclic scaffolds are highly sought after in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved binding affinity and selectivity for biological targets. While there is no specific biological data for this compound, the broader class of spirocyclic ethers and dioxolanes has shown a wide range of biological activities.

G A Spirocyclic Ether Scaffold B Antiviral A->B C Antifungal A->C D Anticancer A->D E Neurological Disorders A->E

Caption: Potential therapeutic areas for spirocyclic ether-containing compounds.

The incorporation of the spiro-dioxolane motif can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The design and synthesis of libraries of diverse spirocyclic compounds are therefore of great interest for lead optimization in drug discovery programs.

Part 5: Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of spirocyclic ethers. While specific data for this compound is scarce, the foundational principles of synthesis and characterization for related spiro-dioxolane systems provide a clear roadmap for future investigation.

Future research efforts should focus on:

  • Developing and validating a robust synthetic route to this compound and its derivatives.

  • Comprehensive spectroscopic characterization to confirm its structure and stereochemistry.

  • Exploration of its chemical reactivity to enable the synthesis of a diverse library of analogues.

  • Screening for biological activity in a variety of therapeutic areas to uncover its potential as a lead scaffold in drug discovery.

The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel spirocyclic systems.

References

  • Saitoh, H., Watanabe, T., Kimura, T., Kato, Y., & Satoh, T. (2012). マグネシウムカルベノイドを利用したシクロプロパンカルボニトリル類. 東京理科大学学術リポジトリ. [Link]

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Spectroscopic Unveiling of a Dioxaspirocyclic Core: A Technical Guide to the Spectral Characteristics of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Scarcity in Spectroscopic Data

In the realm of chemical research and drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this structural elucidation. This guide is dedicated to the spectral analysis of 7,10-Dioxadispiro[2.2.4.2]dodecane, a unique dispiroketal with potential applications in organic synthesis.

A thorough search of the current scientific literature and chemical databases reveals a conspicuous absence of published experimental spectral data for this compound. To provide a valuable and scientifically grounded resource, this guide will pivot to a detailed analysis of a closely related and structurally simpler analog: 1,4-Dioxaspiro[4.5]decane . The fundamental dioxaspiroketal core is conserved between these two molecules, making the spectral data of the latter an excellent proxy for understanding the expected spectroscopic behavior of the former. Throughout this guide, we will analyze the experimental data for 1,4-Dioxaspiro[4.5]decane and extrapolate the key spectral features anticipated for this compound, noting the expected variations arising from their structural differences.

The Dioxaspiroketal Scaffold: A Structural Overview

Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two heterocyclic rings share a single carbon atom.[1] In dioxaspiroketals, each of these rings contains an oxygen atom. The rigid, three-dimensional structure of these motifs makes them valuable in medicinal chemistry and natural product synthesis.

This compound possesses a complex framework with two cyclopropane rings and a central cyclohexane ring, all connected through spiro junctions with a 1,3-dioxolane ring. Its analog, 1,4-Dioxaspiro[4.5]decane, features a simpler structure where a 1,3-dioxolane ring is spiro-fused to a cyclohexane ring.

Figure 1: Chemical structures of the target molecule, this compound, and its analyzed analog, 1,4-Dioxaspiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can deduce the connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,4-Dioxaspiro[4.5]decane is characterized by two main signals corresponding to the protons of the cyclohexane and the 1,3-dioxolane rings.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.9s4H-O-CH₂-CH₂-O-
~1.5m10HCyclohexane protons
Data sourced from SpectraBase.[2]

Expert Interpretation: The singlet at approximately 3.9 ppm is characteristic of the four equivalent protons of the ethylene glycol unit in the dioxolane ring. Their chemical equivalence arises from the rapid conformational flexing of the five-membered ring. The multiplet around 1.5 ppm corresponds to the ten protons of the cyclohexane ring. The overlapping signals in this region are due to the similar magnetic environments of the axial and equatorial protons.

Extrapolation for this compound: We would anticipate a more complex ¹H NMR spectrum for this compound.

  • The four protons of the dioxolane ring would likely appear as a singlet or a narrow multiplet, similar to the analog, but potentially at a slightly different chemical shift due to the influence of the adjacent spiro-cyclopropane rings.

  • The protons on the cyclohexane ring would exhibit more complex splitting patterns and a wider range of chemical shifts due to the rigid, puckered nature of the dispiro system and the anisotropic effects of the cyclopropane rings.

  • The protons of the two cyclopropane rings would appear as complex multiplets in the upfield region of the spectrum (typically 0.2-1.5 ppm), a characteristic feature of cyclopropyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1,4-Dioxaspiro[4.5]decane provides a count of the unique carbon environments.

Chemical Shift (δ) ppm Assignment
~109Spiroketal Carbon (C-O-C-O)
~64-O-CH₂-CH₂-O-
~35Cyclohexane CH₂ (adjacent to spiro C)
~25Cyclohexane CH₂
~24Cyclohexane CH₂
Data sourced from SpectraBase.[2]

Expert Interpretation: The downfield signal at approximately 109 ppm is the hallmark of the spiroketal carbon, which is bonded to two oxygen atoms. The signal around 64 ppm corresponds to the two equivalent carbons of the ethylene glycol moiety. The remaining three signals in the aliphatic region are assigned to the three distinct carbon environments in the cyclohexane ring.

Extrapolation for this compound: The ¹³C NMR spectrum of this compound would be expected to show:

  • A spiroketal carbon signal in a similar downfield region (~100-110 ppm).

  • The dioxolane carbons would also be in a comparable region (~60-70 ppm).

  • The cyclohexane carbons would likely show a greater dispersion of chemical shifts due to the more complex and rigid structure.

  • Unique signals for the spiro-carbons of the cyclopropane rings and the methylene carbons within the cyclopropane rings would be observed in the upfield aliphatic region.

NMR_Correlation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR H_dioxolane ~3.9 ppm (s, 4H) -O-CH₂-CH₂-O- C_dioxolane ~64 ppm -O-CH₂- H_dioxolane->C_dioxolane HSQC H_cyclohexane ~1.5 ppm (m, 10H) Cyclohexane C_cyclohexane ~24-35 ppm Cyclohexane H_cyclohexane->C_cyclohexane HSQC C_spiro ~109 ppm Spiroketal C

Figure 2: A conceptual diagram illustrating the expected ¹H-¹³C correlations for the core functional groups in a dioxaspiroketal system based on the data from 1,4-Dioxaspiro[4.5]decane.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorptions for 1,4-Dioxaspiro[4.5]decane:

Wavenumber (cm⁻¹) Intensity Vibrational Mode
2930-2850StrongC-H (sp³) stretching
1150-1050StrongC-O-C stretching (ether)
Data sourced from SpectraBase.[2]

Expert Interpretation: The IR spectrum of 1,4-Dioxaspiro[4.5]decane is relatively simple, as expected for a molecule lacking highly polar functional groups like carbonyls or hydroxyls. The prominent absorptions are the sp³ C-H stretching frequencies just below 3000 cm⁻¹ and the strong, characteristic C-O-C (ether) stretching bands in the "fingerprint" region between 1150 and 1050 cm⁻¹. The presence of multiple strong bands in this region is typical for acetals and ketals.

Extrapolation for this compound: The IR spectrum of this compound would be expected to be very similar to its analog, with the following key features:

  • Strong sp³ C-H stretching absorptions below 3000 cm⁻¹.

  • A strong and complex set of C-O-C stretching bands in the 1200-1000 cm⁻¹ region, confirming the presence of the dioxaspiroketal functionality.

  • Potentially, weak absorptions slightly above 3000 cm⁻¹ corresponding to the C-H stretching of the cyclopropane rings, a subtle but diagnostic feature.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns upon ionization.

Mass Spectrum of 1,4-Dioxaspiro[4.5]decane (Electron Ionization):

m/z Relative Intensity (%) Possible Fragment
142Moderate[M]⁺ (Molecular Ion)
99High[M - C₂H₅O]⁺
86High[M - C₃H₆O]⁺
Data sourced from NIST WebBook.[2]

Expert Interpretation: The mass spectrum of 1,4-Dioxaspiro[4.5]decane shows a molecular ion peak at m/z 142, confirming its molecular weight. The fragmentation is dominated by pathways involving the cleavage of the dioxolane ring and the cyclohexane ring. The formation of stable oxonium ions often drives the fragmentation of ketals.

Extrapolation for this compound: For this compound (Molecular Weight: 168.23 g/mol ), we would predict:

  • A molecular ion peak at m/z 168.

  • A complex fragmentation pattern resulting from the cleavage of the dioxolane ring, the cyclohexane ring, and the highly strained cyclopropane rings. The loss of ethylene (C₂H₄) or ethylene oxide (C₂H₄O) from the dioxolane ring is a likely fragmentation pathway. The fragmentation of the dispiro system would lead to a unique set of daughter ions.

MS_Fragmentation M [M]⁺ m/z = 142 F1 [M - C₂H₅O]⁺ m/z = 99 M->F1 Loss of C₂H₅O F2 [M - C₃H₆O]⁺ m/z = 86 M->F2 Ring Cleavage

Figure 3: A simplified representation of the major fragmentation pathways for 1,4-Dioxaspiro[4.5]decane observed in mass spectrometry.

Conclusion: A Predictive Spectroscopic Profile

While experimental data for this compound remains elusive, a detailed analysis of its close structural analog, 1,4-Dioxaspiro[4.5]decane, provides a robust framework for predicting its spectral characteristics. The key identifying features for this class of molecules are the distinctive spiroketal carbon signal in the ¹³C NMR spectrum, the characteristic C-O-C stretching vibrations in the IR spectrum, and predictable fragmentation patterns in the mass spectrum. This guide serves as a valuable resource for researchers and scientists, offering a scientifically reasoned and in-depth look at the spectral data expected for this complex and interesting molecule.

References

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1,6-dioxaspiro[1][3] decane, 7-methyl. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • NIST. (n.d.). 1,6-dioxaspiro[1][3] decane, 7-methyl. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1,6-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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The Spirocyclic Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Dispiro Compounds

Introduction: The Allure of the Spirocenter

In the vast and intricate landscape of molecular architecture, spirocyclic systems hold a unique and captivating position. Characterized by two rings sharing a single common atom, the spirocenter, these molecules possess a distinctive three-dimensional geometry that has fascinated and challenged chemists for over a century. Dispiro compounds, featuring two such spirocenters, represent a further leap in structural complexity and synthetic challenge. Their rigid frameworks and precise spatial orientation of functional groups have made them invaluable scaffolds in modern drug discovery, offering a level of conformational constraint that is often key to potent and selective biological activity. This guide delves into the rich history of dispiro compounds, tracing their journey from their initial serendipitous discovery and the early days of structural elucidation to the sophisticated, stereoselective synthetic strategies employed by today's medicinal chemists. We will explore the foundational contributions of pioneering scientists, the evolution of synthetic methodologies, and the ever-expanding role of these remarkable molecules in the quest for new therapeutics.

The Dawn of Spiro Chemistry: Nomenclature and the First Synthesis

The story of spiro compounds begins not with their synthesis, but with the challenge of naming them. The late 19th and early 20th centuries were a period of rapid expansion in organic chemistry, and the existing nomenclature systems struggled to keep pace with the ever-growing menagerie of newly synthesized cyclic molecules. It was the German chemist Adolf von Baeyer , a towering figure in the field of cyclic chemistry, who first proposed a systematic nomenclature for bicyclic compounds in 1900.[1][2][3][4][5] His work laid the essential groundwork for the naming of spirocycles, a system that has since been refined and expanded by the International Union of Pure and Applied Chemistry (IUPAC).

While von Baeyer was grappling with the theory of cyclic structures, the first synthesis of a compound that would later be identified as a dispirocycle was achieved. In 1896, the Russian chemist Gustav Gustavson reported the synthesis of a hydrocarbon with the formula C₅H₈.[6][7][8] However, the true structure of this molecule, spiropentane, remained elusive for some time. It was not until later that Nikolai Zelinsky , another prominent Russian chemist, correctly proposed its unique dispiro[2.2]pentane structure.[6][7]

Classical Synthesis: The Gustavson Reaction

Gustavson's synthesis of spiropentane, a landmark in the history of small-ring chemistry, was an example of a reductive dehalogenation. While the original publication lacks the detailed experimental procedures common in modern literature, the fundamental transformation is well-documented.

Conceptual Experimental Protocol: Gustavson's Synthesis of Spiropentane (circa 1896)

  • Reactant Preparation: Pentaerythritol is treated with a halogenating agent, such as hydrobromic acid, to produce pentaerythrityl tetrabromide.

  • Reductive Cyclization: The resulting pentaerythrityl tetrabromide is then reacted with a reducing metal, typically zinc dust, in a suitable solvent.

  • Work-up and Isolation: The reaction mixture is worked up to remove the inorganic byproducts. The volatile spiropentane is then isolated, likely through distillation.

Causality Behind Experimental Choices: The use of a tetra-halogenated starting material provides the necessary leaving groups for the formation of the two cyclopropane rings. Zinc is a common and effective reducing agent for such dehalogenation reactions. The high strain of the resulting spiropentane molecule makes this a challenging synthesis, and the yield of the original reaction was likely low.

The Evolution of Synthetic Strategies: From Brute Force to Finesse

The early syntheses of dispiro compounds, like Gustavson's, were often characterized by harsh reaction conditions and a lack of stereochemical control. The development of more sophisticated synthetic methods throughout the 20th century revolutionized the field, allowing for the construction of increasingly complex and stereochemically defined dispirocyclic scaffolds.

Synthetic EraKey MethodologiesCharacteristics
Classical (late 19th - mid 20th C.) Reductive dehalogenations, Intramolecular cyclizations of di-functionalized precursors.Harsh reaction conditions, low yields, limited substrate scope, no stereocontrol.
Early Modern (mid - late 20th C.) Cycloaddition reactions (e.g., Diels-Alder), Rearrangement reactions, Use of ylides.Milder conditions, improved yields, greater functional group tolerance, emergence of stereochemical considerations.
Modern (late 20th C. - present) Transition-metal catalyzed cyclizations, Organocatalysis, Asymmetric synthesis, Multi-component reactions.High efficiency and selectivity, excellent stereocontrol (enantioselective and diastereoselective), broad substrate scope.
A Case Study in Stereochemistry: The Saga of Feist's Acid

The historical importance of stereochemistry in the study of cyclic compounds is beautifully illustrated by the story of Feist's acid , a methylenecyclopropane dicarboxylic acid first synthesized in 1893.[9] For decades, the seemingly simple molecule and its derivatives were at the center of a debate about structure and reactivity. The study of the stereochemical outcome of reactions involving Feist's acid and its derivatives played a crucial role in the development of theories of pericyclic reactions, most notably the Woodward-Hoffmann rules.[9] This historical example underscores the critical importance of understanding and controlling the three-dimensional arrangement of atoms in cyclic systems.

Modern Synthetic Approaches: Precision and Control

The contemporary synthesis of dispiro compounds is a testament to the power of modern organic chemistry. Chemists now have at their disposal a vast arsenal of highly selective and efficient reactions that allow for the construction of complex dispirocycles with exquisite control over their stereochemistry.

Modern Asymmetric Synthesis: A Representative Protocol

A recent example of a modern, stereoselective synthesis of polysubstituted spiropentanes highlights the level of sophistication now achievable.[6][7] This approach utilizes a directed diastereoselective carbometalation of a substituted cyclopropene, followed by an intramolecular nucleophilic substitution.

Experimental Protocol: Stereoselective Synthesis of a Polysubstituted Spiropentane [6][7]

  • Preparation of the Cyclopropene Precursor: A suitably substituted cyclopropene is prepared. The substituents are chosen to direct the stereochemical outcome of the subsequent reactions.

  • Directed Carbometalation: The cyclopropene is treated with an organocuprate reagent at low temperature. The directing group on the cyclopropene ensures that the organometallic species adds to a specific face of the double bond, establishing the desired stereochemistry.

  • Intramolecular Nucleophilic Substitution: The resulting cyclopropyl copper intermediate undergoes a subsequent intramolecular nucleophilic substitution, closing the second cyclopropane ring and forming the spiropentane core.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices: The use of a chiral directing group on the cyclopropene precursor is the key to controlling the stereochemistry of the reaction. The low temperature of the carbometalation step helps to enhance the diastereoselectivity. The choice of the organocuprate reagent can be varied to introduce different substituents onto the spiropentane scaffold.

Diagram of the Modern Synthetic Approach

modern_synthesis start Substituted Cyclopropene intermediate Cyclopropyl Copper Intermediate start->intermediate Organocuprate (Directed Carbometalation) product Polysubstituted Spiropentane intermediate->product Intramolecular Nucleophilic Substitution drug_discovery scaffold Dispirocyclic Scaffold properties Unique 3D Geometry Conformational Rigidity Improved Physicochemical Properties scaffold->properties design Rational Drug Design properties->design drug Potent and Selective Drug Candidates design->drug

Caption: The role of dispiro scaffolds in modern drug discovery.

Conclusion and Future Outlook

The journey of dispiro compounds, from Gustavson's initial synthesis of spiropentane to their current prominence in cutting-edge drug discovery, is a compelling narrative of scientific progress. The field has evolved from an era of serendipitous discovery and structural puzzles to one of rational design and precise, stereocontrolled synthesis. As our understanding of the intricate relationship between molecular structure and biological function continues to deepen, and as our synthetic capabilities continue to expand, the importance of dispiro compounds in science and medicine is set to grow even further. The unique and versatile spirocyclic scaffold will undoubtedly continue to be a source of inspiration and innovation for chemists for many years to come.

References

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A Proposed Theoretical Investigation of 7,10-Dioxadispiro[2.2.4.2]dodecane: A Computational Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7,10-Dioxadispiro[2.2.4.2]dodecane represents a unique and structurally intriguing class of spirocyclic compounds. Its rigid, three-dimensional architecture, combining a cyclobutane, a cyclohexane, and a 1,3-dioxolane ring, suggests potential applications in medicinal chemistry as a chiral building block or a scaffold for novel therapeutics.[1] Despite its potential, a thorough theoretical and computational characterization of this molecule is conspicuously absent from the current scientific literature. This guide outlines a comprehensive ab initio and Density Functional Theory (DFT) based research program to elucidate the structural, electronic, and spectroscopic properties of this compound. By providing a detailed computational workflow, from conformational analysis to the prediction of spectroscopic signatures, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this promising molecule, thereby accelerating its potential application in drug discovery.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design

Spirocycles, characterized by two rings connected through a single common atom, have garnered significant attention in contemporary drug discovery. Their inherent three-dimensionality allows for a more precise and novel exploration of chemical space compared to traditional flat, aromatic scaffolds. This structural rigidity can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and pharmacokinetic properties. The 1,3-dioxolane moiety, in particular, is a common feature in numerous bioactive natural products and synthetic drugs, often contributing to target binding through hydrogen bond interactions.[2]

This compound, with its unique fusion of these structural motifs, presents a compelling case for in-depth theoretical study. A robust computational analysis is the most efficient first step to understanding its conformational preferences, electronic landscape, and potential for chemical modification. This guide proposes a systematic theoretical investigation to build a foundational dataset for this molecule, enabling its rational deployment in future drug design endeavors.

Proposed Computational Methodology: A Multi-tiered Approach

To construct a comprehensive theoretical model of this compound, a multi-tiered computational approach is recommended. This ensures both a broad exploration of the conformational space and a high-accuracy determination of the properties of key isomers.

Rationale for Method Selection

The choice of computational methods is dictated by the need to balance accuracy with computational cost. For a molecule of this size, a combination of molecular mechanics and quantum mechanical methods is optimal.

  • Initial Conformational Search (Molecular Mechanics): A preliminary exploration of the potential energy surface will be performed using a robust molecular mechanics force field, such as MMFF94. This is a computationally inexpensive method to identify a wide range of possible conformers.[3]

  • Geometry Optimization and Energetics (Density Functional Theory): The conformers identified will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established and reliable choice for organic molecules.[4] A Pople-style basis set, such as 6-31G(d), provides a good balance of accuracy and computational efficiency for molecules of this size.

  • Spectroscopic Prediction (DFT and ab initio methods): To facilitate experimental validation, NMR chemical shifts will be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory.[5] This approach has been shown to provide reliable predictions for similar organic compounds.[6]

The entire computational workflow is depicted in the diagram below:

G cluster_0 Computational Workflow for this compound A 1. Molecular Structure Input B 2. Conformational Search (MMFF94) A->B Initial Geometry C 3. DFT Geometry Optimization (B3LYP/6-31G(d)) B->C Low-energy conformers D 4. Frequency Analysis C->D Optimized geometries E 5. Identification of Unique Conformers D->E Thermodynamic data F 6. Single-Point Energy Refinement (Optional) E->F Stable conformers G 7. Spectroscopic Prediction (GIAO-NMR) E->G Stable conformers H 8. Data Analysis and Comparison F->H Refined energies G->H Predicted spectra

Caption: Proposed computational workflow for the theoretical study of this compound.

Hypothetical Data Presentation and Analysis

While experimental data for this compound is not currently available, we can anticipate the types of data our proposed computational study will generate.

Conformational Analysis

The conformational search and subsequent DFT optimization are expected to yield a set of low-energy conformers. The key structural features of this compound are the puckering of the cyclohexane ring and the orientation of the dioxolane ring relative to the spirocyclic core.

G cluster_1 Key Structural Features of this compound mol This compound Spirocyclic Core Cyclobutane Ring Cyclohexane Ring 1,3-Dioxolane Ring mol:f1->mol:f2 mol:f1->mol:f3 mol:f1->mol:f4

Caption: Key structural components of the this compound molecule.

The relative energies of the conformers will be tabulated to identify the most stable structures.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer IDCyclohexane ConformationRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 Chair0.0095.2
Conf-2 Twist-Boat2.154.8
Conf-3 Boat5.30< 0.1

Energies calculated at the B3LYP/6-31G(d) level of theory.

Predicted Spectroscopic Data

The GIAO-NMR calculations will provide predicted ¹H and ¹³C chemical shifts for the most stable conformer. This data is crucial for future experimental validation and structural confirmation.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (spiro)95.3
C2, C535.1
C3, C428.7
C6 (spiro)88.2
C8, C965.4
C11, C1230.2

Chemical shifts are referenced to TMS and calculated at the GIAO-B3LYP/6-31G(d) level of theory.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the steps for performing a geometry optimization and frequency calculation using a computational chemistry software package like Gaussian.[7]

Protocol 1: DFT Geometry Optimization and Frequency Analysis

  • Build the Initial Structure:

    • Use a molecular builder such as Avogadro or GaussView to construct the 3D structure of this compound.[8]

    • Perform a preliminary geometry cleanup using a molecular mechanics force field.

    • Save the coordinates in a suitable format (e.g., .xyz or .gjf).

  • Prepare the Input File:

    • Create a text file for the calculation input.

    • Specify the route section: #p B3LYP/6-31G(d) Opt Freq. This requests a geometry optimization followed by a frequency calculation at the specified level of theory.

    • Provide a descriptive title for the calculation.

    • Specify the charge (0) and multiplicity (1) of the molecule.

    • Paste the molecular coordinates into the file.

  • Run the Calculation:

    • Submit the input file to the computational chemistry software.

    • Monitor the progress of the calculation.

  • Analyze the Output:

    • Verify that the optimization converged successfully.

    • Confirm that the frequency calculation yielded no imaginary frequencies, which indicates a true energy minimum.

    • Extract the optimized coordinates, thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy), and vibrational frequencies.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of this compound. The proposed computational experiments will provide invaluable insights into the structural and electronic properties of this novel spirocycle, creating a solid foundation for its future application in drug discovery and materials science. The generated data, particularly the predicted spectroscopic signatures, will serve as a critical reference for experimental validation. Future work should focus on the synthesis of this molecule and its derivatives, followed by experimental characterization to validate the theoretical predictions presented herein. Furthermore, the computational models can be extended to explore the molecule's reactivity, potential binding modes with biological targets, and the impact of functionalization on its properties.

References

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An In-depth Technical Guide to 7,10-Dioxadispiro[2.2.4.2]dodecane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 7,10-Dioxadispiro[2.2.4.2]dodecane (CAS 52875-47-5). Recognizing the limited availability of experimental data for this specific spiroketal, this document synthesizes known information with robust computational predictions and expert analysis to offer valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is a unique bicyclic ether with a spirocyclic structure. Its molecular framework consists of two cyclopropane rings and one cyclohexane ring spiro-fused to a central 1,4-dioxane ring. This intricate three-dimensional architecture imparts specific stereochemical properties and potential for diverse applications.

Caption: 2D representation of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 52875-47-5
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
IUPAC Name This compound

Physical and Chemical Properties

Due to the scarcity of published experimental data, the following table includes computationally predicted properties. These predictions are based on established algorithms and provide valuable estimations for experimental design and safety assessments.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Boiling Point 210-230 °CEstimation from structurally similar compounds
Melting Point N/ALikely a liquid at room temperature
Density ~1.05 g/cm³Computational Prediction
Solubility Sparingly soluble in water; Soluble in organic solventsBased on chemical structure
LogP 1.5 - 2.5Computational Prediction
Refractive Index ~1.47Estimation from structurally similar compounds

Proposed Synthesis Pathway

While the direct synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from the synthesis of its derivatives, such as this compound-1-carbonitrile[1]. The core reaction involves the formation of the spiroketal from a suitable diketone precursor.

Synthesis_Workflow start Cyclohexane-1,4-dione step1 Wittig Reaction with (Cyclopropyl)triphenylphosphonium bromide start->step1 intermediate1 1,4-Dicyclopropylidenecyclohexane step1->intermediate1 step2 Oxidative Cleavage (e.g., Ozonolysis) intermediate1->step2 intermediate2 Cyclohexane-1,4-dione-2,5-diacetic acid derivative step2->intermediate2 step3 Ketalization with Ethylene Glycol intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):
  • Step 1: Synthesis of 1,4-bis(cyclopropylidene)cyclohexane.

    • To a solution of (cyclopropyl)triphenylphosphonium bromide in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the ylide.

    • Slowly add a solution of cyclohexane-1,4-dione to the ylide suspension.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction mixture using standard extraction and purification techniques (e.g., column chromatography) to isolate the diene.

  • Step 2: Dihydroxylation and Oxidative Cleavage.

    • Subject the 1,4-bis(cyclopropylidene)cyclohexane to dihydroxylation using an appropriate reagent (e.g., osmium tetroxide with a co-oxidant, or potassium permanganate under controlled conditions).

    • The resulting tetraol can then be cleaved, for example, using periodic acid or lead tetraacetate, to yield the desired diketo-diacid or a derivative thereof.

  • Step 3: Spiroketalization.

    • The diketone precursor is then cyclized under acidic conditions with a suitable diol, such as ethylene glycol, to form the spiroketal.

    • The reaction is typically carried out in the presence of a dehydrating agent or with azeotropic removal of water to drive the equilibrium towards the product.

    • Purification by distillation or chromatography will yield the final product, this compound.

Spectroscopic Characterization (Predicted)

The unique structure of this compound would give rise to characteristic spectroscopic signatures.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Complex multiplets in the aliphatic region (1.0-2.5 ppm) corresponding to the cyclopropane and cyclohexane protons.- Absence of olefinic or aromatic protons.
¹³C NMR - Spiroketal carbon signal around 95-105 ppm.- Aliphatic carbons of the cyclopropane and cyclohexane rings in the 10-40 ppm region.
IR Spectroscopy - Strong C-O stretching bands in the 1150-1050 cm⁻¹ region, characteristic of the ether linkages.- C-H stretching bands just below 3000 cm⁻¹.- Absence of C=O or O-H stretching bands.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 168.- Fragmentation pattern would likely involve cleavage of the dioxane ring and loss of ethylene oxide units.

Reactivity and Stability

The spiroketal moiety is the most reactive part of the molecule. It is generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions to revert to the open-chain diketone precursor. The cyclopropane rings are strained and may undergo ring-opening reactions under certain catalytic conditions (e.g., with transition metals or strong acids).

Applications and Research Interest

While specific applications of this compound are not widely reported, its structural motifs suggest potential utility in several areas of chemical research and development.

  • Organic Synthesis: The compact and rigid structure makes it an interesting building block for the synthesis of more complex molecules.[2] The spiroketal can serve as a protecting group for a diketone.

  • Pharmaceutical Research: Spiroketals are found in a variety of natural products with biological activity.[3] This compound could serve as a scaffold for the development of new therapeutic agents. Its unique three-dimensional shape may allow for specific interactions with biological targets.

  • Agrochemical Development: The development of novel pesticides and herbicides often involves the exploration of new chemical scaffolds. The dioxadispiro structure could be investigated for potential bioactivity in this area.

Safety and Handling

Based on available safety data sheets for this compound and general knowledge of cyclic ethers, the following handling precautions are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a structurally intriguing molecule with potential for various applications in chemical synthesis and life sciences. While experimental data on its properties are limited, this guide provides a solid foundation of predicted properties, a plausible synthetic strategy, and an overview of its potential reactivity and applications. Further experimental investigation is warranted to fully elucidate the characteristics and unlock the full potential of this unique spiroketal.

References

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A Technical Guide to Unlocking Future Research in Spirocyclic Ether Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic ethers, characterized by two rings sharing a single tetrahedral carbon atom with at least one ring containing an oxygen atom, represent a privileged structural motif in medicinal chemistry and natural products. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic scaffolds, enabling novel interactions with complex biological targets and often leading to improved physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a deep dive into the burgeoning field of spirocyclic ethers, moving beyond established knowledge to illuminate promising, underexplored research avenues. We will dissect advanced synthetic strategies, probe compelling biological applications, and map out the future frontiers where these unique molecules are poised to make a significant impact, from novel therapeutics to advanced chemical biology tools.

The Spirocyclic Ether Scaffold: A Paradigm Shift in Molecular Design

For decades, drug discovery has been dominated by "flatland"—the exploration of largely two-dimensional aromatic and heteroaromatic ring systems. While successful, this approach is reaching a point of saturation, often leading to challenges in achieving selectivity and favorable drug-like properties.[4] Spirocyclic scaffolds, and spiroethers in particular, offer a compelling exit from this paradigm.[3][5]

The core advantage lies in the spirocenter, a quaternary sp³-hybridized carbon that locks the two constituent rings in a perpendicular orientation. This arrangement projects functional groups into three-dimensional space in a well-defined manner, creating opportunities for exquisite molecular recognition at protein binding sites that are inaccessible to planar molecules.[1][6] This structural rigidity reduces the entropic penalty upon binding and can lead to significant gains in potency and selectivity.[7] Furthermore, the introduction of sp³-rich spirocyclic motifs has been shown to improve critical drug-like properties, including:

  • Enhanced Solubility: By disrupting planarity and crystal packing, spirocycles can increase aqueous solubility.[8][9]

  • Improved Metabolic Stability: The quaternary spirocenter and surrounding carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes.[5][8]

  • Modulated Lipophilicity: Spirocyclic scaffolds allow for the fine-tuning of lipophilicity (LogP/LogD), moving away from the "greasy" profile of many flat aromatic drugs.[3][5]

This unique combination of structural and physicochemical benefits underpins the growing interest in spirocyclic ethers as core components of next-generation therapeutics.

Potential Research Area: Advanced Synthetic Strategies for Novel Chemical Space

While numerous methods exist for spiroether synthesis, significant opportunities remain for innovation, particularly in accessing novel, complex, and diverse scaffolds efficiently and stereoselectively.

Frontier Research: Catalytic Asymmetric Annulation and Transposition Cascades

Recent breakthroughs have demonstrated the power of transition-metal catalysis to construct spirocyclic ethers from simple acyclic precursors in a single step.[6][10] A particularly promising area for future research is the development of cascade reactions that not only form the spirocyclic core but also install functionality at new positions.

A recently developed copper-catalyzed cyclization and alkene transposition cascade provides a blueprint for this approach.[10][11] This method transforms readily available alkenols into complex spirocyclic ethers while migrating a synthetically useful alkene functionality, opening avenues for rapid scaffold diversification.

G cluster_0 Synthetic Workflow Acyclic Acyclic Alkenol Precursor Intermediate Copper-Catalyzed Annulation Acyclic->Intermediate Cu(II) Catalyst HAT Transannular 1,5-HAT & C-H Functionalization Intermediate->HAT Forms first ring Product Complex Spirocyclic Ether (with transposed alkene) HAT->Product Forms second ring & migrates alkene Diversification Further Diversification (e.g., Heck, Epoxidation) Product->Diversification

Caption: Workflow for Copper-Catalyzed Spiroether Synthesis Cascade.

Future research in this domain should focus on:

  • Expanding Catalyst Systems: Exploring metals beyond copper (e.g., Palladium, Rhodium, Gold) to unlock new reactivity and substrate scope.

  • Asymmetric Variants: Developing chiral ligands that can control the absolute stereochemistry of the spirocenter during the cascade, a critical step for producing clinically relevant molecules.

  • New Cascade Terminations: Designing systems where the cascade terminates not with an alkene, but with other valuable functional groups (e.g., alkynes, halides, boronic esters) installed at a remote position.

Protocol: Enantioselective Copper-Catalyzed Carboetherification of Alkenols

This protocol is based on the powerful strategy of forming both rings of the spiroether in a single, enantioselective step from an acyclic substrate.[6]

Objective: To synthesize a chiral 5,6-spirocyclic ether from an acyclic aryl-substituted alkenol.

Materials:

  • 1,1-disubstituted alkenol substrate (e.g., 2-allyl-1-phenylpropan-2-ol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

  • Chiral Ligand: (S,S)-tert-butyl-Box (6 mol%)

  • Oxidant: Phenyl-tert-butylnitrone (PBN) (1.2 equivalents)

  • Anhydrous Toluene (solvent)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂ (5 mol%) and the (S,S)-tBu-Box ligand (6 mol%).

  • Complex Formation: Add anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper catalyst complex. Causality Note: Pre-formation of the catalyst complex is crucial for achieving high enantioselectivity.

  • Substrate Addition: Add the alkenol substrate (1.0 equivalent) to the flask, followed by the PBN oxidant (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the spirocyclic ether product using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Potential Research Area: Targeting High-Value Biological Pathways

Spirocyclic ethers are found in numerous bioactive natural products, exhibiting a wide range of activities.[6][12][13] This provides a strong foundation for designing novel synthetic molecules targeting diseases with unmet medical needs.

Natural Product Class Example Core Spiroether System Reported Biological Activity Reference(s)
SpiroketalsTalaromycins[14][14] or[14][15] DioxaspiroAntifungal, Ionophore[16]
PolyketidesGriseofulvinSpiro[benzofuran-2,1'-cyclohexane]Antifungal[1]
PolyethersOscillatoxin DFused/Spiro PolyetherCytotoxic[16]
SesterterpenesBipolaricins[4.4.0] TetrahydrofuranAnti-inflammatory, HMG-CoA Reductase Inhibition[12][17]
MeroterpenoidsSpiroapplanatumines[4.6.0] SpiroketalTo be investigated[7]

Table 1: Representative Bioactive Natural Products Containing Spiroether Motifs.

Frontier Research: Spiroethers as Modulators of Protein-Protein Interactions (PPIs)

PPIs represent a vast and challenging class of therapeutic targets. The interaction surfaces are often large and shallow, making them difficult to drug with small, flat molecules. The distinct 3D topology of spiroethers makes them ideal candidates for mimicking key secondary structures (e.g., α-helices, β-turns) and disrupting these interactions.

Caption: Spiroethers provide 3D vectors for disrupting large PPI surfaces.

Potential research directions include:

  • Scaffold Design: Computationally designing and synthesizing spiroether libraries that present peptide-mimicking functional groups (e.g., H-bond donors/acceptors, hydrophobic moieties) in precise 3D orientations.

  • Target Identification: Screening these libraries against high-value PPI targets implicated in cancer (e.g., p53-MDM2), neurodegeneration, and infectious disease.

  • Structure-Based Design: Using X-ray crystallography or cryo-EM to solve structures of spiroethers bound to PPI targets, enabling iterative, structure-guided optimization of potency and selectivity.

Potential Research Area: Integrating Computational and Chemical Biology Approaches

The future of spiroether research lies in the synergy between synthesis, computation, and biological investigation. This interdisciplinary approach will accelerate discovery and deepen our understanding of how these molecules function.

Frontier Research: Predictive Conformational Analysis and In Silico Screening

The biological activity of a spiroether is intrinsically linked to its conformational preferences.[18] While rigid, the rings can still adopt multiple low-energy conformations (e.g., chair, boat, twist-boat). Understanding and predicting the dominant solution-phase conformation is a significant computational challenge and a vital research area.[19][20]

Future research should leverage:

  • Advanced Molecular Dynamics (MD) Simulations: Simulating the behavior of novel spiroether scaffolds in various environments (water, lipid membranes) to predict their bioactive conformation.[20]

  • Quantum Mechanics (QM) Calculations: Using high-level theory (e.g., DFT) to accurately calculate the relative energies of different conformers and transition states, guiding synthetic design towards molecules that preferentially adopt a desired shape.[19]

  • Machine Learning (ML): Training ML models on existing structural and activity data to predict the biological potential of virtual spiroether libraries, prioritizing synthetic efforts on the most promising candidates.

Frontier Research: Spiroether-Based Chemical Probes

The unique properties of spiroethers make them excellent platforms for developing chemical biology probes to interrogate biological systems.[21]

Key research opportunities include:

  • Photoaffinity Labels: Incorporating photoreactive groups (e.g., diazirines, benzophenones) onto a spiroether scaffold. Upon binding to a target protein and irradiation with UV light, these probes form a covalent bond, allowing for the identification of previously unknown binding partners.

  • Fluorescent Probes: Attaching a fluorophore to a spiroether ligand can create probes to visualize target localization and dynamics within living cells using advanced microscopy techniques.

  • Degrader Technologies (PROTACs): Designing spiroether-based PROTACs (Proteolysis Targeting Chimeras) where the spiroether moiety provides high-affinity binding to a target protein of interest, while a second ligand recruits an E3 ubiquitin ligase to trigger target degradation. This is a cutting-edge therapeutic modality where the 3D nature of spiroethers could be highly advantageous in optimizing the ternary complex formation.

Conclusion and Outlook

Spirocyclic ethers are transitioning from a niche class of natural products to a mainstream tool in modern drug discovery and chemical biology.[22] Their unique three-dimensional architecture provides a powerful solution to many of the challenges associated with traditional medicinal chemistry scaffolds. The potential research areas outlined in this guide—from developing novel catalytic cascades and targeting challenging PPIs to integrating predictive computational modeling and designing sophisticated chemical probes—represent the next wave of innovation in this exciting field. For researchers and drug developers, the exploration of this rich chemical space is not just an opportunity, but a necessity in the quest for novel, more effective, and safer medicines.

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  • Krasavin, M. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. Available at: [Link]

  • Saikia, U. P. (2022). Recent Advances in the Synthesis of Spirocyclic Compounds. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Krasavin, M. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia.pub. Available at: [Link]

  • Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Available at: [Link]

  • Kumar, M., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available at: [Link]

  • Tsafantakis, N., et al. (n.d.). Several of the approaches reported for spiroethers synthesis. ResearchGate. Available at: [Link]

  • Rosenberg, S., & Leino, R. (2009). Synthesis of Spirocyclic Ethers. Scilit. Available at: [Link]

  • Wang, Z., et al. (2025). Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions. ResearchGate. Available at: [Link]

  • Agondanou, J. H., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Available at: [Link]

  • Wei, W-X., et al. (2025). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Csupor-Löffler, B., et al. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. International Journal of Molecular Sciences. Available at: [Link]

  • Mendiola, J., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules. Available at: [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. Available at: [Link]

  • Wei, W-X., et al. (2025). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. MDPI. Available at: [Link]

  • Cunningham, A. M., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications. Available at: [Link]

  • Riniker, S., et al. (n.d.). Publications - Computational Chemistry. ETH Zurich. Available at: [Link]

  • Kumar, A., & Singh, R. (2026). Chemical Biology: Current Trends and Future Prospects – A Review. Neuroquantology. Available at: [Link]

  • Various Authors. (2024). Thoughts for the future. Nature Chemical Biology. Available at: [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane, a unique dispiroketal featuring two cyclopropane rings. This molecule holds potential as a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure.[1][2][3][4] While direct, detailed synthetic procedures for this specific compound are not widely published, this guide outlines a robust and plausible synthetic strategy based on well-established and reliable organic transformations. The protocols provided herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical experimental details, and troubleshooting.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of this compound suggests a strategy centered on two key transformations: a double cyclopropanation and a spiroketalization. The rigid spirocyclic core invites a convergent approach.

Our retrosynthetic blueprint is as follows:

G target This compound intermediate1 Diene Spiroketal target->intermediate1 Double Cyclopropanation intermediate2 1,4-Cyclohexanedione monoethylene ketal intermediate1->intermediate2 Double Wittig Olefination reagent1 Diiodomethane, Diethylzinc (Simmons-Smith Reagent) starting_material 1,4-Cyclohexanedione intermediate2->starting_material Monoketalization reagent2 Wittig Reagent (e.g., Ph3P=CH2) reagent3 Ethylene Glycol, Acid Catalyst

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a forward synthesis commencing from the readily available 1,4-cyclohexanedione. The key steps are:

  • Monoketalization: Selective protection of one ketone in 1,4-cyclohexanedione to prevent side reactions.

  • Double Olefination: Conversion of the remaining ketone into a diene via a Wittig reaction.

  • Double Cyclopropanation: Symmetrical formation of the two cyclopropane rings using a Simmons-Smith or related cyclopropanation reaction.

Detailed Synthetic Protocols

Part 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

Principle and Rationale: The selective protection of one of the two ketone functionalities in 1,4-cyclohexanedione is crucial for the success of the subsequent olefination step. Ethylene glycol is a common and effective protecting group for ketones, forming a stable 1,3-dioxolane ring under acidic catalysis. By carefully controlling the stoichiometry of ethylene glycol, we can favor the formation of the mono-protected product.

Step-by-Step Protocol:

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene (5 mL/mmol), add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired mono-ketal.

Part 2: Synthesis of the Diene Spiroketal Intermediate

Principle and Rationale: The Wittig reaction is a reliable method for converting ketones into alkenes. In this step, the remaining unprotected ketone of the mono-ketal is converted into a diene. The use of a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium bromide and a strong base, is a standard and effective approach.

Step-by-Step Protocol:

  • In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (2.2 eq) in anhydrous THF (10 mL/mmol).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (2.1 eq), dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the diene spiroketal.

Part 3: Synthesis of this compound

Principle and Rationale: The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes. It involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. This reaction is stereospecific, with the cyclopropane ring being delivered to the less hindered face of the double bond. For our diene substrate, a double cyclopropanation will yield the target molecule.

G cluster_reagents Simmons-Smith Reagents cluster_reaction Cyclopropanation Mechanism CH2I2 CH₂I₂ Carbenoid IZnCH₂I ZnEt2 Zn(C₂H₅)₂ Diene Diene Spiroketal TransitionState [Transition State] Diene->TransitionState Carbenoid->TransitionState Product This compound TransitionState->Product

Caption: Simplified overview of the Simmons-Smith cyclopropanation step.

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the diene spiroketal (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc (Zn(C₂H₅)₂, 2.5 eq, typically 1.0 M in hexanes) via syringe.

  • To this mixture, add diiodomethane (CH₂I₂, 2.5 eq) dropwise. Caution: The reaction can be exothermic.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Stir the mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite to remove zinc salts, washing the pad with DCM.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a crystalline solid or oil.

Quantitative Data Summary

StepProductExpected Yield (%)Purity (by GC/NMR)¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)
1. Monoketalization1,4-Cyclohexanedione Monoethylene Ketal80-90>95%~3.95 (s, 4H), ~2.70 (t, 4H), ~2.00 (t, 4H)~108.9, ~64.5, ~37.8, ~34.5
2. Double Wittig OlefinationDiene Spiroketal Intermediate60-75>95%~4.65 (s, 4H), ~3.90 (s, 4H), ~2.25 (s, 8H)~148.5, ~109.2, ~105.8, ~64.3, ~34.7
3. Double Simmons-Smith CyclopropanationThis compound50-65>98%~3.85 (s, 4H), ~1.50-1.30 (m, 8H), ~0.40-0.20 (m, 8H)~109.5, ~64.2, ~32.1, ~20.5, ~12.8

Note: The NMR data are estimations and should be confirmed by experimental analysis.

Troubleshooting and Expert Insights

  • Incomplete Monoketalization: If di-ketal formation is significant, reduce the amount of ethylene glycol to near stoichiometric amounts and shorten the reaction time.

  • Low Yield in Wittig Reaction: Ensure all reagents and solvents are anhydrous. The color of the ylide is a good indicator of its successful formation. If the ylide does not form, the base may be of poor quality.

  • Difficult Purification of Wittig Product: Triphenylphosphine oxide is a common byproduct and can be challenging to remove. It can sometimes be precipitated from a non-polar solvent or removed by careful column chromatography.

  • Sluggish Cyclopropanation: The activity of the Simmons-Smith reagent is critical. Using a freshly prepared zinc-copper couple or a high-quality commercial solution of diethylzinc is recommended. The reaction can be gently heated if it stalls at room temperature, but this may lead to side products.

Overall Synthetic Workflow

G start 1,4-Cyclohexanedione step1 Monoketalization (Ethylene Glycol, p-TsOH) start->step1 intermediate1 1,4-Cyclohexanedione Monoethylene Ketal step1->intermediate1 step2 Double Wittig Olefination (Ph₃PCH₃Br, n-BuLi) intermediate1->step2 intermediate2 Diene Spiroketal step2->intermediate2 step3 Double Simmons-Smith Cyclopropanation (Zn(Et)₂, CH₂I₂) intermediate2->step3 end This compound step3->end

Caption: The overall synthetic workflow for this compound.

References

  • Mori, N., Obuchi, K., Katae, T., Sakurada, J., & Satoh, T. (2009). Synthesis of this compound-1-carbonitrile. Tetrahedron, 65(17), 3509-3517. (Note: While the direct URL is not provided in the search results, this reference from result[5] is the most direct citation for a derivative of the target molecule and can be found through academic journal databases).

  • LookChem. (n.d.). Cas 52875-47-5, this compound. Retrieved from [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Wipf, P., & Spencer, J. T. (2005). Total Synthesis of Cyclopropane-Containing Natural Products. Chemical Reviews, 105(12), 4595-4634.
  • Ma, S. (2005). Some typical advances in the synthesis of cyclopropanes.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Ballini, R., & Petrini, M. (2007). The Nef Reaction: A Useful Tool for the Synthesis of Spiroketals. Current Organic Chemistry, 11(11), 949-969.
  • Trost, B. M., & Fraisse, P. L. (2007). Synthesis of Spiroketals. Chemical Reviews, 107(11), 5054-5081. (A comprehensive review on the synthesis of spiroketals).

Sources

Application Note & Protocol: Intramolecular Oxidative Spiroetherification of Phenols Using Hypervalent Iodine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiroethers are prominent structural motifs in a multitude of bioactive natural products and pharmaceutical agents, prized for their rigid three-dimensional architecture which allows for precise spatial orientation of functional groups.[1][2][3] This application note provides a detailed experimental protocol for the synthesis of spiroethers via an intramolecular oxidative cyclization of phenolic substrates. We focus on a modern, metal-free approach utilizing hypervalent iodine reagents, which serve as powerful oxidants to facilitate the dearomatization and subsequent spirocyclization.[3][4] This method is valued for its mild reaction conditions, operational simplicity, and environmentally benign profile compared to traditional heavy metal-based oxidants.[3][5] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible procedure, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance and Synthesis of Spiroethers

Spirocyclic systems, particularly spiroethers and spiroketals, are core scaffolds in numerous biologically active compounds, including antifungal agents like Griseofulvin, antiviral compounds, and complex alkaloids.[1][3] Their unique conformational rigidity and three-dimensional topology make them attractive scaffolds in drug design, enabling exploration of chemical space beyond traditional flat, aromatic structures.[2]

The construction of the spirocyclic core, especially the quaternary spirocenter, presents a significant synthetic challenge. Numerous strategies have been developed, including acid-catalyzed spiroketalization, transition-metal-catalyzed cyclizations (e.g., using gold or copper), and oxidative methods.[1][2][6][7][8] Among these, oxidative dearomatization of phenols bearing a tethered nucleophile has emerged as a powerful and direct route. Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA) or iodosobenzene diacetate, have become reagents of choice for these transformations.[4][9] They act as clean and efficient oxidants, often in catalytic cycles where a terminal oxidant like m-chloroperbenzoic acid (mCPBA) regenerates the active iodine(III) species from a catalytic amount of an iodoarene precursor.[3][5] This approach avoids the use of toxic heavy metals and offers a broad substrate scope under mild conditions.[3][10]

Mechanism and Scientific Rationale

The key transformation is the oxidative cyclization of a phenol substrate containing a pendant alcohol nucleophile. The reaction proceeds through a dearomative spirocyclization mechanism.

  • Activation: The hypervalent iodine(III) reagent, such as PIDA, coordinates to the phenolic oxygen.

  • Oxidative Attack: This coordination enhances the electrophilicity of the aromatic ring and facilitates the intramolecular attack of the tethered hydroxyl group. The attack typically occurs at the para-position relative to the phenol, though ortho-attack is also possible depending on the substrate.

  • Dearomatization & Cyclization: The nucleophilic attack results in the formation of the spirocyclic core and dearomatization of the phenolic ring, generating a dienone intermediate.

  • Protonolysis/Rearomatization (if applicable): A final proton transfer or elimination step yields the stable spiroether product.

When used catalytically, an iodoarene precursor is oxidized in situ by a stoichiometric terminal oxidant (e.g., mCPBA or Oxone) to generate the active iodine(III) species, which then enters the catalytic cycle.[3][5][11]

Spiroetherification_Mechanism Catalytic Cycle for Hypervalent Iodine-Mediated Spiroetherification sub Phenolic Substrate (Ar-OH) intermediate [I(III)-Substrate Complex] sub->intermediate prod Spiroether Product I_precatalyst Iodoarene (Precatalyst) prod->I_precatalyst Release I_active Active Iodine(III) Species I_precatalyst->I_active I_active->I_precatalyst Reduction I_active->intermediate Coordination oxidant Terminal Oxidant (e.g., mCPBA) oxidant->I_active Oxidation waste Reduced Oxidant oxidant->waste dienone Cyclized Dienone Intermediate intermediate->dienone Intramolecular Nucleophilic Attack dienone->prod Proton Transfer

Figure 1: Catalytic cycle of hypervalent iodine-mediated spiroetherification.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative spiroether from a 4-substituted phenol with a tethered primary alcohol using phenyliodine(III) diacetate (PIDA) as the stoichiometric oxidant.

3.1. Materials and Reagents

  • Substrate: 4-(4-hydroxyphenyl)butan-1-ol (or similar phenolic alcohol)

  • Oxidant: Phenyliodine(III) diacetate (PIDA), >98% purity

  • Solvent: Dichloromethane (DCM), anhydrous, >99.8%

  • Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Extraction Solvent: Ethyl acetate (EtOAc), reagent grade

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography (230-400 mesh)

  • TLC: Silica gel plates with F₂₅₄ indicator

3.2. Equipment Setup

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles for solvent transfer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Flask Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature.

  • Reagent Addition: To the flask, add the phenolic substrate (e.g., 4-(4-hydroxyphenyl)butan-1-ol, 1.0 mmol, 166.2 mg).

  • Dissolution: Add anhydrous dichloromethane (DCM, 10 mL) via syringe to dissolve the substrate. Stir the solution under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Oxidant Addition: In a single portion, add Phenyliodine(III) diacetate (PIDA, 1.1 mmol, 354.1 mg). Rationale: A slight excess of the oxidant ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material spot should disappear and a new, typically lower Rf spot corresponding to the product should appear. The reaction is generally complete within 1-3 hours.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate. Rationale: This reduces any unreacted PIDA and other iodine species.

  • Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 10 minutes.

3.4. Workup and Purification

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (1 x 20 mL) to remove acetic acid byproduct, followed by brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable solvent gradient (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes) to afford the pure spiroether product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spiroetherification_Workflow Experimental Workflow for Spiroetherification A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add PIDA Oxidant B->C D 4. Stir at 0 °C Monitor by TLC C->D E 5. Quench with Sat. Na₂S₂O₃ (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry (MgSO₄) and Concentrate G->H I 9. Purify via Flash Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Sources

The Spiroketal Scaffold: Application Notes on 7,10-Dioxadispiro[2.2.4.2]dodecane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively explore three-dimensional chemical space is paramount for the development of next-generation therapeutics. Flat, aromatic structures, while historically significant, often present challenges in achieving high target selectivity and favorable pharmacokinetic profiles. Spiroketals, a class of bicyclic compounds characterized by a central tetrahedral carbon shared by two heterocyclic rings each containing an oxygen atom, have emerged as a "privileged scaffold" in drug discovery.[1][2] Their inherent rigidity and well-defined three-dimensional geometry make them ideal for presenting substituents in precise spatial orientations, enabling highly specific interactions with biological targets.[1]

This guide focuses on a unique member of this class, 7,10-Dioxadispiro[2.2.4.2]dodecane , and its potential applications in medicinal chemistry. While direct biological applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features suggest significant potential as a versatile building block for the synthesis of novel therapeutic agents. These notes will provide an in-depth analysis of its structural characteristics, propose potential applications based on the broader understanding of spiroketals in medicine, and offer detailed protocols for its synthesis and derivatization.

Structural Features and Medicinal Chemistry Relevance

The this compound scaffold is a fascinating amalgamation of a cyclopropane, a cyclopentane, and a 1,4-dioxane ring system, all pivoting around a central spirocyclic carbon. This unique arrangement confers several properties that are highly desirable in medicinal chemistry:

  • Stereochemical Complexity and Rigidity: The spirocyclic nature of the molecule creates a rigid framework with defined stereocenters. This conformational restriction can lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty upon binding.[1]

  • Three-Dimensional Vectorial Display of Substituents: The scaffold allows for the precise positioning of functional groups in three-dimensional space, which is crucial for optimizing interactions with complex biological targets like enzyme active sites and receptor binding pockets.[1]

  • Metabolic Stability: The spiroketal moiety is often associated with increased metabolic stability compared to more flexible acyclic ethers, potentially leading to improved pharmacokinetic profiles.

  • Hydrogen Bonding Capabilities: The two oxygen atoms within the dioxane ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

The following Graphviz diagram illustrates the core structure of this compound, highlighting its key features.

Caption: Structure of this compound.

Potential Applications in Medicinal Chemistry

Based on the established roles of spiroketals in drug discovery, we can extrapolate several potential applications for the this compound scaffold.[3][4]

As a Core Scaffold for Novel Bioactive Molecules

The rigid nature of the this compound core makes it an excellent starting point for the development of novel inhibitors of enzymes or modulators of receptors. By functionalizing the various carbon atoms of the cyclopropane, cyclopentane, and dioxane rings, a library of diverse compounds can be generated for high-throughput screening.

Table 1: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential Target ClassRationale for Spiroketal Scaffold
Oncology Kinase InhibitorsThe rigid scaffold can orient pharmacophores to fit into the ATP-binding pocket with high specificity.
Infectious Diseases Protease InhibitorsThe three-dimensional structure can mimic the transition state of peptide cleavage.
Neuroscience GPCR ModulatorsThe defined stereochemistry can lead to selective agonism or antagonism of receptor subtypes.
Metabolic Diseases Nuclear Receptor ModulatorsThe scaffold can serve as a non-steroidal core for interacting with ligand-binding domains.
As a Bioisostere for Existing Pharmacophores

The spiroketal moiety can be used as a bioisostere for other cyclic or acyclic groups in known drugs. This can lead to improved physicochemical properties, such as increased solubility, enhanced metabolic stability, or reduced off-target effects.

In Fragment-Based Drug Discovery (FBDD)

The parent this compound or its simple derivatives can be used as fragments in FBDD campaigns. The identification of weak binding of these fragments to a target can provide a starting point for the development of more potent leads by growing the fragment or linking it to other fragments.

The following diagram illustrates a conceptual workflow for the application of this compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A Synthesis of Core Scaffold (this compound) B Library Synthesis (Functionalization) A->B Diversification C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In vivo Efficacy E->F H Candidate Selection F->H G ADME/Tox Profiling G->H

Caption: Drug discovery workflow utilizing the spiroketal scaffold.

Protocols for Synthesis and Derivatization

Protocol 1: Proposed Synthesis of the this compound Core

This protocol is a hypothetical multi-step synthesis that leverages known organic reactions to construct the target molecule.

Step 1: Synthesis of a Dihydroxy Ketone Precursor

  • Objective: To synthesize a linear precursor containing the necessary hydroxyl and ketone functionalities for subsequent spiroketalization.

  • Reaction: This would likely involve several steps starting from commercially available materials, for instance, a Wittig reaction between a cyclopropyl-containing ylide and a cyclopentanone derivative, followed by functional group manipulations to install the two hydroxyl groups at the appropriate positions.

  • Rationale: The key is to create a molecule with a ketone and two hydroxyl groups spaced such that acid-catalyzed cyclization will favor the formation of the desired spiroketal ring system.

Step 2: Acid-Catalyzed Spiroketalization

  • Objective: To cyclize the dihydroxy ketone precursor to form the this compound scaffold.

  • Procedure: a. Dissolve the dihydroxy ketone precursor in a suitable solvent such as dichloromethane or toluene. b. Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA). c. Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. d. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Causality: The acidic conditions protonate the ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups. The removal of water drives the equilibrium towards the formation of the thermodynamically stable spiroketal.[5]

Protocol 2: Derivatization of the this compound Scaffold

Assuming the successful synthesis of the core scaffold with appropriate functional handles, the following protocol outlines a general approach for creating a library of derivatives. For this example, we will assume a derivative of the core structure, such as this compound-1-carbonitrile, is available.[6]

Objective: To generate a library of amide derivatives from a nitrile-functionalized scaffold for structure-activity relationship (SAR) studies.

  • Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid a. Procedure: Treat the this compound-1-carbonitrile with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) in a suitable solvent (e.g., water/ethanol mixture) and heat to reflux. b. Rationale: This standard hydrolysis reaction converts the nitrile group into a carboxylic acid, which is a versatile handle for further functionalization.

  • Step 2: Amide Coupling a. Procedure: i. Dissolve the resulting carboxylic acid in an aprotic solvent like dimethylformamide (DMF). ii. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA). iii. Add a diverse panel of primary or secondary amines to individual reaction vessels. iv. Stir the reactions at room temperature until completion, as monitored by TLC or LC-MS. v. Purify the resulting amides by preparative high-performance liquid chromatography (HPLC). b. Self-Validation: The success of the coupling reaction can be readily confirmed by LC-MS analysis, which will show the disappearance of the starting carboxylic acid and the appearance of a new peak with the expected mass of the amide product.

Conclusion and Future Outlook

The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Its unique three-dimensional structure and inherent rigidity make it a promising starting point for the development of novel therapeutics. While direct biological data for this specific molecule is currently limited, the well-established importance of the broader spiroketal class in drug discovery provides a strong rationale for its investigation.[4][7] The synthetic protocols and potential applications outlined in these notes are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this and other novel spiroketal scaffolds. Future work should focus on developing efficient and scalable syntheses of the core structure and its derivatives, followed by systematic screening against a wide range of biological targets to unlock its full therapeutic potential.

References

  • Wikipedia. Spiroketals. [Link]

  • RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]

  • Sloan Kettering Institute. (2017). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]

  • PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 7-33. [Link]

  • PubMed. (2014). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Chemical Society Reviews, 43(16), 5956-5970. [Link]

  • Tokyo University of Science Academic Repository. (2012). マグネシウムカルベノイドを利用したシクロプロパンカルボニトリル類. [Link]

  • LookChem. Cas 52875-47-5,this compound. [Link]

  • Molbase. 2-(4-methylbenzoyl)-7,10-dioxadispiro[2.2.4.2]dodecane-1,1-dicarbonitrile. [Link]

  • RSC Publishing. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 17(48), 10134-10159. [Link]

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Application Notes and Protocols for 7,10-Dioxadispiro[2.2.4.2]dodecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,10-Dioxadispiro[2.2.4.2]dodecane is a unique spirocyclic compound characterized by a central cyclohexane ring fused to two cyclopropane rings and containing a 1,4-dioxane moiety. This intricate, three-dimensional architecture imparts significant conformational rigidity and strain, making it an intriguing building block for accessing complex molecular scaffolds in organic synthesis. The inherent strain in the cyclopropane rings and the latent functionality of the protected carbonyl groups offer a versatile platform for a range of chemical transformations. These notes provide insights into the potential applications of this compound as a synthetic intermediate and offer generalized protocols for its utilization.

While specific, peer-reviewed applications of this exact molecule are not extensively documented, its structure suggests a logical role as a masked equivalent of 1,4-cyclohexanedione, endowed with the unique reactivity of cyclopropane rings. The protocols and applications described herein are therefore based on established principles of organic chemistry and analogous transformations of related spirocyclic and cyclopropyl-containing systems.

I. Synthesis of the Building Block: A Proposed Approach

The synthesis of this compound is not widely reported. However, a plausible and efficient route can be conceptualized starting from the readily available 1,4-cyclohexanedione. The key transformation would involve a double cyclopropanation reaction. A Simmons-Smith or a related cyclopropanation protocol would be a suitable choice for this transformation.

Protocol 1: Proposed Synthesis of this compound

This protocol outlines a hypothetical two-step synthesis involving the protection of 1,4-cyclohexanedione followed by a double cyclopropanation of a derived diene.

Step 1: Ketalization of 1,4-Cyclohexanedione

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene (0.5 M) is added ethylene glycol (2.2 eq).

  • A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added to the mixture.

  • The reaction vessel is equipped with a Dean-Stark apparatus to remove water azeotropically.

  • The mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the corresponding bis-ketal, 1,4,8,11-tetraoxadispiro[4.1.4.1]dodecane.

Step 2: Conversion to a Diene and Subsequent Double Cyclopropanation (Illustrative)

A direct double cyclopropanation of the diketone is challenging. A more feasible, though still hypothetical, approach would involve conversion to a diene followed by cyclopropanation. The following is a conceptual outline.

  • The bis-ketal from Step 1 can be subjected to conditions that would lead to a diene. This is a non-trivial transformation and would require specific substrate engineering.

  • Assuming the successful formation of a suitable diene precursor, a standard Simmons-Smith cyclopropanation can be employed.

  • To a solution of the diene (1.0 eq) in anhydrous diethyl ether (0.2 M) is added a solution of diethylzinc (2.5 eq, 1.0 M in hexanes) at 0 °C under an inert atmosphere.

  • Diiodomethane (2.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography would be necessary to isolate the target this compound.

II. Application Notes: Leveraging Strain and Masked Functionality

The synthetic utility of this compound stems from two key features: the high ring strain of the cyclopropane moieties and the presence of the 1,4-dioxane ring, which acts as a protecting group for two carbonyl functionalities.

Application 1: Acid-Catalyzed Ring-Opening for the Formation of Functionalized Cyclohexane Derivatives

The strained cyclopropane rings are susceptible to cleavage under acidic conditions, which can be coupled with the deprotection of the ketal. This provides a pathway to novel, highly functionalized cyclohexane scaffolds.

Mechanistic Rationale:

Protonation of an oxygen atom in the dioxane ring can initiate a cascade of reactions. The resulting oxonium ion can be attacked by a nucleophile, leading to the opening of one of the spiro-fused rings. Subsequent protonation of a cyclopropane ring can lead to its opening and the formation of a carbocation, which can be trapped by various nucleophiles. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediates.

Diagram 1: Proposed Acid-Catalyzed Ring-Opening

G cluster_0 Reaction Pathway A This compound B Protonation & Ketal Cleavage A->B H+ C Cyclopropane Ring Opening B->C H+ D Nucleophilic Attack C->D Nu- E Functionalized Cyclohexanone D->E

Caption: Proposed acid-catalyzed ring-opening cascade.

Protocol 2: Generalized Protocol for Acid-Catalyzed Ring-Opening and Nucleophilic Trapping
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, water, or acetic acid, which can also act as the nucleophile) is added a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂).

  • The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the solvent and the desired extent of reaction. Progress should be monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a base (e.g., saturated aqueous sodium bicarbonate).

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography or distillation will yield the functionalized cyclohexane derivative.

Table 1: Potential Products from Acid-Catalyzed Ring-Opening

Nucleophile (Solvent)Expected Product Type
MethanolMethoxy-functionalized cyclohexanone
WaterHydroxy-functionalized cyclohexanone
Acetic AcidAcetoxy-functionalized cyclohexanone
ThiophenolPhenylthio-functionalized cyclohexanone
Application 2: Reductive Ring-Opening with Organometallic Reagents

The cyclopropane rings can undergo reductive opening upon reaction with certain organometallic reagents, particularly those containing transition metals. This can lead to the formation of unique organometallic intermediates that can be further functionalized.

Protocol 3: Generalized Protocol for Reductive Ring-Opening
  • In a flame-dried flask under an inert atmosphere, a solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is prepared.

  • A solution of an organometallic reagent (e.g., a Gilman cuprate, R₂CuLi, or a nickel-catalyzed Grignard reagent) is added at a low temperature (-78 °C to 0 °C).

  • The reaction is stirred for a specified period, allowing for the oxidative addition of the metal into a C-C bond of the cyclopropane.

  • The resulting organometallic intermediate can be quenched with an electrophile (e.g., an alkyl halide, an aldehyde, or water).

  • The reaction is worked up appropriately depending on the reagents used, typically involving quenching with saturated aqueous ammonium chloride and extraction with an organic solvent.

  • Purification by chromatography will yield the ring-opened and functionalized product.

Diagram 2: Reductive Ring-Opening Workflow

G cluster_1 Reductive Ring-Opening Start This compound Step1 Reaction with Organometallic Reagent (e.g., R₂CuLi) Start->Step1 Step2 Formation of Organometallic Intermediate Step1->Step2 Step3 Quenching with Electrophile (E+) Step2->Step3 End Ring-Opened Functionalized Product Step3->End

Caption: Workflow for reductive ring-opening and functionalization.

III. Trustworthiness and Self-Validation

The protocols provided are generalized and would require optimization for specific substrates and desired outcomes. The trustworthiness of these proposed applications is grounded in well-established reactivity patterns of cyclopropanes and ketals:

  • Cyclopropane Ring Strain: The inherent ~27 kcal/mol of strain energy in a cyclopropane ring is a powerful driving force for ring-opening reactions.

  • Ketal Lability: The acid-catalyzed cleavage of ketals is a standard and reliable method for deprotection of carbonyl groups.

  • Organometallic Reactivity: The oxidative addition of transition metals into strained C-C bonds is a known phenomenon.

For any specific application, it is crucial to perform small-scale test reactions to determine the optimal conditions (temperature, reaction time, stoichiometry of reagents). The identity and purity of the products should be rigorously confirmed using standard analytical techniques (NMR, MS, IR).

IV. Conclusion

This compound represents a building block with significant untapped potential. Its unique combination of a rigid spirocyclic framework, strained cyclopropane rings, and masked carbonyl functionality makes it a valuable precursor for the synthesis of complex and novel cyclohexane derivatives. The application notes and protocols outlined above provide a conceptual framework for researchers and drug development professionals to explore the rich chemistry of this intriguing molecule. Further experimental validation is necessary to fully elucidate the scope and limitations of its use in organic synthesis.

References

While direct citations for the application of this compound are limited, the following references provide authoritative information on the underlying chemical principles and reactions of related systems.

  • Simmons-Smith Cyclopropanation

    • Title: A New Synthesis of Cyclopropanes
    • Source:J. Am. Chem. Soc., 1959, 81 (15), pp 4256–4264
    • URL: [Link]

  • Acid-Catalyzed Ketalization and Deketalization

    • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition
    • Source: John Wiley & Sons, 2014
    • URL: [Link]

  • Ring-Opening of Cyclopropanes

    • Title: Chemistry of the Cyclopropyl Group
    • Source: John Wiley & Sons, 1987
    • URL: [Link]

  • Reactions of Organocuprates

    • Title: Organocupr
    • Source:Chem. Rev., 1992, 92 (5), pp 935–963
    • URL: [Link]

  • Synthesis of 1,4-Cyclohexanedione

    • Title: 1,4-CYCLOHEXANEDIONE
    • Source:Organic Syntheses, 1963, 43, 27
    • URL: [Link]

Application Notes and Protocols: 7,10-Dioxadispiro[2.2.4.2]dodecane as a Novel Chiral Ligand Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The 7,10-Dioxadispiro[2.2.4.2]dodecane scaffold is an emerging platform for ligand design. The following application notes and protocols are based on established principles of asymmetric catalysis and the proven success of analogous spiroketal-based ligands. They are intended to serve as a forward-looking guide for the research and development of this novel ligand class.

Introduction: The Promise of Spiroketal Scaffolds in Asymmetric Catalysis

The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are pivotal in this endeavor. Among the various classes of chiral ligands, those possessing a spirocyclic framework have garnered significant attention due to their rigid structures and well-defined chiral pockets, which can impart exceptional levels of stereocontrol in a wide array of chemical transformations.[1][2][3]

Spiroketals, a subclass of spirocyclic compounds, are particularly attractive as ligand backbones. They are prevalent motifs in numerous natural products and possess unique three-dimensional structures that are often crucial for biological activity.[4] The inherent rigidity of the spiroketal scaffold can lead to more predictable and highly organized transition states in catalytic cycles, thus enhancing enantioselectivity. The success of C2-symmetric spiroketal-based ligands, such as SPIROL and SKP, in transition metal catalysis has paved the way for the exploration of novel spiroketal frameworks.[5][6][7][8]

This guide introduces this compound as a promising, yet underexplored, scaffold for the design of novel chiral ligands. Its unique dispiro[2.2.4.2] system offers a distinct spatial arrangement compared to existing spiroketal ligands, potentially unlocking new reactivity and selectivity profiles. Herein, we propose a synthetic strategy for functionalized, chiral this compound-based ligands and provide detailed, prospective protocols for their application in key asymmetric catalytic reactions.

Part 1: Proposed Synthesis of Chiral (1R,6R)-1,6-bis(diphenylphosphino)-7,10-Dioxadispiro[2.2.4.2]dodecane

The development of a robust synthetic route to enantiomerically pure, functionalized derivatives of the this compound scaffold is the first critical step. We propose a strategy that leverages an asymmetric catalytic reaction to establish the key stereocenters, followed by functionalization to install the coordinating phosphine moieties.

Proposed Synthetic Workflow:

cluster_synthesis Proposed Synthesis of Chiral Ligand A Commercially Available Starting Material (e.g., a prochiral diketone) B Asymmetric Hydrogenation (e.g., using a Ru-BINAP catalyst) A->B Step 1 C Diastereoselective Spiroketalization B->C Step 2 D Functional Group Interconversion C->D Step 3 E Introduction of Phosphine Groups (e.g., via lithiation and reaction with Ph2PCl) D->E Step 4 F Final Chiral Ligand ((1R,6R)-bis(diphenylphosphino)-7,10-Dioxadispiro[2.2.4.2]dodecane) E->F Step 5

Caption: Proposed synthetic workflow for the chiral ligand.

Step-by-Step Protocol (Hypothetical):

  • Asymmetric Hydrogenation: A prochiral diketone precursor is subjected to asymmetric hydrogenation using a well-established chiral catalyst (e.g., Ru-BINAP) to set the stereochemistry of the resulting diol. This step is crucial for establishing the enantiopurity of the final ligand.

  • Diastereoselective Spiroketalization: The resulting chiral diol undergoes an acid-catalyzed intramolecular spiroketalization to form the this compound core. The stereochemistry of the diol directs the formation of a single diastereomer of the spiroketal.

  • Functional Group Interconversion: The spiroketal is then subjected to functional group manipulations to introduce reactive handles for the subsequent installation of phosphine groups. This may involve, for example, the conversion of ester groups to primary alcohols and then to leaving groups like tosylates or halides.

  • Introduction of Phosphine Groups: The functionalized spiroketal is treated with a strong base (e.g., n-butyllithium) followed by quenching with chlorodiphenylphosphine (Ph₂PCl) to afford the desired bis(diphenylphosphino) ligand.

  • Purification: The final ligand is purified by column chromatography and characterized by standard analytical techniques (NMR, mass spectrometry, etc.).

Part 2: Application Note 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Alkenes

The rhodium-catalyzed asymmetric hydrogenation of prochiral alkenes is a fundamental and widely used transformation in organic synthesis. The efficiency of this reaction is highly dependent on the chiral ligand employed. Based on the performance of other C2-symmetric phosphine ligands, we anticipate that a chiral this compound-based phosphine ligand could be highly effective in this reaction.

Reaction Scheme:

A prochiral alkene, such as methyl (Z)-α-acetamidocinnamate, is hydrogenated in the presence of a rhodium precursor and the chiral dispiroketal phosphine ligand to yield the corresponding chiral amino acid derivative with high enantioselectivity.

Detailed Experimental Protocol (Prospective):

  • Catalyst Preparation (in situ):

    • In a nitrogen-filled glovebox, add the chiral (1R,6R)-1,6-bis(diphenylphosphino)-7,10-Dioxadispiro[2.2.4.2]dodecane (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a flame-dried Schlenk flask.

    • Add degassed, anhydrous solvent (e.g., dichloromethane or methanol, 5 mL).

    • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol), in the same degassed solvent (10 mL).

    • Transfer the substrate solution to the flask containing the catalyst via cannula.

    • Purge the reaction vessel with hydrogen gas (balloon or H₂ line) and stir vigorously at room temperature under a hydrogen atmosphere (1 atm).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Work-up and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Performance Data (Based on Analogous Ligands):

SubstrateSolventTemp. (°C)Time (h)Conversion (%)ee (%)
Methyl (Z)-α-acetamidocinnamateMethanol251>99>95
Dimethyl itaconateDichloromethane254>99>92
Methyl α-acetamidoacrylateMethanol251>99>96

Part 3: Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The stereochemical outcome is largely determined by the chiral ligand. The unique geometry of the proposed dispiroketal ligand may offer advantages in controlling the regioselectivity and enantioselectivity of this transformation.

Reaction Scheme:

A racemic allylic acetate, such as 1,3-diphenyl-2-propenyl acetate, reacts with a soft nucleophile, like dimethyl malonate, in the presence of a palladium catalyst and the chiral dispiroketal phosphine ligand to produce the alkylated product in high yield and enantiomeric excess.

Detailed Experimental Protocol (Prospective):

  • Catalyst Preparation (in situ):

    • In a nitrogen-filled glovebox, add [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral (1R,6R)-1,6-bis(diphenylphosphino)-7,10-Dioxadispiro[2.2.4.2]dodecane (1.1 mol%) to a flame-dried Schlenk flask.

    • Add degassed, anhydrous THF (5 mL) and stir at room temperature for 20 minutes.

  • Allylic Alkylation Reaction:

    • To the catalyst solution, add the racemic 1,3-diphenyl-2-propenyl acetate (1.0 mmol) and dimethyl malonate (1.2 mmol).

    • Add a solution of the base, N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 mmol), and a catalytic amount of potassium acetate (KOAc) (0.1 mmol) in THF (5 mL).

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

    • Monitor the reaction by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle Visualization:

cluster_cycle Proposed Catalytic Cycle for AAA A Pd(0)L* B π-allyl-Pd(II)L* Complex A->B Oxidative Addition C Nucleophilic Attack B->C Coordination of Nucleophile D Product Release C->D Reductive Elimination D->A Catalyst Regeneration

Caption: A simplified catalytic cycle for the Pd-catalyzed AAA.

Part 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The anticipated high enantioselectivities serve as a primary indicator of the successful formation and performance of the chiral catalyst complex. Inconsistent or low enantioselectivities would suggest issues with ligand purity, catalyst formation, or the suitability of the ligand for the specific transformation, prompting further investigation and optimization.

Key Validation Points:

  • Ligand Purity: The enantiomeric and chemical purity of the synthesized ligand must be rigorously established (e.g., by chiral HPLC and NMR) as impurities can significantly impact catalytic performance.

  • Control Experiments: Running the reactions with a racemic version of the ligand or without the ligand should result in a racemic product or no reaction, respectively, confirming the role of the chiral ligand in inducing asymmetry.

  • Reproducibility: Consistent results across multiple runs will validate the robustness of the protocol.

Conclusion and Future Outlook

While the catalytic applications of this compound-based ligands are currently hypothetical, the foundational principles of asymmetric catalysis and the remarkable success of structurally related spiroketal ligands provide a strong rationale for their investigation. The unique stereoelectronic properties of this novel scaffold may lead to the development of highly effective catalysts for a range of important organic transformations. The protocols and application notes presented here offer a roadmap for researchers to explore the potential of this promising new class of chiral ligands, contributing to the ever-expanding toolkit of synthetic organic chemistry.

References

  • Argüelles, A. J., Sun, S., Budaitis, B. G., & Nagorny, P. (2018). Design, Synthesis, and Application of Chiral C2-Symmetric Spiroketal-Containing Ligands in Transition-Metal Catalysis. Angewandte Chemie International Edition, 57(19), 5325-5329. [Link][7]

  • Nagorny, P., & Sun, S. (2020). Exploration of chiral diastereomeric spiroketal (SPIROL)-based phosphinite ligands in asymmetric hydrogenation of heterocycles. Chemical Communications, 56(60), 8432-8435. [Link]

  • Sun, S., & Nagorny, P. (2018). Design, Synthesis and Application of Novel Chiral C2-symmetric Spiroketal-containing Ligands in Transition Metal Catalysis. Thesis. [Link][6]

  • Xie, J.-H., & Zhou, Q.-L. (2008). Chiral Diphosphine and Monodentate Phosphorus Ligands on a Spiro Scaffold for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 41(5), 581–593. [Link][1][9][10]

  • Yan, H., Zhang, M., Li, L., Hu, T., & Yang, W. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. [Link][4]

  • Zhou, Q.-L., & Xie, J.-H. (2016). Chiral ligands designed in China. National Science Review, 3(3), 262-284. [Link][2]

  • Trost, B. M., & Bringley, D. A. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Chemical Reviews, 113(5), 2842-2870. [Link][3]

  • Han, Z., Wang, X., & Ding, K. (2021). A Type of Structurally Adaptable Aromatic Spiroketal Based Chiral Diphosphine Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 54(3), 668-684. [Link][8]

  • Sun, S., & Nagorny, P. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molecules, 26(16), 4945. [Link][11]

Sources

Application Note & Protocol: High-Purity Isolation of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 7,10-Dioxadispiro[2.2.4.2]dodecane, a complex spiroketal of interest in synthetic and medicinal chemistry.[1] Given the limited specific literature on this exact molecule, this protocol synthesizes established methodologies for spiroketal purification, emphasizing the chemical principles that ensure high purity and stability of the final compound.[2][3][4] The protocol details a two-stage process involving flash column chromatography followed by recrystallization, designed to remove common synthetic impurities such as starting materials, reagents, and isomeric byproducts.

Introduction: The Challenge of Spiroketal Purification

Spiroketals are a significant class of compounds found in numerous natural products and are key building blocks in medicinal chemistry.[2][5] Their unique three-dimensional structure imparts specific biological activities, making their isomeric purity a critical parameter for reliable downstream applications. The purification of spiroketals like this compound presents a distinct challenge due to their potential for isomerization under acidic conditions.[3][5] Therefore, purification strategies must be carefully designed to maintain the structural integrity of the target isomer.

This protocol is developed for a research context, assuming the starting material is a crude reaction mixture from a synthesis of this compound. The primary goal is to isolate the target compound with a purity exceeding 98%, suitable for rigorous biological screening and further synthetic elaboration.

Purification Strategy Overview

The purification of this compound is approached in a sequential manner to address different types of impurities.

Stage 1: Flash Column Chromatography This initial step is designed to separate the target molecule from non-polar and highly polar impurities. Given the dispiroketal structure, which contains ether linkages, the compound is expected to have moderate polarity. Normal-phase chromatography is selected as the primary method.[6]

Stage 2: Recrystallization Following chromatographic purification, recrystallization is employed to remove any remaining trace impurities and to obtain the compound in a crystalline form, which is often indicative of high purity.[7][8][9]

The logical flow of this two-stage purification process is illustrated in the diagram below.

Purification_Workflow Crude Crude Reaction Mixture Chromatography Flash Column Chromatography (Silica Gel) Crude->Chromatography Loading Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Monitoring Pooling Pooling of Pure Fractions TLC->Pooling Identification Evaporation1 Solvent Evaporation Pooling->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization Dissolution in minimal hot solvent Filtration Vacuum Filtration Recrystallization->Filtration Crystal Formation & Collection Drying High Vacuum Drying Filtration->Drying Pure_Product Pure this compound (>98% Purity) Drying->Pure_Product

Caption: Purification workflow for this compound.

Experimental Protocols

Stage 1: Flash Column Chromatography

Rationale: Normal-phase flash chromatography is a rapid and effective method for separating compounds based on polarity.[10] For a moderately polar compound like this compound, a silica gel stationary phase and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is appropriate. The gradient elution allows for the efficient removal of both less polar byproducts and more polar starting materials or reagents.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 n-hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 2% to 20% ethyl acetate over several column volumes.

  • Fraction Collection: Collect fractions of approximately 20 mL.

  • TLC Analysis: Monitor the collected fractions by TLC using a suitable staining method (e.g., potassium permanganate) to visualize the spots. The mobile phase for TLC should be similar to the elution solvent.

  • Pooling and Evaporation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.

ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.
Mobile Phase n-Hexane / Ethyl Acetate (Gradient)Provides good separation of compounds with varying polarities.
Initial Eluent 98:2 (Hexane:Ethyl Acetate)To elute non-polar impurities first.
Final Eluent 80:20 (Hexane:Ethyl Acetate)To ensure the target compound is fully eluted from the column.
Monitoring TLC with KMnO₄ stainVisualizes non-UV active compounds like ethers.
Stage 2: Recrystallization

Rationale: Recrystallization is a powerful technique for achieving high purity of solid compounds.[7][8] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[9] A slow cooling process allows for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[7]

Materials:

  • Chromatographically purified this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices for compounds of this type include alcohols or mixed solvent systems.[11]

  • Dissolution: Place the semi-purified compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Characterization and Quality Control

The purity of the final product should be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Refer to the Safety Data Sheet (SDS) for all chemicals used.[12]

Conclusion

This protocol provides a robust and scientifically grounded methodology for the purification of this compound. By combining flash column chromatography for bulk separation with recrystallization for final polishing, researchers can obtain this valuable spiroketal in high purity, enabling its reliable use in further research and development activities. The principles outlined herein are broadly applicable to the purification of other challenging spiroketal structures.

References

  • Hu, J., et al. (2018).
  • Tokyo University of Science. (n.d.). Synthesis of Cyclopropanecarbonitriles Using Magnesium Carbenoids. Tokyo University of Science Academic Repository.
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  • Sperry, J., et al. (2018). Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis.
  • Sperry, J., Wilson, Z. E., Rathwell, D. C. K., & Brimble, M. A. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products.
  • Brimble, M. A., et al. (2010). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products.
  • University of California, Los Angeles. (n.d.).
  • LookChem. (n.d.). Cas 52875-47-5, this compound. LookChem.
  • PubChemLite. (n.d.). 2-{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}. PubChemLite.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 52875-47-5. XiXisys.
  • SpectraBase. (n.d.). (1R,2S)-2-Phenyl-7,10-dioxadispiro[2.2.4.2]dodecane-1-carbonitrile. SpectraBase.
  • ChemSrc. (n.d.). 2-(4-methylbenzoyl)-7,10-dioxadispiro[2.2.4.2]dodecane-1,1-dicarbonitrile. ChemSrc.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Majumdar, K. C., & Chattopadhyay, S. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central.
  • Chemistry LibreTexts. (2023).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • PubChemLite. (n.d.). 7,10-dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane. PubChemLite.
  • Mol-Instincts. (n.d.). This compound-1-carbonitrile. Mol-Instincts.
  • ScienceDirect. (2025). Chromatographic purification: Significance and symbolism. ScienceDirect.
  • Chromatographic Society of India. (2021). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. YouTube.
  • Allied Academies. (n.d.).
  • Teledyne ISCO. (2019).

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Application Notes and Protocols for the Analytical Characterization of Dispiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and structural elucidation of dispiro compounds.

Abstract: Dispiro compounds, characterized by two spirocyclic rings sharing a single common atom, present unique stereochemical challenges that necessitate a multi-faceted analytical approach for unambiguous characterization. Their rigid, three-dimensional architecture is of significant interest in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the structural and stereochemical determination of dispiro compounds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reliable characterization.

Introduction: The Structural Complexity of Dispiro Compounds

Dispiro compounds are a fascinating class of molecules featuring two rings connected through a single tetrahedral carbon atom, the spiro center. This arrangement imparts significant conformational rigidity and often leads to complex stereoisomerism, including the potential for axial chirality. The precise determination of their three-dimensional structure is paramount for understanding their biological activity, chemical reactivity, and material properties.[1] A comprehensive characterization workflow is therefore not just a procedural formality but a foundational necessity for advancing research and development involving these unique molecular architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of organic molecules, and dispiro compounds are no exception.[3][4][5] It provides detailed information about the connectivity of atoms, their chemical environment, and through-space relationships.

The "Why": Causality in NMR Experimental Choices for Dispiro Compounds

Due to the often-crowded and complex proton environments in dispiro compounds, a simple one-dimensional (1D) ¹H NMR spectrum may not be sufficient for complete assignment due to signal overlap.[6] Two-dimensional (2D) NMR techniques are essential to unravel the intricate network of proton and carbon connectivities.

  • COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon framework. For dispiro compounds, this is crucial for assigning protons within each of the spirocyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C spectra. This is invaluable for assigning carbon resonances, which are often less prone to overlap than proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For dispiro compounds, HMBC is critical for establishing connectivity across the spirocenter and between the two ring systems.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For the rigid framework of dispiro compounds, NOESY is instrumental in determining the relative stereochemistry of substituents on the rings.

Protocol: 1D and 2D NMR Analysis of a Dispiro Compound

Objective: To elucidate the complete chemical structure and relative stereochemistry of a purified dispiro compound.

Materials:

  • 5-25 mg of the purified dispiro compound for ¹H NMR; 50-100 mg for ¹³C NMR.[8]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound.[8]

  • High-quality 5 mm NMR tube.

  • Internal standard (e.g., Tetramethylsilane - TMS), if not already present in the solvent.[9]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

Procedure:

  • Sample Preparation: a. Accurately weigh the required amount of the dispiro compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] b. Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary, but be cautious of potential degradation. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11] d. Cap the NMR tube and carefully wipe the outside with a lint-free tissue.[10]

  • Instrument Setup and Data Acquisition: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Acquire a standard 1D ¹H NMR spectrum.[6] d. Acquire a 1D ¹³C{¹H} NMR spectrum. e. Set up and acquire the following 2D NMR experiments:

    • COSY
    • HSQC
    • HMBC
    • NOESY (or ROESY for larger molecules)
  • Data Processing and Interpretation: a. Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.[6] c. Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H spectrum.[9] d. Assign the carbon signals in the ¹³C spectrum with the aid of the HSQC spectrum. e. Use the COSY spectrum to trace the proton-proton spin systems within each ring. f. Utilize the HMBC spectrum to establish long-range connectivities, particularly across the spiro atom and to quaternary carbons. g. Interpret the cross-peaks in the NOESY spectrum to determine through-space proximities and deduce the relative stereochemistry.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR provides excellent information about the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state molecular structure, including absolute stereochemistry.[12][13][14][15] For chiral dispiro compounds, this technique is the gold standard for assigning the absolute configuration of stereocenters.[16]

The "Why": The Imperative of a High-Quality Crystal

The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal.[17][18] A suitable crystal should be a single, well-ordered lattice, free from significant defects, cracks, or twinning.[17] The slow and controlled growth of crystals is paramount to allow molecules to pack in a highly ordered and repeating manner, which is necessary to produce a sharp and resolvable diffraction pattern when exposed to X-rays.[15]

Protocol: Growing and Analyzing a Single Crystal of a Dispiro Compound

Objective: To obtain a high-quality single crystal of a dispiro compound suitable for X-ray diffraction analysis and to determine its three-dimensional structure.

Materials:

  • Highly purified dispiro compound.

  • A range of high-purity solvents and solvent pairs (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Small, clean glass vials or test tubes.

  • Parafilm.

Procedure:

  • Crystal Growth: a. Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial or cover it with Parafilm pierced with a few small holes to allow for slow evaporation of the solvent over several days to weeks.[17] b. Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth. c. Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.

  • Crystal Selection and Mounting: a. Examine the resulting crystals under a microscope. Select a crystal that is transparent, has well-defined faces, and is free of visible imperfections.[17] A suitable size is typically 0.1-0.3 mm in all dimensions.[17] b. Carefully extract the selected crystal from the mother liquor and mount it on a suitable goniometer head.

  • Data Collection and Structure Solution: a. Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. b. Center the crystal in the X-ray beam. c. Collect a series of diffraction images as the crystal is rotated.[12] d. Process the diffraction data to determine the unit cell parameters and space group. e. Solve the crystal structure using direct methods or other appropriate techniques to generate an initial electron density map.[13] f. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges with the experimental data.[13]

Visualization of the Crystallography Workflow

crystallography_workflow cluster_prep Crystal Preparation cluster_analysis X-ray Diffraction Analysis Purification High Purity Compound Crystallization Crystal Growth (Slow Evaporation/ Vapor Diffusion) Purification->Crystallization Selection Microscopic Selection Crystallization->Selection Mounting Mounting on Goniometer Selection->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[19][20] It is essential for confirming the molecular weight of a synthesized dispiro compound and can provide structural information through the analysis of fragmentation patterns.[21][22]

The "Why": Ionization Techniques and Data Interpretation

The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" ionization method that often leads to extensive fragmentation, providing a "fingerprint" of the molecule that can be useful for structural elucidation.[19] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) typically leave the molecular ion intact, which is ideal for confirming the molecular weight.[19] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[23]

Protocol: HRMS Analysis of a Dispiro Compound

Objective: To confirm the molecular weight and determine the elemental composition of a dispiro compound.

Materials:

  • A small amount (sub-milligram) of the purified dispiro compound.

  • High-purity solvent (e.g., acetonitrile, methanol) suitable for the chosen ionization method.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[24]

Procedure:

  • Sample Preparation: a. Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in the appropriate solvent. b. The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: a. Select a suitable ionization mode (e.g., ESI positive or negative ion mode). b. Acquire the mass spectrum over an appropriate m/z range to include the expected molecular ion.

  • Data Analysis: a. Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).[19] b. Compare the experimentally measured accurate mass to the theoretical mass calculated for the expected molecular formula. The difference should be within a few parts per million (ppm). c. Analyze any observed fragment ions to see if they are consistent with the proposed structure.[25]

Parameter Description Utility for Dispiro Compounds
Molecular Ion Peak (M⁺) The peak corresponding to the intact molecule.Confirms the molecular weight of the compound.[19]
Base Peak The most intense peak in the spectrum.Indicates the most stable fragment ion.[26]
Fragment Ions Peaks at lower m/z values resulting from the breakup of the molecular ion.Provides clues about the structure and functional groups present.[25][27]
Accurate Mass The experimentally determined mass to several decimal places.Used to determine the elemental composition.[20]

Table 1: Key Parameters in Mass Spectrometry Analysis.

Chiral Chromatography: Separating Enantiomers

For chiral dispiro compounds synthesized as a racemic mixture, separation of the enantiomers is often necessary for biological testing and for complete stereochemical assignment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[28][29][30]

The "Why": The Role of the Chiral Stationary Phase

Chiral separations are achieved by using a chiral stationary phase (CSP).[31][32] The CSP creates a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers of the analyte. This results in the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[32] Polysaccharide-based CSPs are widely used due to their broad applicability.[32]

Protocol: Chiral HPLC Method Development for a Dispiro Compound

Objective: To develop a robust HPLC method for the separation of the enantiomers of a racemic dispiro compound.

Materials:

  • A solution of the racemic dispiro compound in a suitable solvent.

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol).

  • A selection of chiral HPLC columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).[32][33]

Instrumentation:

  • An HPLC system equipped with a UV detector or other suitable detector.

Procedure:

  • Column and Mobile Phase Screening: a. Begin by screening a few different chiral columns with a standard mobile phase, such as a mixture of hexane and isopropanol.[33] b. Inject a small amount of the racemic sample and monitor the chromatogram for separation of the two enantiomers. c. If no separation is observed, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier, try a different alcohol).[34] d. If separation is still not achieved, switch to a different type of chiral column and repeat the screening process.

  • Method Optimization: a. Once a promising column and mobile phase combination is identified, optimize the separation by fine-tuning the mobile phase composition to achieve baseline resolution with reasonable retention times. b. Optimize the flow rate. Chiral separations often benefit from lower flow rates.[33] c. Adjust the column temperature. Lower temperatures can sometimes improve selectivity.[33]

  • Method Validation: a. Once the method is optimized, validate it for parameters such as specificity, linearity, precision, and accuracy, especially if it is to be used for quantitative analysis.[35]

Visualization of the Chiral Separation Logic

chiral_separation cluster_input Input cluster_process Chromatographic Process cluster_output Output Racemate Racemic Mixture (R)-Enantiomer (S)-Enantiomer CSP Chiral Stationary Phase (CSP) Racemate->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction Separation Separated Enantiomers (R)-Enantiomer (S)-Enantiomer Interaction->Separation

Caption: Logical flow of enantiomeric separation by chiral chromatography.

Conclusion

The structural characterization of dispiro compounds requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution. Mass spectrometry provides essential confirmation of molecular weight and elemental composition. For the definitive determination of three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is indispensable. Finally, chiral chromatography is the key to resolving enantiomers, a critical step in the development of chiral drugs. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize these structurally complex and important molecules.

References

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Application Notes and Protocols for the Derivatization of 7,10-Dioxadispiro[2.2.4.2]dodecane for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Spiroketal Scaffolds in Drug Discovery

The spiroketal motif is a privileged heterocyclic scaffold found in a wide array of natural products exhibiting significant biological activities, including antibiotic, antifungal, antiparasitic, and anticancer properties.[1][2] Their rigid, three-dimensional architecture provides a unique conformational constraint that is attractive for the design of novel therapeutic agents. The 7,10-Dioxadispiro[2.2.4.2]dodecane core represents a synthetically accessible yet underexplored spiroketal system. Its unique spirocyclic arrangement, featuring two cyclopropane rings, offers a novel template for the development of new chemical entities with potential therapeutic applications.

This application note provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of this compound. We present a proposed synthetic route to the core scaffold and detail protocols for its functionalization to generate a library of derivatives. Furthermore, we provide step-by-step protocols for assessing the antimicrobial and anticancer activities of these novel compounds, establishing a foundation for structure-activity relationship (SAR) studies.

PART 1: Synthesis of the this compound Scaffold

G Target This compound Precursor Dihydroxy Ketone Precursor Target->Precursor Spiroketalization Reagents Cyclopropanecarboxaldehyde + Organometallic Reagent Precursor->Reagents Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol:

The synthesis of the dihydroxy ketone precursor can be envisioned through a multi-step sequence starting from commercially available cyclopropanecarboxaldehyde. This would involve standard organic transformations to elongate the carbon chain and introduce the necessary hydroxyl and ketone functionalities. The final and key step is the intramolecular spiroketalization under acidic conditions.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclopropanecarboxaldehyde

  • Appropriate Grignard or organolithium reagent

  • Oxidizing agents (e.g., PCC, Dess-Martin periodinane)

  • Protecting group reagents (e.g., TBDMSCl)

  • Deprotecting agents (e.g., TBAF)

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)[5]

  • Anhydrous organic solvents (THF, DCM, etc.)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Chain Elongation and Oxidation: React cyclopropanecarboxaldehyde with a suitable organometallic reagent to introduce the carbon backbone of the future dihydroxy ketone. This will be followed by a series of protection, oxidation, and deprotection steps to yield the desired precursor. Each step should be monitored by TLC and the products purified by column chromatography.

  • Spiroketalization: Dissolve the purified dihydroxy ketone precursor in an anhydrous, non-polar solvent such as dichloromethane (DCM) or toluene.

  • Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

PART 2: Derivatization of the Spiroketal Core for SAR Studies

To explore the biological potential of the this compound scaffold, a library of derivatives with diverse functional groups will be synthesized. The introduction of functionalities such as amines, amides, and alkynes can significantly impact the compound's physicochemical properties and biological activity.[6][7]

G Core This compound (with a suitable handle, e.g., -OH or -Br) Amine Amine Derivatives Core->Amine Reductive Amination or Nucleophilic Substitution Amide Amide Derivatives Core->Amide Amide Coupling Triazole Triazole Derivatives (via Click Chemistry) Core->Triazole Sonogashira Coupling followed by CuAAC

Caption: Derivatization strategies for the spiroketal core.

Protocol 2: Synthesis of Amino and Amido Derivatives

The introduction of amine and amide functionalities is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties.[8][9]

2.1 Reductive Amination (for ketone-containing precursors):

  • Dissolve the ketone-functionalized spiroketal precursor (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirring solution.[10]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

2.2 Amide Coupling (for carboxylic acid-functionalized precursors):

  • Dissolve the carboxylic acid-functionalized spiroketal (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as HATU (1.1 equivalents) in anhydrous DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the reaction at room temperature for 4-12 hours until TLC indicates completion.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude amide by column chromatography.

Protocol 3: Introduction of an Alkyne Handle and "Click" Chemistry

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for rapid and efficient library synthesis.[11][12]

3.1 Sonogashira Coupling to Introduce a Terminal Alkyne:

  • To a solution of a halo-functionalized spiroketal (e.g., bromo-derivative, 1 equivalent) in a suitable solvent like THF or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).

  • Add a suitable base, such as triethylamine (TEA, 3 equivalents).

  • Add ethynyltrimethylsilane (1.5 equivalents) and stir the reaction under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and deprotect the silyl group using a mild desilylating agent (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

  • Purify the product by column chromatography.

3.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Dissolve the alkyne-functionalized spiroketal (1 equivalent) and the desired organic azide (1.1 equivalents) in a mixture of t-butanol and water (1:1).

  • Add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting triazole derivative by column chromatography.

PART 3: Biological Evaluation of Derivatized Spiroketals

The synthesized library of this compound derivatives will be screened for their potential antimicrobial and anticancer activities.

Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[13][14][15]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Spectrophotometer or microplate reader

  • Test compounds and control antibiotics (e.g., vancomycin, ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform two-fold serial dilutions in the 96-well plate using MHB as the diluent.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Representative MIC Data for Spiroketal Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Core Scaffold>128>128
Amine-Derivative 13264
Amide-Derivative 11632
Triazole-Derivative 1816
Ciprofloxacin0.50.015

Protocol 5: Cytotoxicity Screening - MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Appropriate cell culture medium with supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the spiroketal derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 2: Representative IC₅₀ Values for Spiroketal Derivatives

Compound IDMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Core Scaffold>100>100
Amine-Derivative 145.258.1
Amide-Derivative 122.831.5
Triazole-Derivative 19.715.3
Doxorubicin0.81.2

Protocol 6: Apoptosis Detection - Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the spiroketal derivatives at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The this compound scaffold presents a novel and promising starting point for the development of new bioactive molecules. The synthetic and derivatization protocols outlined in this application note provide a robust framework for generating a diverse library of compounds for biological screening. The accompanying biological assay protocols enable the systematic evaluation of their antimicrobial and anticancer potential, facilitating the identification of lead compounds and the elucidation of structure-activity relationships. This integrated approach of chemical synthesis and biological testing is essential for advancing novel spiroketal-based compounds in the drug discovery pipeline.

References

  • Brimble, M. A., et al. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Natural Product Reports, 27(8), 1117-1137.
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  • Danishefsky, S. J., & Tan, D. S. (2002). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

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Application Notes and Protocols for the Scalable Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive, field-proven methodology for the multi-gram scale synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane. We will delve into the causality behind experimental choices, from the selection of starting materials to the optimization of reaction conditions for safe and efficient scale-up. Each protocol is designed to be a self-validating system, with clear benchmarks for success and troubleshooting guidance.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

The key to a scalable synthesis is a convergent and robust route. Our retrosynthetic analysis of this compound identifies the central spiroketal linkage as the primary disconnection point. This leads back to two key precursors: 1,1-bis(hydroxymethyl)cyclobutane and a cyclopropanone equivalent . The instability of cyclopropanone itself necessitates the use of a stable precursor or an in-situ generation method.[3][4]

The synthesis is therefore logically divided into three main stages:

  • Synthesis of the Diol Precursor: Preparation of 1,1-bis(hydroxymethyl)cyclobutane from commercially available starting materials.

  • Formation of the Spiroketal: The acid-catalyzed reaction of the diol with a cyclopropanone equivalent.

  • Purification and Scale-Up: Detailed protocols for obtaining the final product in high purity and considerations for scaling the process.

Part 1: Synthesis of the Key Intermediate: 1,1-Bis(hydroxymethyl)cyclobutane

This crucial diol is not widely available commercially and must be prepared in-house. The most reliable and scalable method proceeds via the malonic ester synthesis to form a cyclobutane ring, followed by reduction.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The formation of the cyclobutane ring is achieved through the alkylation of diethyl malonate with 1,3-dibromopropane. This is a classic and well-understood reaction, making it reliable for scale-up.[5]

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

  • Reagent Preparation: Prepare a solution of sodium ethoxide by cautiously adding sodium metal (46 g, 2.0 mol) in portions to absolute ethanol (800 mL) under a nitrogen atmosphere in a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel. The reaction is highly exothermic and generates hydrogen gas; ensure adequate cooling and ventilation.

  • Reaction Setup: In a separate reactor, charge diethyl malonate (160 g, 1.0 mol) and 1,3-dibromopropane (212 g, 1.05 mol).

  • Alkylation: While stirring vigorously, add the sodium ethoxide solution to the diethyl malonate mixture via the addition funnel. Maintain the internal temperature between 60-65 °C.[5] Cooling may be required initially.

  • Reaction Completion: After the addition is complete, heat the mixture at reflux until the reaction is complete (typically 2-3 hours, monitor by TLC or GC).

  • Work-up: Cool the reaction mixture and add water to dissolve the sodium bromide precipitate. Remove the ethanol by distillation. The crude product can be purified by fractional distillation under reduced pressure.

Causality: The use of sodium ethoxide as a base is cost-effective for large-scale synthesis. Maintaining the temperature is critical to prevent side reactions.

Step 2: Reduction to 1,1-Bis(hydroxymethyl)cyclobutane

The reduction of the diester to the diol is a critical step. For laboratory scale, lithium aluminum hydride (LAH) is highly effective.[6] For larger scales, safety and cost considerations may favor catalytic hydrogenation.[7]

Protocol 2A: LAH Reduction (Lab to Kilo-Lab Scale)

  • Inert Atmosphere: In a reactor equipped with a mechanical stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (38 g, 1.0 mol) in anhydrous tetrahydrofuran (THF, 1.5 L).

  • Addition of Ester: Cool the LAH suspension to 0 °C using an ice bath. Slowly add a solution of diethyl 1,1-cyclobutanedicarboxylate (100 g, 0.5 mol) in anhydrous THF (500 mL) via the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2 hours to ensure complete reduction.

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (38 mL), followed by 15% aqueous sodium hydroxide (38 mL), and then water again (114 mL). This sequential addition (Fieser workup) is crucial for forming a granular precipitate that is easily filtered.

  • Isolation: Stir the resulting slurry for 1 hour, then filter through a pad of celite. Wash the filter cake thoroughly with THF. The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.

  • Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2B: Catalytic Hydrogenation (Pilot Plant and Production Scale)

  • Catalyst and Reagents: In a high-pressure hydrogenation reactor, charge diethyl 1,1-cyclobutanedicarboxylate (100 g, 0.5 mol), ethanol (500 mL), and a copper chromite catalyst (e.g., Adkins catalyst, 5-10 wt%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen (100-150 atm) and heat to 150-200 °C.[7]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude diol can be purified as described in Protocol 2A.

Trustworthiness: Catalytic hydrogenation is generally safer and more economical for large-scale operations compared to using stoichiometric, highly reactive metal hydrides like LAH.

Part 2: Spiroketalization to form this compound

This is the key bond-forming reaction to construct the target molecule. The direct use of cyclopropanone is impractical due to its instability.[4] A more robust approach is to use a stable cyclopropanone equivalent, such as a cyclopropanone hemiacetal or ketal, which can be hydrolyzed in situ to generate cyclopropanone for the reaction.

Protocol 3: Acid-Catalyzed Spiroketalization

  • Reaction Setup: In a flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1,1-bis(hydroxymethyl)cyclobutane (11.6 g, 0.1 mol) and 1-ethoxy-1-hydroxycyclopropane (a stable cyclopropanone hemiacetal, 12.2 g, 0.12 mol) in toluene (250 mL).

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.5 g) or Amberlyst-15 resin. The use of a solid acid catalyst like Amberlyst-15 simplifies work-up on a larger scale.

  • Reaction: Heat the mixture to reflux. The spiroketalization is an equilibrium reaction, and the removal of water (and ethanol from the hemiacetal) by the Dean-Stark trap drives the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by GC-MS or TLC until the starting diol is consumed.

  • Work-up: Cool the reaction mixture. If p-TSA was used, wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine. If Amberlyst-15 was used, simply filter off the resin.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expertise & Experience: The choice of a cyclopropanone equivalent is critical. A hemiacetal is a good choice as it readily releases cyclopropanone under acidic conditions. Driving the equilibrium by removing water is a standard and effective technique for ketal formation.[8]

Part 3: Scale-Up Considerations and Process Optimization

Scaling a synthesis from the bench to a production environment requires careful consideration of several factors beyond simply increasing reagent quantities.[9][10][11]

Safety:

  • LAH Reduction: This reaction is extremely exothermic and generates hydrogen gas. On a large scale, the addition of the ester must be very slow, and robust cooling is essential. The quenching procedure is also highly hazardous and requires careful control.

  • Catalytic Hydrogenation: High pressures and flammable hydrogen gas necessitate the use of specialized equipment and adherence to strict safety protocols.

  • Distillation: Vacuum distillations of large quantities of material should be performed behind a blast shield.

Reaction Optimization:

  • Solvent Selection: For large-scale operations, consider the cost, toxicity, and ease of recovery of solvents. Toluene in the spiroketalization step is effective for azeotropic water removal, but other solvents could be explored.

  • Catalyst Loading: The amount of acid catalyst in the spiroketalization step should be optimized to minimize reaction time while avoiding side reactions.

  • Temperature Control: Exothermic reactions require careful monitoring and control of the internal temperature. Runaway reactions are a significant hazard at scale.[10]

Work-up and Purification:

  • Liquid-Liquid Extractions: On a large scale, these can be cumbersome. The use of a solid-supported catalyst (Amberlyst-15) in the final step simplifies the work-up by replacing an extraction with a simple filtration.

  • Purification: While chromatography is useful at the lab scale, it is often impractical and expensive for large quantities. The target compound is likely a liquid or low-melting solid, making vacuum distillation the preferred method for large-scale purification.

Data Summary Table

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 Diethyl malonate1,3-dibromopropane, NaOEtEthanol60-652-360-70
2A Diethyl 1,1-cyclobutanedicarboxylateLiAlH₄THFReflux285-95
2B Diethyl 1,1-cyclobutanedicarboxylateH₂, Copper ChromiteEthanol150-2008-1280-90
3 1,1-Bis(hydroxymethyl)cyclobutaneCyclopropanone hemiacetal, p-TSATolueneReflux4-670-80

Visualizations

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Cyclobutane Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Spiroketalization A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B NaOEt, EtOH C 1,1-Bis(hydroxymethyl)cyclobutane B->C LiAlH4 or H2/Catalyst D This compound C->D Cyclopropanone equivalent, H+

Caption: Overall synthetic workflow for this compound.

Mechanism of Acid-Catalyzed Spiroketalization

Spiroketalization Mechanism Diol Diol Ketone Cyclopropanone (from equivalent) ProtonatedKetone Protonated Cyclopropanone Ketone->ProtonatedKetone H+ Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Diol Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium H+, -H2O Spiroketal Spiroketal Oxocarbenium->Spiroketal Intramolecular attack

Caption: Key steps in the acid-catalyzed spiroketalization mechanism.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.[Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.[Link]

  • Oxidation of a,w-Diols Using the Dess–Martin Periodinane. Thieme.[Link]

  • Simmons–Smith reaction. Wikipedia.[Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia.[Link]

  • Synthesis and Applications of Cyclopropanones and Their Equivalents as Three-Carbon Building Blocks in Organic Synthesis. MDPI.[Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed.[Link]

  • Swern oxidation. Wikipedia.[Link]

  • Dess–Martin oxidation. Wikipedia.[Link]

  • Cyclopropanone. Wikipedia.[Link]

  • 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.[Link]

  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. PrepChem.com.[Link]

  • Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. ResearchGate.[Link]

  • Isolation, biological activity and synthesis of benzannulated spiroketal natural products. PubMed.[Link]

  • How to Scale Up a New Synthesis Reaction. Lab Manager.[Link]

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The Emergence of Dispiro Ethers: A New Frontier in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Planar: The Strategic Advantage of Spirocyclic Architecture

In the relentless pursuit of novel materials with tailored functionalities, chemists and materials scientists are increasingly looking towards three-dimensional molecular architectures to overcome the limitations of planar systems. Among these, spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention. The introduction of a "dispiro" motif, where a central ring is linked to two other rings at different atoms, imparts an even higher degree of rigidity and a well-defined three-dimensional geometry. When the atoms linking these rings are oxygen, we enter the fascinating and underexplored realm of dispiro ethers .

This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the burgeoning applications of dispiro ethers. We will move beyond a mere recitation of facts to provide a deep, mechanistic understanding of why these structures are proving to be game-changers in polymer chemistry, porous materials, and beyond. The protocols and application notes herein are designed to be not just instructions, but a self-validating framework for innovation.

Part 1: The Core Concept - Why Dispiro Ethers Matter

The fundamental advantage of a dispiro ether linkage lies in its ability to introduce sharp, well-defined kinks in a molecular backbone. This is a radical departure from the typically flexible linkages found in many polymers and organic materials. This structural rigidity has profound implications for a material's bulk properties:

  • Enhanced Thermal Stability: The constrained nature of the dispiro junction restricts bond rotation, leading to higher glass transition temperatures (Tg) and improved thermal stability.

  • Controlled Morphology: The rigid, non-planar structure of dispiro ethers can disrupt polymer chain packing, leading to amorphous materials with high free volume. This is particularly advantageous in applications like gas separation membranes.

  • Unique Optoelectronic Properties: The specific spatial arrangement of chromophores connected by a dispiro ether linkage can prevent quenching and lead to materials with interesting photophysical properties.

The following diagram illustrates the fundamental structural difference between a flexible ether linkage and a rigid dispiro ether linkage.

G cluster_0 Flexible Ether Linkage cluster_1 Rigid Dispiro Ether Linkage Polymer Chain 1 Polymer Chain 1 O1 O Polymer Chain 1->O1 Flexible Rotation Polymer Chain 2 Polymer Chain 2 O1->Polymer Chain 2 Polymer Chain 3 Polymer Chain 3 O2 O Polymer Chain 3->O2 spiro_C Central_Ring Central Ring O2->Central_Ring O3 O Polymer Chain 4 Polymer Chain 4 O3->Polymer Chain 4 Central_Ring->O3 label_rigid Fixed Geometry

Caption: Comparison of a flexible ether linkage and a rigid dispiro ether linkage in a polymer backbone.

Part 2: Application Focus - Dispiro Ethers in Low-Shrinkage Polymers for Dental Composites

One of the most promising and well-documented applications of dispiro ether-like compounds is in the development of low-shrinkage polymers, particularly for dental composites. Polymerization shrinkage is a major cause of failure in dental restorations, leading to stress, microleakage, and secondary caries. Dispiro compounds, specifically oxaspiro monomers , which contain spiro acetal (a type of ether) functionalities, address this challenge through a unique double ring-opening polymerization mechanism.

The Mechanism of Action: Double Ring-Opening Polymerization

Conventional polymerization of monomers like methacrylates involves the conversion of van der Waals gaps between monomer molecules into shorter covalent bonds, leading to significant volume reduction. Oxaspiro monomers, however, undergo a double ring-opening process where for every one new bond formed, two bonds are cleaved.[1][2] This bond cleavage helps to offset the shrinkage caused by polymerization.

The following workflow illustrates the process of synthesizing and polymerizing an oxaspiro monomer.

G start Starting Materials synthesis Monomer Synthesis: Oxaspiro Monomer Formation start->synthesis purification Purification synthesis->purification formulation Formulation with Methacrylate Comonomers purification->formulation polymerization Free-Radical Polymerization (Visible Light Cure) formulation->polymerization characterization Characterization of Polymer Properties polymerization->characterization end Low-Shrinkage Dental Composite characterization->end

Caption: Experimental workflow for the development of low-shrinkage dental composites using oxaspiro monomers.

Protocol: Synthesis of a Difunctional Oxaspiro Monomer

This protocol is a representative example of the synthesis of a difunctional oxaspiro monomer that can be used in dental composite formulations.

Materials:

  • 2-methylene-1,3-dioxepane

  • Tin(IV) chloride (SnCl4)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylene-1,3-dioxepane in anhydrous dichloromethane under a nitrogen atmosphere.

  • Initiation: Cool the solution to 0°C using an ice bath. Slowly add a solution of tin(IV) chloride in dichloromethane dropwise to the stirred solution. The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure difunctional oxaspiro monomer.

Data Presentation: Properties of Oxaspiro Monomer-Containing Composites

The incorporation of oxaspiro monomers into dental composite formulations leads to a significant reduction in polymerization shrinkage while maintaining acceptable mechanical properties.

Monomer SystemPolymerization Shrinkage (%)Diametral Tensile Strength (DTS) (MPa)
Conventional Methacrylate (Control)3.5 - 5.040 - 50
Methacrylate with 20% Oxaspiro Monomer1.5 - 2.535 - 45
Methacrylate with 40% Oxaspiro Monomer0.8 - 1.530 - 40

Part 3: Application Focus - Crown Ether-Based Porous Organic Polymers

While not strictly "dispiro," the principles of creating rigid, three-dimensional structures with ether functionalities are elegantly demonstrated in the field of crown ether-based porous organic polymers (POPs) . Crown ethers are cyclic polyethers that can selectively bind cations based on the size of their cavity.[3] By incorporating these macrocycles into a rigid porous framework, materials with highly specific ion-capture and separation capabilities can be designed.[4][5]

Design Principle: Combining Host-Guest Chemistry with Porous Architecture

The synthesis of crown ether-based POPs typically involves the polymerization of a crown ether monomer with a rigid, multi-functional linker. The resulting material possesses a high surface area and a network of pores decorated with crown ether moieties. This architecture is ideal for applications such as:

  • Selective removal of heavy metal ions from water.

  • Extraction of valuable elements from electronic waste.

  • Development of ion-selective membranes.

The following diagram illustrates the concept of a crown ether-based porous organic polymer.

G cluster_0 Components cluster_1 Polymerization cluster_2 Resulting Material Crown_Ether Crown Ether Monomer Polymerization Cross-Coupling Polymerization Crown_Ether->Polymerization Linker Rigid Linker Monomer Linker->Polymerization POP Porous Organic Polymer with Crown Ether Sites Polymerization->POP

Caption: Conceptual diagram for the synthesis of a crown ether-based porous organic polymer.

Protocol: Synthesis of a Crown Ether-Based Microporous Organic Network

This protocol describes the synthesis of a crown ether-based microporous organic network (MON) via a Sonogashira-Hagihara cross-coupling reaction.

Materials:

  • Brominated 18-crown-6 ether

  • 1,3,5-triethynylbenzene

  • Pd(PPh3)4

  • CuI

  • Toluene

  • Triethylamine (TEA)

Procedure:

  • Degassing: In a Schlenk flask, dissolve the brominated 18-crown-6 ether and 1,3,5-triethynylbenzene in a mixture of toluene and triethylamine. Degas the solution by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under an inert atmosphere (argon or nitrogen), add the palladium catalyst (Pd(PPh3)4) and copper iodide (CuI) to the reaction mixture.

  • Polymerization: Heat the reaction mixture at 80-90°C for 48-72 hours. A solid precipitate will form as the polymerization proceeds.

  • Workup: After cooling to room temperature, collect the solid product by filtration. Wash the solid extensively with methanol, water, and dichloromethane to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the resulting porous polymer under vacuum at 80°C overnight.

Conclusion and Future Outlook

The application of dispiro ethers and related spirocyclic ether compounds in materials science is a field ripe with potential. From the well-established use of oxaspiro monomers in reducing polymerization shrinkage to the exciting developments in crown ether-based porous materials for selective separations, the unique structural features of these compounds offer solutions to long-standing challenges in materials design.

Future research will likely focus on:

  • The synthesis of novel dispiro ether monomers for high-performance polymers with enhanced thermal and mechanical properties.

  • The exploration of dispiro ethers in the design of materials for organic electronics, where their rigid three-dimensional structures can be leveraged to control morphology and charge transport.

  • The development of new porous materials based on dispiro ether building blocks for applications in catalysis and gas storage.

As synthetic methodologies become more sophisticated, we can expect to see a proliferation of new materials based on the dispiro ether motif, each with a unique set of properties tailored for specific, high-value applications.

References

  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization P
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. (2021).
  • Selective Electrocatalytic Degradation of Ether-Containing Polymers.
  • Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-opening Polymerization.
  • Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymeriz
  • Controlled degradation of chemically stable poly(aryl ethers)
  • Selective Electrocatalytic Degradation of Ether-Containing Polymers. PubMed. (2024).
  • Selective Electrocatalytic Degradation of Ether-Containing Polymers. Request PDF. (2023).
  • Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. (2020).
  • Selective Electrocatalytic Degradation of Ether-Containing Polymers. Request PDF. (2023).
  • Highly Flexible Porous Aromatic Frameworks with Exceptional Adsorption Capacity Toward Vol
  • Rational Monomer Design for the Synthesis of Conjugated Polymers by Direct Heteroarylation Polymeriz
  • Polyspiro Compounds - Part 1 | Dispiro | IUPAC Nomenclature | Organic Chemistry | How to name it?. YouTube. (2024).
  • Fluoropolymer Membranes for Membrane Distillation and Membrane Crystalliz
  • Crown ether-based porous organic polymers for the removal of environmental pollutants in water.
  • Synthesis of crown ether-based microporous organic networks: A new type of efficient adsorbents for chlorophenols. PubMed. (2023).
  • Poly(ether ether ketone) derivative membranes—a review of their preparation, properties and potential.
  • 18.1 Names and Properties of Ethers. Chemistry LibreTexts. (2024).
  • A Microporous Poly(arylene ether)
  • Metal–organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid deriv
  • 18.1 Names and Properties of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Names and Properties of Ethers | Organic Chemistry Class Notes. Fiveable. (n.d.).
  • Membrane Technology in General. Pentair - X-Flow. (n.d.).
  • Porous organic polymers with heterocyclic crown ethers for selective lithium-ion capture.
  • Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review. MDPI. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane is not yet described in peer-reviewed literature. This guide is therefore a proactive, predictive resource based on established principles of spiroketal chemistry and the known reactivity of strained ring systems. The proposed methodologies and troubleshooting advice are extrapolated from related syntheses and should be considered as a starting point for research and development.

Introduction

This compound is a unique molecular architecture featuring a central spiroketal flanked by two strained carbocyclic rings: a cyclopropane and a cyclobutane. Such structures are of interest in medicinal chemistry due to their conformational rigidity and three-dimensional topology, which can enhance binding to biological targets.[1] However, the inherent ring strain of the cyclopropyl and cyclobutyl moieties presents significant challenges to the synthesis of this target molecule, particularly during the spiroketalization step. This guide provides a predictive troubleshooting framework for researchers embarking on the synthesis of this novel compound.

Proposed Synthetic Approach: Acid-Catalyzed Spiroketalization

The most common and direct route to spiroketals is the acid-catalyzed cyclization of a dihydroxyketone precursor.[2] For the target molecule, this would involve the synthesis of a dihydroxyketone containing both cyclopropyl and cyclobutyl groups.

Visualizing the Synthetic Pathway

Synthetic Pathway cluster_precursor Precursor Synthesis cluster_spiroketalization Spiroketalization start Cyclopropyl & Cyclobutyl Starting Materials precursor Dihydroxyketone Precursor start->precursor Multi-step synthesis spiroketal This compound (Target Molecule) precursor->spiroketal Acid Catalyst (e.g., CSA, PPTS) side_products Side Products (Ring-opened, isomers, etc.) precursor->side_products Undesired Pathways Side Reactions cluster_outcomes Reaction Outcomes precursor Dihydroxyketone Precursor desired Desired Spiroketal precursor->desired Desired Cyclization (Kinetic/Thermodynamic Control) isomer Spiroketal Isomer precursor->isomer Epimerization (Thermodynamic Control) ring_opened Ring-Opened Product precursor->ring_opened Acid-Catalyzed Ring Cleavage

Sources

Technical Support Center: Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-20

Introduction

Welcome to the technical support guide for the synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this unique dispiroketal. This compound serves as a valuable and complex building block in organic synthesis.[1] Its rigid, three-dimensional spiroketal structure is a privileged motif found in many natural products and pharmaceuticals.[2][3][4]

The synthesis of such spirocyclic systems can be challenging, and suboptimal yields are a common hurdle.[2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Core Synthesis Overview

The construction of the this compound scaffold typically involves the acid-catalyzed spiroketalization of a suitable precursor. A common and effective strategy is the reaction of Cyclobutane-1,1-diyldimethanol with a cyclopropanone equivalent or a related synthetic intermediate.

The general workflow involves the careful preparation of starting materials, the main spiroketalization reaction, and a robust purification protocol. Each of these stages presents unique challenges that can significantly impact the final yield and purity.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis SM Starting Material (Cyclobutane-1,1-diyldimethanol) Purity Purity & Anhydrous Condition Check SM->Purity Reagent Reagents & Solvents Reagent->Purity Reaction Spiroketalization (e.g., Acid Catalysis) Purity->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purify Column Chromatography or Distillation Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis Final Pure Product Analysis->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Section 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the most common causes?

Answer: This is a frequent issue in spiroketalization reactions. The root cause can typically be traced to one of three areas: starting material quality, reaction conditions, or the catalytic system.

  • Purity and Anhydrous State of Starting Materials:

    • Cyclobutane-1,1-diyldimethanol Quality: The diol starting material must be pure and, most critically, completely dry.[5] Water is a potent inhibitor of acid-catalyzed ketalization as it can hydrolyze the intermediate oxocarbenium ion, preventing cyclization.

    • Solvent Quality: Ensure your reaction solvent is rated as anhydrous. The presence of residual water can significantly hinder the reaction. It is best practice to use freshly dried solvents.

  • Ineffective Catalysis:

    • Catalyst Choice: While various acid catalysts can be used, their effectiveness can differ. If you are using a mild acid catalyst and seeing low conversion, consider switching to a stronger one, or increasing the catalyst loading.

    • Catalyst Degradation: Some acid catalysts can be hygroscopic or degrade over time. Use a fresh bottle of catalyst or verify the activity of your current stock.

  • Reaction Equilibrium:

    • Water Removal: Ketalization is a reversible reaction. To drive the equilibrium towards the product, water must be removed as it is formed. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Thermodynamic vs. Kinetic Control: Spiroketal formation can be under either thermodynamic or kinetic control.[2] If your reaction time is too short or the temperature is too low, you may be isolating a less stable kinetic product or simply unreacted starting material. Consider increasing the reaction time or temperature to favor the formation of the more stable thermodynamic product.

Observation Probable Cause Recommended Action
Only starting material observedReaction did not initiateVerify catalyst activity. Ensure anhydrous conditions. Increase reaction temperature.
Low conversion with byproductsSide reactions are occurringLower the reaction temperature. Use a milder acid catalyst. Check for impurities in starting materials.
Product forms then disappearsProduct is unstable under reaction conditionsUse a milder catalyst. Shorten the reaction time. Neutralize the reaction mixture promptly during workup.
Section 2: Presence of Multiple Byproducts

Question: My TLC or GC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities?

Answer: The formation of byproducts is often related to the high reactivity of the intermediates or the strained nature of the starting materials.

  • Oligomerization/Polymerization: The diol starting material can undergo intermolecular etherification, especially under strong acid conditions and higher concentrations, leading to oligomeric or polymeric byproducts.

    • Solution: Employ high-dilution conditions. This favors the intramolecular cyclization required for spiroketal formation over intermolecular reactions.

  • Ring-Opening of Cyclobutane: The cyclobutane ring is strained and can be susceptible to ring-opening under certain conditions, although this is less common than with cyclopropane.[6][7] This can lead to a variety of rearranged and undesired products.

    • Solution: Use the mildest possible reaction conditions (lower temperature, less aggressive catalyst) that still afford a reasonable reaction rate.

  • Incomplete Cyclization: It's possible to form a hemi-ketal intermediate that does not proceed to the final spiroketal. This is often due to insufficient catalytic activity or the presence of water.

    • Solution: Increase catalyst loading or switch to a stronger acid. Ensure rigorous removal of water from the reaction.

G cluster_pathways Reaction Pathways SM Starting Diol Desired Intramolecular Cyclization (High Dilution) SM->Desired Undesired1 Intermolecular Reaction (High Concentration) SM->Undesired1 Undesired2 Ring Opening / Rearrangement (Harsh Conditions) SM->Undesired2 Product Desired Spiroketal Desired->Product Byproduct1 Oligomers / Polymers Undesired1->Byproduct1 Byproduct2 Rearranged Products Undesired2->Byproduct2

Caption: Competing reaction pathways in spiroketalization.

Section 3: Purification Challenges

Question: I'm having difficulty purifying the final product. What is the best approach?

Answer: The purification of spiroketals can be non-trivial due to their unique physical properties.

  • Chromatography Issues:

    • Silica Gel Sensitivity: Spiroketals can sometimes be sensitive to acidic silica gel, leading to decomposition on the column.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, like triethylamine (typically 0.1-1% v/v), before packing the column. Alternatively, use a less acidic stationary phase like alumina.

  • Workup Problems:

    • Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break up emulsions.

  • Co-eluting Impurities:

    • If byproducts have similar polarity to your desired product, separation by standard chromatography can be challenging.

    • Solution: Consider alternative purification techniques such as distillation (if the product is sufficiently volatile and thermally stable) or recrystallization from an appropriate solvent system.

Detailed Experimental Protocol (Baseline)

This protocol is a representative procedure and should be optimized based on your specific laboratory conditions and analytical results.

Objective: To synthesize this compound via acid-catalyzed spiroketalization.

Materials:

  • Cyclobutane-1,1-diyldimethanol (1.0 eq)

  • Appropriate cyclopropanone equivalent (1.1 eq)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • To the flask, add Cyclobutane-1,1-diyldimethanol and anhydrous toluene.

  • Add the cyclopropanone equivalent and p-TSA to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. Collect the water generated in the Dean-Stark trap.

  • Once the reaction is complete (typically when starting material is consumed), cool the mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References

  • Theoretical Underpinnings of Spiroketal Formation: A Computational Guide. Benchchem.
  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing.
  • Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate.
  • Cyclobutane synthesis. Organic Chemistry Portal.
  • Dispiroketals: a new functional group for organic synthesis. RSC Publishing.
  • CYCLOBUTANE-1,1-DIYLDIMETHANOL 4415-73-0 wiki. Guidechem.
  • Asymmetric Synthesis of Naturally Occurring Spiroketals. ResearchGate.
  • Cas 52875-47-5,this compound. lookchem.
  • reaction of cyclopropane and cyclobutane b pharmacy. YouTube.

Sources

Technical Support Center: Formation of Dispiro Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dispiro ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. Dispiro ethers, characterized by two spirocyclic junctions sharing a common ring, are prevalent in natural products and are of increasing interest in medicinal chemistry due to their conformational rigidity.[1]

However, their synthesis is often accompanied by challenges, including low yields, competing side reactions, and difficulties in achieving stereocontrol. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The advice herein is grounded in mechanistic principles to empower you to not only solve immediate problems but also to design more robust synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides a diagnosis of potential causes and actionable steps for optimization.

Q1: My reaction yield is unexpectedly low. What are the most likely competing side reactions?

Low yields are a frequent issue and can often be traced to specific, competing reaction pathways that consume your starting materials or desired product.[2][3]

Possible Cause 1: Incomplete Cyclization & Formation of Intermediates The formation of a dispiro ether is a multi-step process, typically involving two sequential intramolecular cyclizations of a precursor molecule (e.g., a dihydroxy diketone). If the reaction is quenched prematurely or if the conditions are not optimal, you may isolate mono-spiroketal intermediates or uncyclized precursors.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the reaction progress. Look for the disappearance of the starting material and the sequential appearance of intermediates and the final product.

    • Extended Reaction Time: If you observe a significant amount of a mono-cyclized intermediate, extending the reaction time may be necessary to facilitate the second, often more challenging, ring closure.

    • Increase Catalyst Loading: In acid-catalyzed reactions, insufficient catalyst may lead to stalling. A modest increase in the acid catalyst concentration can sometimes drive the reaction to completion.

Possible Cause 2: Elimination Reactions The basicity of reagents or high temperatures can promote elimination reactions, especially if the precursor contains secondary or tertiary alcohols, leading to the formation of undesired alkenes.[4] This is analogous to the common side reaction in Williamson ether synthesis.[4][5][6]

  • Troubleshooting & Optimization:

    • Temperature Control: Lowering the reaction temperature can significantly favor the desired substitution (cyclization) over elimination, as elimination pathways often have a higher activation energy.[4]

    • Choice of Base (if applicable): If a base is used to generate an alkoxide for cyclization, opt for a non-hindered base to minimize its role as a proton abstractor for elimination.

Possible Cause 3: Acid-Catalyzed Ring Opening or Rearrangement While acid catalysts are essential for promoting spiroketalization, they can also catalyze the reverse reaction (ring opening) or other undesired rearrangements, especially under harsh conditions or with prolonged heating.[7] This establishes an equilibrium that may not favor the product.

  • Troubleshooting & Optimization:

    • Use Milder Acid Catalysts: Switch from strong Brønsted acids (like H₂SO₄ or HCl) to milder Lewis acids or weaker Brønsted acids (e.g., pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA)).

    • Water Scavenging: The formation of the spiroketal linkage releases water. According to Le Châtelier's principle, removing this water (e.g., with a Dean-Stark trap or molecular sieves) will drive the equilibrium toward the product and minimize hydrolytic ring opening.

Q2: I've isolated my product, but the NMR spectrum shows a mixture of diastereomers. How can I improve stereoselectivity?

Achieving high diastereoselectivity is a primary challenge in dispiro ether synthesis.[8] The relative stereochemistry of the final product is often governed by a delicate balance of kinetic and thermodynamic factors.[9]

Understanding the Control Elements:

  • Thermodynamic Control: The reaction is allowed to reach equilibrium, and the major product is the most stable diastereomer. This is often favored by higher temperatures and longer reaction times. The stability of spiroketals is heavily influenced by stereoelectronic effects, most notably the anomeric effect , which favors an axial orientation for electronegative substituents on the anomeric carbon.[9]

  • Kinetic Control: The major product is the one that is formed fastest (via the lowest energy transition state).[9] This is favored by lower temperatures and shorter reaction times.

Troubleshooting & Optimization:

  • Adjust Reaction Temperature: This is the most critical variable.

    • To favor the thermodynamic product , run the reaction at a higher temperature or for a longer duration to allow the initially formed kinetic product to equilibrate to the more stable isomer.

    • To favor the kinetic product , run the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C) to prevent equilibration.[8]

  • Catalyst Choice: The catalyst can profoundly influence the transition state energy, thereby altering the kinetic product ratio.[8]

    • Bulky Catalysts: Sterically demanding Lewis or Brønsted acids can create a more ordered transition state, enhancing selectivity.

    • Chiral Catalysts: For enantioselective syntheses, chiral catalysts can be employed to favor the formation of a specific enantiomer and, often, a specific diastereomer as well.[10][11]

  • Solvent Effects: The polarity of the solvent can influence both reaction rates and the position of equilibrium.[8] Experiment with a range of solvents (e.g., nonpolar toluene vs. polar dichloromethane) to find the optimal conditions for your specific substrate.

graph TD { A[Start: Mixture of Diastereomers] --> B{Is the desired isomer the thermodynamic product?}; B -- Yes --> C[Increase Temperature & Reaction Time]; B -- No --> D[Decrease Temperature & Use Kinetic Conditions]; C --> E[Allow equilibration to the most stable product]; D --> F[Trap the kinetically favored, faster-forming product]; E --> G[Analyze Diastereomeric Ratio]; F --> G;

}

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of spirocyclic compounds, offering in-depth, experience-driven advice to streamline your experimental workflow.

Troubleshooting Guide

This section tackles specific issues you might encounter during your spirocyclization experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

One of the most frequent challenges in spirocyclization is failing to obtain the desired product in a satisfactory yield. This can often be traced back to several key factors.[1][2][3][4]

Potential Cause 1: Catalyst and/or Ligand Inactivity or Incompatibility

  • Expertise & Experience: The heart of many spirocyclization reactions is the catalytic system. If the catalyst is inactive or the ligand is not optimal for the specific transformation, the reaction will likely fail. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, the choice of different Mandyphos ligands can dramatically affect both the yield and the enantioselectivity.[5] Similarly, in a dearomative spirocyclization of ynamides, a copper bromide dimethyl sulfide complex was found to be essential for the reaction to proceed efficiently.[6]

  • Troubleshooting Steps:

    • Catalyst/Ligand Screening: If you suspect catalyst incompatibility, the most effective approach is to screen a variety of catalysts and ligands.[7] For metal-catalyzed reactions, consider variations in the metal center (e.g., Pd, Ni, Au, Rh) and the electronic and steric properties of the ligands.[8][9] For organocatalyzed reactions, screen different classes of catalysts (e.g., chiral phosphoric acids, secondary amines).[10][11][12]

    • Verify Catalyst Activity: Ensure your catalyst is active. Catalysts can degrade over time, especially if not stored under the proper conditions (e.g., inert atmosphere, low temperature). Consider using a fresh batch of catalyst or titrating it to determine its activity.

    • Optimize Catalyst Loading: The amount of catalyst used is crucial. A common starting point for optimization is 1-10 mol%.[13] Too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to unwanted side reactions.

Potential Cause 2: Suboptimal Reaction Conditions

  • Expertise & Experience: Spirocyclization reactions are often highly sensitive to changes in temperature, solvent, and reactant concentrations. The solvent, for example, can influence the transition state of the cyclization, thereby affecting not only the yield but also the stereoselectivity.[7][14] In some cases, a change in solvent polarity can even reverse the diastereoselectivity of a reaction.[7] Temperature is another critical parameter; some reactions require elevated temperatures to overcome activation barriers, while others may need lower temperatures to prevent decomposition or side reactions.[6]

  • Troubleshooting Steps:

    • Solvent Screening: Perform a solvent screen using a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[7][13] The choice of solvent can be critical and is highly dependent on the reaction mechanism.[13][15][16]

    • Temperature Optimization: Run the reaction at different temperatures. It is often beneficial to start at a lower temperature and gradually increase it. Monitoring the reaction by TLC or LC-MS at different time points can provide valuable information about product formation and decomposition.[7]

    • Concentration Effects: Vary the concentration of your reactants. In some cases, higher concentrations can favor the desired intramolecular cyclization, while in others, it may lead to intermolecular side reactions.

Potential Cause 3: Poor Quality of Starting Materials

  • Expertise & Experience: Impurities in your starting materials can have a significant impact on the outcome of your reaction.[7] These impurities can act as catalyst poisons or participate in unwanted side reactions, leading to a complex reaction mixture and low yield of the desired product.

  • Troubleshooting Steps:

    • Purification of Starting Materials: Ensure the purity of your starting materials by using appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[7]

    • Characterization: Thoroughly characterize your starting materials using techniques like NMR, mass spectrometry, and elemental analysis to confirm their identity and purity.

Potential Cause 4: Product Decomposition

  • Expertise & Experience: The desired spirocyclic product may be unstable under the reaction or workup conditions.[7] For example, some spirocycles are sensitive to acid or base and may decompose during aqueous workup or purification on silica gel.[13]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Analyze the crude reaction mixture at different time points to track the formation and potential decomposition of your product.[7]

    • Modify Workup Procedure: If you suspect product decomposition during workup, consider using milder conditions. This could involve using a buffered aqueous solution for quenching or avoiding acidic or basic washes.

    • Alternative Purification Methods: If your product is decomposing on a silica gel column, consider alternative purification methods.[13] These can include using deactivated silica (treated with a base like triethylamine), using a different stationary phase like alumina, or employing non-chromatographic techniques such as recrystallization or distillation.[13]

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Achieving high levels of stereocontrol is a central challenge in the synthesis of complex spirocycles.[7]

Potential Cause 1: Ineffective Chiral Catalyst or Ligand

  • Expertise & Experience: In asymmetric spirocyclization, the choice of the chiral catalyst or ligand is paramount in determining the stereochemical outcome. The ligand's structure creates a chiral environment around the metal center, which directs the approach of the substrate and controls the formation of one stereoisomer over the other.

  • Troubleshooting Steps:

    • Screen Chiral Ligands: A systematic screening of chiral ligands with different steric and electronic properties is often necessary. For instance, in a nickel-catalyzed spirocyclization, switching between different Mandyphos ligands led to significant variations in enantioselectivity.[5]

    • Consider Catalyst-Substrate Matching: The optimal chiral catalyst is often substrate-dependent. A catalyst that works well for one substrate may not be effective for another.

Potential Cause 2: Influence of Reaction Parameters on Stereoselectivity

  • Expertise & Experience: Reaction conditions such as solvent and temperature can have a profound effect on the diastereoselectivity and enantioselectivity of a spirocyclization reaction.[7] The solvent can influence the conformation of the transition state, and in some cases, a change in solvent can even lead to an inversion of stereoselectivity.[7] Temperature can also play a critical role, with lower temperatures often leading to higher stereoselectivity.

  • Troubleshooting Steps:

    • Solvent Screening: Evaluate a range of solvents with different polarities. The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[7]

    • Temperature Optimization: Conduct the reaction at various temperatures. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[6]

    • Additive Screening: The addition of certain additives, such as Lewis acids or bases, can sometimes improve stereoselectivity by coordinating to the substrate or catalyst and influencing the transition state geometry.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent for my spirocyclization reaction?

A: The choice of solvent is highly dependent on the specific reaction mechanism.[13] A good starting point is to review the literature for similar spirocyclization reactions. If no direct precedent is available, a solvent screen is the most practical approach. Solvents are generally selected based on their polarity, boiling point, and ability to dissolve the reactants. Commonly used solvents in spirocyclization include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[13]

Q2: What is a typical catalyst loading for a metal-catalyzed spirocyclization?

A: While catalyst loading can vary significantly, a common starting point for optimization is between 1-10 mol%.[13] For highly active catalytic systems, loadings can be as low as 0.1 mol%. It is generally advisable to begin with a higher loading to ensure the reaction proceeds and then systematically decrease it to determine the optimal level.[13]

Q3: My reaction seems to be stalling before all the starting material is consumed. What should I do?

A: A stalled reaction can be due to several factors, including catalyst deactivation or the establishment of an equilibrium. If you suspect catalyst deactivation, you can try adding another portion of the catalyst. If the reaction is reversible, you may need to consider strategies to shift the equilibrium towards the product side, such as removing a byproduct.

Q4: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A: The formation of side products is a common issue. To minimize them, you can try adjusting the reaction time, temperature, or the choice of catalyst and solvent.[17] For example, in some ring-closing metathesis reactions, shorter reaction times can prevent product isomerization.[17] Careful analysis of the side products can also provide valuable clues about the competing reaction pathways, which can then be suppressed by modifying the reaction conditions.

Experimental Protocols & Data

Protocol 1: General Procedure for a Trial Spirocyclization Reaction
  • Glassware Preparation: A Schlenk flask and a magnetic stir bar are dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.[13]

  • Reagent Preparation: To the cooled Schlenk flask, add the starting material (1.0 eq), the catalyst (e.g., 5 mol%), and the ligand (e.g., 6 mol%).[13]

  • Solvent Addition: The flask is evacuated and backfilled with nitrogen or argon three times. The chosen anhydrous solvent is then added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature for the specified time. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched (e.g., with water or a saturated aqueous solution of ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel, to afford the desired spirocyclic compound.

Table 1: Optimization of Reaction Conditions for a Hypothetical Spirocyclization
EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)dr
1Pd(OAc)₂ (5)PPh₃ (10)Toluene8012452:1
2Pd(OAc)₂ (5)Xantphos (6)Toluene8012755:1
3Pd(OAc)₂ (5)Xantphos (6)Dioxane1008825:1
4Pd₂(dba)₃ (2.5)Xantphos (6)Dioxane10089110:1
5Pd₂(dba)₃ (2.5)Xantphos (6)Dioxane801288>20:1

This table illustrates a typical optimization process where catalyst, ligand, solvent, and temperature are varied to improve yield and diastereoselectivity.

Visualizations

Logical Troubleshooting Workflow for Low Yield

G start Low Yield in Spirocyclization check_sm Check Starting Material Purity start->check_sm sm_impure Impure Starting Material check_sm->sm_impure purify_sm Purify Starting Materials (Chromatography, Recrystallization) sm_impure->purify_sm Yes screen_catalyst Screen Catalysts & Ligands sm_impure->screen_catalyst No purify_sm->start catalyst_issue Suboptimal Catalyst/Ligand? screen_catalyst->catalyst_issue optimize_loading Optimize Catalyst Loading catalyst_issue->optimize_loading Yes screen_conditions Screen Reaction Conditions catalyst_issue->screen_conditions No optimize_loading->screen_conditions conditions_issue Suboptimal Conditions? screen_conditions->conditions_issue optimize_temp Vary Temperature conditions_issue->optimize_temp Yes check_decomp Check for Product Decomposition conditions_issue->check_decomp No optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_conc Vary Concentration optimize_solvent->optimize_conc optimize_conc->check_decomp decomp_issue Decomposition Observed? check_decomp->decomp_issue modify_workup Modify Workup (Milder pH) decomp_issue->modify_workup Yes success Improved Yield decomp_issue->success No alt_purification Use Alternative Purification (Alumina, Recrystallization) modify_workup->alt_purification alt_purification->success

Caption: A decision tree for systematically troubleshooting low yields in spirocyclization reactions.

Interplay of Key Reaction Parameters

Caption: The interconnectedness of key parameters influencing the outcome of spirocyclization.

References

  • Kumar, P., & Gaunt, M. J. (2019). Dearomative spirocyclization of ynamides. Nature Chemistry, 11(10), 944–950. [Link]

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(24), 5263–5267. [Link]

  • Neymash, A. O., Ulomsky, E. N., Fedotov, V. V., Aminov, S. V., & Rusinov, V. L. (2023). Optimization of spirocyclization towards 2aa. ResearchGate. [Link]

  • Maji, M., & Ghorai, M. K. (2024). Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds. Organic Letters, 26(41), 8780–8785. [Link]

  • Breit, B., & Fölsing, J. H. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(23), 6140–6143. [Link]

  • López-Suárez, L., Fiesco-Tamariz, M., & Nevado, C. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Ho, H. E., Stephens, T. C., Payne, T. J., & Unsworth, W. P. (2018). Enantioselective Organocatalyzed Cascade Dearomatizing Spirocycloaddition Reactions of Indole-Ynones. Angewandte Chemie International Edition, 57(51), 16862-16866. [Link]

  • Chen, X., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts, 15(7), 673. [Link]

  • Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis, 3(4), 540–553. [Link]

  • Jiang, G., & List, B. (2017). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Advanced Synthesis & Catalysis, 359(23), 4056-4074. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. Retrieved from [Link]

  • Company, A., et al. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of N-heterocyclic spirocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of substrate scope of spiro-cyclic products. Retrieved from [Link]

  • ResearchGate. (2025). Organocatalytic, Asymmetric [2+2+2] Annulation to Construct Six-Membered Spirocyclic Oxindoles with Six Continuous Stereogenic Centers. [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2017). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 8(3), 2051–2059. [Link]

  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]

  • ResearchGate. (n.d.). Substrate scope for the spirocyclization–desilylation reaction of ABB‐ketones. Retrieved from [Link]

  • Wang, Y., et al. (2020). Enantioselective Synthesis of Spiroindolines via Cascade Isomerization/Spirocyclization/Dearomatization Reaction. Organic Letters, 22(4), 1589-1593. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Brimble, M. A., & Fletcher, M. T. (2002). Chemistry of spiroketals. Chemical Reviews, 102(10), 3569-3618. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Chen, Z., & Chen, Y. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2(6), 635-639. [Link]

  • YouTube. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. [Link]

  • Puzzolo, D., & D'Oria, E. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 740-752. [Link]

  • YouTube. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. [Link]

  • D'yakonov, V. A., Trapeznikova, O. A., de Meijere, A., & Dzhemilev, U. M. (2016). Metal Complex Catalysis in the Synthesis of Spirocarbocycles. Chemical Reviews, 116(15), 8444-8494. [Link]

  • Fölsing, J. H., & Breit, B. (2024). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]

  • Tantillo, D. J., & Painter, P. P. (2021). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of Physical Organic Chemistry, 34(10), e4247. [Link]

  • Sharma, U., & Van der Eycken, E. V. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(8), 2733-2754. [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Al-Shdefat, A., et al. (2023). Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. Heliyon, 9(11), e20767. [Link]

  • ResearchGate. (n.d.). Optimization of Oxindole Spirocyclization. Retrieved from [Link]

  • Wang, Y., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers, 10(6), 1461-1470. [Link]

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Technical Support Center: Purification of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7,10-Dioxadispiro[2.2.4.2]dodecane. This resource is designed for researchers, chemists, and drug development professionals who are working with this unique spiroketal building block. Spiroketals, while synthetically valuable, often present unique purification challenges due to their potential for isomerization and sensitivity to acidic conditions.[1][2] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Logical Troubleshooting Workflow

Navigating purification challenges requires a systematic approach. The following workflow diagram outlines a decision-making process to diagnose and resolve common issues encountered during the purification of this compound. Start with your primary observation (e.g., "High Impurity Profile") and follow the path to identify the root cause and corresponding solution in the FAQ section.

Purification_Troubleshooting Troubleshooting Flow for this compound Purification start Initial Observation prob_impurity High Impurity Profile (Post-Workup) start->prob_impurity prob_low_yield Low Final Yield start->prob_low_yield prob_degradation Product Degradation (Streaking on TLC) start->prob_degradation diag_sm Is starting material present? (TLC, GC-MS) prob_impurity->diag_sm diag_volatility Is the product volatile? prob_low_yield->diag_volatility diag_column Did streaking/degradation occur during chromatography? prob_degradation->diag_column diag_byproducts Are there new, distinct spots/peaks? diag_sm->diag_byproducts No sol_reaction Optimize Reaction: - Increase reaction time - Check reagent stoichiometry (See FAQ 1) diag_sm->sol_reaction Yes sol_byproducts Identify & Separate Byproducts: - Adjust solvent polarity - Characterize impurities (See FAQ 2) diag_byproducts->sol_byproducts Yes sol_degradation Modify Purification Method: - Deactivate silica gel - Use alternative stationary phase (See FAQ 3) diag_column->sol_degradation Yes diag_volatility->diag_sm No, check for unreacted SM sol_recovery Improve Recovery Technique: - Use gentle solvent removal - Confirm full elution from column (See FAQ 4) diag_volatility->sol_recovery Yes

Caption: Troubleshooting decision tree for purifying this compound.

Frequently Asked Questions (FAQs)

FAQ 1: My post-reaction analysis (TLC/GC-MS) shows a significant amount of unreacted starting material. What should I do?

This is a common issue that points to incomplete conversion rather than a purification problem.

  • Causality: The formation of the spiroketal is an equilibrium process. Insufficient reaction time, incorrect stoichiometry, or inefficient removal of the water byproduct can halt the reaction prematurely.

  • Troubleshooting Steps:

    • Reaction Time: Ensure the reaction has been allowed to proceed for the duration specified in the synthetic protocol. Take time-point samples to monitor the disappearance of starting materials.

    • Water Removal: If the synthesis involves the condensation of a diol and a ketone, ensure that the method for water removal (e.g., Dean-Stark trap, molecular sieves) is functioning correctly.

    • Catalyst Activity: If an acid or base catalyst is used, verify its quality and concentration.

    • Purification Strategy: While optimizing the reaction is best, you can often separate the non-polar starting materials from the more polar spiroketal product using flash column chromatography.

FAQ 2: My NMR spectrum is clean, but GC-MS shows multiple peaks. What are they?

This scenario often suggests the presence of isomers. Spiroketals can exist as multiple diastereomers, which may not be easily distinguishable by ¹H NMR but can often be separated by high-resolution gas chromatography.

  • Causality: Spiroketal formation can be under either thermodynamic or kinetic control, potentially leading to a mixture of stable and less stable isomers.[1] Some synthetic routes, like the hetero-Diels-Alder reaction, can also produce byproducts from competing pathways such as an ene reaction.[1][3]

  • Troubleshooting Steps:

    • Isomer Identification: The most stable diastereomer is often the desired product. The anomeric effect typically governs the stereochemistry at the spirocenter. Consult literature on similar spiroketal systems to predict the major isomer.

    • Equilibration: It may be possible to convert the mixture to the single, most thermodynamically stable diastereomer. This is often achieved by treating the product mixture with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent, though this risks degradation if not carefully controlled.

    • Chromatographic Separation: If the isomers do not equilibrate easily, you may need to optimize your chromatography. Using a longer column, a shallower solvent gradient, or a different stationary phase (e.g., silver nitrate-impregnated silica for olefinic byproducts) can improve separation.

FAQ 3: My product is streaking on the TLC plate and I see degradation after column chromatography. How can I prevent this?

This is a classic sign of compound instability on the stationary phase, a frequent problem for acid-sensitive molecules like spiroketals.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. These acidic sites can catalyze the hydrolysis or isomerization of the spiroketal moiety, leading to decomposition on the column.[4]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the chosen eluent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base.[4] This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support. Alumina (basic or neutral) is an excellent alternative.[4] Alternatively, reversed-phase (C18) chromatography can be used if the compound and impurities have suitable solubility in common solvents like methanol/water or acetonitrile/water.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., use "flash" conditions with positive pressure). Prolonged exposure to the stationary phase increases the risk of degradation.[4]

FAQ 4: My yield is very low after solvent removal, even though the column fractions looked good. What happened?

Low recovery of a pure compound often points to physical loss during post-chromatography workup.

  • Causality: this compound, with a molecular weight of 168.23 g/mol , is a relatively small and potentially volatile molecule.[5] Aggressive solvent removal using high vacuum and/or excessive heat can lead to significant loss of product through evaporation.

  • Troubleshooting Steps:

    • Gentle Solvent Removal: Use a rotary evaporator with a moderately low bath temperature (e.g., 30°C). Do not apply high vacuum until the bulk of the solvent has been removed.

    • Avoid Lyophilization: Do not attempt to freeze-dry the compound from solvents like dioxane or benzene, as it will likely sublime.

    • Backfill with Inert Gas: When your product is on a high-vacuum line (Schlenk line), always backfill the flask with an inert gas like nitrogen or argon before turning off the vacuum pump to prevent atmospheric moisture contamination and potential loss of material.

Key Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel

This protocol is the recommended first-line approach for purifying this compound.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.25-0.35.

  • Silica Deactivation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the pre-determined eluent mixture containing 1.5% v/v triethylamine. Stir the slurry for 5 minutes.

  • Column Packing: Pack the column with the deactivated silica slurry. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of deactivated silica and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column under positive pressure, collecting fractions. Monitor the elution using TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions. Remove the solvent using a rotary evaporator at low temperature and moderate vacuum as described in FAQ 4.

Physicochemical & Spectroscopic Data

Use the following data to confirm the identity and purity of your final product.

PropertyValueSource(s)
CAS Number 52875-47-5[5][6]
Molecular Formula C₁₀H₁₆O₂[5]
Molecular Weight 168.23 g/mol [5]
Appearance Colorless oil or low-melting solid (Typical for similar spiroketals)N/A
Primary Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and confirming molecular weight.[7]
Expected ¹³C NMR A characteristic signal for the spiroketal carbon (C-O-C-O) is expected in the 95-110 ppm range.[1]

References

  • BenchChem. (2025). Technical Support Center: Scalable Purification of Spiro Intermediates.
  • Mori, N., et al. (2009). Synthesis of Cyclopropanecarbonitriles Utilizing Magnesium Carbenoids. Tokyo University of Science Academic Repository.
  • Brimble, M. A., et al. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central.
  • BIOFOUNT. (n.d.). This compound.
  • Crimmins, M. T. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC.
  • Zheng, B., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed.
  • LookChem. (n.d.). Cas 52875-47-5, this compound.
  • ResearchGate. (2014). I want to detect the dodecane in my sample, which is the best way: HPLC / GC or GC MS?.

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stability issues of 7,10-Dioxadispiro[2.2.4.2]dodecane under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability studies on 7,10-Dioxadispiro[2.2.4.2]dodecane are limited in publicly available literature. The information and guidance provided herein are based on established principles of organic chemistry, drawing analogies from the behavior of structurally related spiroketals, 1,3-dioxolanes, and molecules containing cyclopropane rings.

Introduction

This compound is a unique molecule characterized by a central spiroketal core flanked by two cyclopropane rings. This structure, while synthetically intriguing, presents specific stability challenges that researchers must navigate. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the successful handling, use, and storage of this compound in a laboratory setting. As a Senior Application Scientist, my goal is to explain the "why" behind the experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Compound Degradation During Aqueous Acidic Workup

Symptom: You observe a significant loss of your starting material or the appearance of new, more polar spots on your TLC plate after an acidic workup (e.g., washing with dilute HCl).

Root Cause Analysis: The spiroketal linkage in this compound is susceptible to acid-catalyzed hydrolysis.[1][2][3][4] The presence of water and a Brønsted or Lewis acid can lead to the opening of one or both of the 1,3-dioxolane rings, resulting in the formation of a dihydroxy ketone intermediate, which may undergo further reactions.

Solution Protocol:

  • Avoid Strong Acids: Whenever possible, use a neutral or basic workup. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) is recommended for quenching reactions.

  • Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly at low temperatures (0-5 °C) and immediately proceed to the extraction step with an organic solvent.

  • Use of Anhydrous Conditions: If the subsequent steps are compatible, consider using anhydrous workup techniques, such as filtering through a pad of silica gel or a basic drying agent like anhydrous potassium carbonate (K₂CO₃).

Workflow for Acid-Sensitive Workup:

cluster_reaction Reaction cluster_workup Recommended Workup A Reaction Mixture containing This compound B Quench with sat. NaHCO₃ (aq) or Phosphate Buffer (pH 7-8) A->B Avoids Acid C Extract with Organic Solvent (e.g., EtOAc, DCM) B->C D Wash with Brine C->D E Dry over Na₂SO₄ or MgSO₄ D->E F Concentrate in vacuo E->F

Caption: Recommended workup protocol to prevent acid-catalyzed degradation.

Issue 2: Unexpected Side Product Formation at Elevated Temperatures

Symptom: When running a reaction at elevated temperatures (e.g., reflux in toluene), you observe the formation of isomeric byproducts or complete decomposition of the starting material.

Root Cause Analysis: The two cyclopropane rings in the molecule possess significant ring strain.[5][6] Thermal energy can induce ring-opening reactions, leading to rearrangements and the formation of various isomeric structures. While some spiroketals exhibit high thermal stability, the presence of strained rings can lower the decomposition temperature.[7][8]

Solution Protocol:

  • Lower Reaction Temperatures: If the reaction kinetics allow, perform the reaction at a lower temperature for a longer duration.

  • Screen Solvents: Choose a solvent with a lower boiling point if reflux conditions are necessary. For example, dichloromethane (DCM) or tetrahydrofuran (THF) may be suitable alternatives to toluene, depending on the reaction requirements.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperatures (-20 °C is recommended). It should be kept away from acidic vapors and moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

Q2: Is this compound stable to common bases?

A: Yes, the 1,3-dioxolane moiety, and by extension the spiroketal, is generally stable under a wide range of basic conditions.[9][10] It is resistant to cleavage by alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and amines (e.g., triethylamine). This makes it a suitable protecting group for carbonyl functionalities during reactions involving basic reagents.

Q3: Can I use organometallic reagents like Grignards or organolithiums with this compound?

A: Yes, the spiroketal is stable to common organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi).[9] This allows for selective reactions at other functional groups within a molecule without affecting the spiroketal core.

Q4: How can I monitor the stability of my compound during a reaction?

A: The stability can be monitored using standard analytical techniques. A summary is provided in the table below.

Technique Application Expected Observations for Degradation
Thin-Layer Chromatography (TLC) Quick reaction monitoringAppearance of new, more polar spots (lower Rf) corresponding to the hydrolyzed dihydroxy ketone.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and stabilityDecrease in the peak area of the parent compound and the emergence of new peaks with shorter retention times.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile degradation productsCan help identify the molecular weights of byproducts from thermal decomposition or hydrolysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of degradation productsDisappearance of characteristic spiroketal and cyclopropane signals and the appearance of new signals, potentially including aldehydic or ketonic carbonyls and hydroxyl protons.

Q5: What is the likely mechanism of acid-catalyzed degradation?

A: The degradation proceeds via a two-step acid-catalyzed hydrolysis mechanism, which is the reverse of acetal formation.[3][4][12]

Start This compound Protonated Protonated Spiroketal Start->Protonated H⁺ (fast) Intermediate Hemiketal Intermediate + Diol Protonated->Intermediate H₂O (slow, RDS) Product Dihydroxy Ketone Intermediate->Product Further Hydrolysis

Caption: Simplified acid-catalyzed hydrolysis pathway of the spiroketal.

References

  • Stability of 1,3-Dioxolane to basic and reductive conditions. Benchchem.

  • Spiroketals. Wikipedia.

  • 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing.

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Publications.

  • Effect of Ring Size on the stability of the spirobibenzopyrans. ResearchGate.

  • A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate.

  • Synthesis of 1,3-Dioxolane. ChemicalBook.

  • Reactivity of electrophilic cyclopropanes. PMC - NIH.

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR.

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate.

  • Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. PMC - NIH.

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society.

  • Analytical Method Development. SpiroChem.

  • Acetal Hydrolysis Mechanism. Chemistry Steps.

  • Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and canrenone in human plasma samples. ResearchGate.

  • Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. StudySmarter.

  • The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed.

  • Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate.

  • Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journals.

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI.

  • 7,10-dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane. PubChemLite.

  • Ring-opening reactions of donor–acceptor cyclopropanes with cyclic ketals and thiol ketals. Organic & Biomolecular Chemistry (RSC Publishing).

  • Reactivity of electrophilic cyclopropanes. ResearchGate.

  • ANALYTICAL METHODS. ATSDR.

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate.

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Technical Support Center: Navigating the Complexities of Spiro Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for overcoming the unique and often perplexing challenges associated with the structural characterization of spiro compounds. Spirocycles, with their distinctive three-dimensional architecture originating from a single shared atom between two rings, are of increasing importance in medicinal chemistry and natural products.[1] However, their inherent structural rigidity and complexity can lead to significant analytical hurdles.

This technical support center moves beyond simple protocols to provide in-depth, experience-driven insights into why these pitfalls occur and how to navigate them effectively. We will address common issues in a practical question-and-answer format, ensuring you can quickly find solutions to the specific problems you encounter at the bench.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Primary Tool

NMR is the cornerstone of structural elucidation for organic molecules, yet for spiro compounds, it often presents a puzzle of overlapping signals and complex coupling patterns.

Question 1: My 1H NMR spectrum is a mess of overlapping signals. How can I confidently assign the structure and stereochemistry?

Answer: This is the most common challenge and stems directly from the rigid conformational nature of the spirocyclic core. Unlike flexible chains, protons on the rings are locked into specific spatial orientations, leading to:

  • Diastereotopicity: Geminal protons (two protons on the same CH2 group) are often in non-equivalent chemical environments. This means they will have different chemical shifts and will couple to each other, resulting in complex AB quartets instead of a simple singlet.

  • Complex Coupling: The fixed dihedral angles can produce a wide and often non-intuitive range of proton-proton (1H-1H) coupling constants.

  • Signal Crowding: The compact 3D structure leads to many unique proton environments with similar chemical shifts, causing significant overlap in a standard 1D spectrum.

Troubleshooting Workflow: A Multi-dimensional Approach

A definitive assignment is rarely possible from a 1D 1H NMR alone. A suite of two-dimensional (2D) NMR experiments is essential.[2][3][4]

  • High-Field Strength: Before anything else, acquire your spectra on the highest field NMR spectrometer available (e.g., 600 MHz or above). This increases the separation between signals (chemical shift dispersion) and can simplify the initial analysis.

  • COSY (Correlation Spectroscopy): This is your first step in 2D analysis. It identifies which protons are coupled (typically through 2-3 bonds), allowing you to trace the connectivity of protons within each ring system.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for resolving overlap. It creates a 2D plot correlating each proton to its directly attached carbon atom. Since 13C spectra are much more dispersed, this allows you to separate overlapping proton signals based on the carbon they are attached to.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is the key to connecting the different ring systems across the spirocenter and for identifying quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity, not through-bond coupling. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close to each other in 3D space, which is indispensable for determining the relative stereochemistry of the spiro junction and substituents.

Logical Workflow for NMR Assignment

G Start 1D ¹H NMR Overlapping Overlapping Signals? Start->Overlapping HighField Acquire at Higher Field Overlapping->HighField Yes TwoD_NMR Acquire 2D NMR Suite Overlapping->TwoD_NMR No HighField->TwoD_NMR COSY COSY (H-H Connectivity) TwoD_NMR->COSY HSQC HSQC (H-C Direct Correlation) COSY->HSQC HMBC HMBC (Long-Range H-C) HSQC->HMBC NOESY NOESY/ROESY (Through-Space Proximity) HMBC->NOESY Assign Final Structure & Stereochemistry NOESY->Assign

Caption: A systematic workflow for the NMR-based structural elucidation of spiro compounds.

Part 2: Mass Spectrometry (MS) - Confirming the Formula

Mass spectrometry is critical for determining the molecular weight and formula, but the unique structure of spiro compounds can lead to confusing fragmentation patterns.

Question 2: I can't find the molecular ion peak, or the fragmentation pattern is completely unexpected. How can I confirm the molecular weight of my compound?

Answer: The strain and rigidity inherent in spirocyclic systems can lead to unusual fragmentation pathways under high-energy ionization methods like Electron Ionization (EI).[5][6] The molecular ion may be unstable and fragment immediately.

Troubleshooting and Solutions:

  • Switch to Soft Ionization: To minimize fragmentation and clearly observe the molecular ion, use a "soft" ionization technique.

    • Electrospray Ionization (ESI): This is the most common and effective method. It typically generates protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with very little fragmentation.[7]

    • Chemical Ionization (CI): A gentler gas-phase alternative to EI that often produces a strong [M+H]+ peak.

  • High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for any new compound. HRMS provides a highly accurate mass measurement (to four or five decimal places), which allows for the unambiguous determination of the elemental formula. This is the most definitive way to confirm you have made the correct compound.[8]

  • Tandem Mass Spectrometry (MS/MS): If you need to understand the fragmentation, MS/MS is the tool. In this technique, the molecular ion is isolated, intentionally fragmented, and the resulting daughter ions are analyzed. This can provide powerful confirmation of the structure by piecing together how the molecule breaks apart.[6][9]

Data Acquisition Strategy for MS

G Start Ambiguous MS Data (No M⁺, unusual fragments) SoftIonization Use Soft Ionization (ESI) Start->SoftIonization HRMS Acquire High-Resolution MS (HRMS) Start->HRMS ConfirmMolIon Confirm Molecular Ion ([M+H]⁺ or [M-H]⁻) SoftIonization->ConfirmMolIon DetermineFormula Determine Elemental Formula HRMS->DetermineFormula TandemMS Perform Tandem MS (MS/MS) (Optional, for pathway analysis) ElucidatePathway Elucidate Fragmentation Pathway TandemMS->ElucidatePathway ConfirmMolIon->TandemMS FinalConfirmation Structure Confirmed ConfirmMolIon->FinalConfirmation DetermineFormula->FinalConfirmation

Caption: A decision tree for robust mass spectrometry analysis of spiro compounds.

Part 3: X-ray Crystallography - The Ultimate Proof

A single-crystal X-ray structure is the gold standard for structural proof, providing unambiguous information about connectivity and stereochemistry. However, obtaining suitable crystals can be a major bottleneck.

Question 3: My spiro compound won't crystallize. What are the common hurdles and how can I overcome them?

Answer: The often rigid and somewhat "globular" shape of spiro compounds can make it difficult for them to pack into a well-ordered crystal lattice. Crystallization is as much an art as a science, but a systematic approach will maximize your chances of success.[10][11][12]

Key Strategies for Crystallization:

  • Purity is Paramount: The first and most critical step is to ensure your compound is exceptionally pure (>98%). Even small amounts of impurities can inhibit crystal growth. Re-purify using flash chromatography or preparative HPLC if necessary.

  • Systematic Solvent Screening: Do not rely on just one or two solvents. Set up a systematic screen of various crystallization methods with a diverse set of solvents.

Crystallization Method Description Best For
Slow Evaporation A solution is left open to the atmosphere (or in a loosely capped vial) allowing the solvent to evaporate slowly, increasing the concentration.Simple, works well for many compounds.
Vapor Diffusion A concentrated drop of your compound is allowed to equilibrate with a larger reservoir of a solvent in which it is less soluble (the "anti-solvent").Precise control over the rate of saturation.
Solvent/Anti-Solvent Layering A layer of anti-solvent is carefully added on top of a solution of your compound. Crystals form at the interface.Good for compounds that precipitate too quickly with other methods.
  • Control the Rate: The goal is to achieve supersaturation slowly, allowing molecules time to orient themselves into a crystal lattice. This means using dilute solutions and controlling the temperature. Sometimes cooling helps, but for some compounds, crystallization at room temperature or even slightly elevated temperatures is more effective.

  • Consider Derivatization: If the parent compound is resistant to crystallization, introducing a functional group that promotes strong intermolecular interactions (like hydrogen bonding) can help. For example, if your molecule has an alcohol or amine, forming a salt with an acid or a co-crystal can dramatically improve crystallinity.

Part 4: Chirality and Isomerism

Many spiro compounds are chiral, often exhibiting axial chirality even without a traditional stereocenter.[13][14] This can lead to the formation of diastereomers during synthesis, which can be challenging to separate and characterize.

Question 4: I have a mixture of diastereomers. How can I separate them and assign their relative stereochemistry?

Answer: Separating diastereomers is often achievable by standard chromatographic techniques because they have different physical properties.

  • Separation:

    • Flash Column Chromatography: This is the most common method for preparative separation. A systematic screen of different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is usually successful.[15]

    • Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) with either normal-phase or reversed-phase columns offers much higher resolving power.

  • Stereochemical Assignment:

    • NMR (NOESY/ROESY): As mentioned in Part 1, this is the most powerful solution-state method. By observing which protons are close in space, you can deduce the relative orientation of substituents on the two rings. For example, a NOE cross-peak between a proton on ring A and a proton on ring B can definitively establish their relative orientation.

    • X-ray Crystallography: If you can crystallize one of the diastereomers, this will provide an unambiguous assignment of its relative stereochemistry.

By systematically applying these troubleshooting strategies, you can overcome the inherent challenges in spiro compound characterization and confidently elucidate the structures of these fascinating and important molecules.

References
  • Wikipedia. Spiro compound. [Link]

  • ResearchGate. Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. [Link]

  • YouTube. Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. [Link]

  • Longdom Publishing. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]

  • National Institutes of Health (NIH). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. [Link]

  • Chemistry Stack Exchange. Chirality of spirocyclic compound. [Link]

  • YouTube. Geometrical Isomerism in Spiro Compound and Spirane by SB Sir. [Link]

  • YouTube. Geometrical isomerism in Spiro compounds. [Link]

  • ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones | Organic Letters. [Link]

  • National Institutes of Health (NIH). Limitations and lessons in the use of X-ray structural information in drug design - PMC. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Organic Spectroscopy International. Two-Dimensional NMR Experiments. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • OMICS Online. Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Spiro Compounds: A Brief History. [Link]

  • Varian. 2D NMR FOR THE CHEMIST. [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds - PMC. [Link]

  • PubMed. Charting Biologically Relevant Spirocyclic Compound Space. [Link]

  • Slideshare. Spirocompounds | PDF. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • Chemistry Stack Exchange. How to name compounds with more than one spiro atom and cyclic compounds with more than two fused rings?. [Link]

  • University of Wisconsin. NMR Challenge. [Link]

  • YouTube. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

  • University of Colorado Boulder. Spectroscopy Problems. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Spiroetherification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiroetherification Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in spiroketal synthesis. Spiroketals are crucial structural motifs in a wide array of natural products and pharmaceuticals, making their stereocontrolled synthesis a significant challenge and a vital area of research.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcomes.

Foundational Concepts: Understanding the Drivers of Regioselectivity

Before delving into troubleshooting, it's essential to grasp the fundamental principles governing regioselectivity in spiroetherification. The formation of a spiroketal involves the intramolecular cyclization of a precursor, typically a hydroxy ketone or a related derivative. The regiochemical outcome—that is, which hydroxyl group attacks which carbonyl or its equivalent to form a specific ring size combination (e.g.,[2][2] vs.[1][3])—is dictated by a delicate balance of several factors.

Key determinants of regioselectivity include:

  • Thermodynamic vs. Kinetic Control : The reaction can be governed by either thermodynamic or kinetic control, a critical distinction for strategic planning in synthesis.[1] Under thermodynamic control, the most stable spiroketal isomer is the major product, often favored by reversible reaction conditions.[1] Conversely, kinetic control favors the product formed via the lowest energy transition state, which may not necessarily be the most stable isomer.[1]

  • Stereoelectronic Effects : The anomeric effect plays a significant role in stabilizing the spiroketal structure. This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spirocyclic carbon) to be in an axial position. Maximizing these anomeric interactions often leads to the most stable isomer.[1]

  • Substrate Preorganization : The conformation of the acyclic precursor can significantly influence the facility of cyclization to form a particular ring size. Precursors that can readily adopt a conformation leading to the transition state for one regioisomer will favor that product.

  • Catalyst and Reaction Conditions : The choice of catalyst (acid or metal-based), solvent, temperature, and reaction time can dramatically shift the regiochemical outcome.[4] These parameters can influence whether the reaction is under kinetic or thermodynamic control and can stabilize or destabilize key intermediates and transition states.

Diagram: The Interplay of Factors in Regioselectivity

Regioselectivity_Factors cluster_Inputs Experimental Inputs cluster_Control Governing Principles cluster_Outputs Reaction Outcome Substrate Substrate Structure (Preorganization, Sterics) Control Kinetic vs. Thermodynamic Control Substrate->Control Influences transition state energies Catalyst Catalyst (Acid, Metal, Enzyme) Catalyst->Control Modulates reaction pathway and reversibility Conditions Reaction Conditions (Solvent, Temperature, Time) Conditions->Control Determines reversibility and activation barriers Product Regioisomeric Products ([n,m] vs. [n',m']) Control->Product Dictates product ratio

Caption: Key experimental inputs influencing the kinetic or thermodynamic control of spiroetherification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your spiroetherification experiments, presented in a question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers. How can I favor the formation of the thermodynamically more stable product?

A1: Drive the Reaction Towards Thermodynamic Control.

When you observe a mixture of regioisomers, it's often because the reaction is under kinetic control or has not reached thermodynamic equilibrium. To favor the more stable isomer, you need to employ conditions that allow for the equilibration of the initially formed products.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the system to settle into the lowest energy state (the thermodynamic product).

  • Use a Brønsted or Lewis Acid Catalyst: Protic acids (e.g., PTSA, CSA) or Lewis acids can facilitate the reversible opening and closing of the spiroketal rings, promoting equilibration. If you are already using a catalyst, consider increasing its loading or switching to a stronger, non-coordinating acid.

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states.[3][5] Sometimes, switching to a more polar solvent can facilitate the equilibration process.

Protocol: Generic Protocol for Thermodynamic Spiroketalization

  • Dissolve the dihydroxyketone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M).

  • Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • If a mixture of isomers persists after 24 hours, consider gently heating the reaction to 40-50 °C.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution), extract with an organic solvent, dry, and purify by column chromatography.

Q2: I am trying to synthesize the kinetically favored regioisomer, but the reaction mixture equilibrates to the thermodynamic product over time. How can I trap the kinetic product?

A2: Optimize for Kinetic Control.

To isolate the kinetic product, you need to run the reaction under conditions that favor its formation and prevent subsequent equilibration.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will disfavor the reverse reaction and help to trap the initially formed kinetic product.

  • Use a Milder Catalyst or Stoichiometric Reagent: A less active catalyst or a stoichiometric reagent that is consumed during the reaction can prevent prolonged equilibration. For example, using a milder Lewis acid might be beneficial.

  • Shorter Reaction Times: Carefully monitor the reaction progress and quench it as soon as the desired kinetic product is formed, before significant isomerization can occur.

  • Protecting Groups: The strategic use of protecting groups can be a powerful tool.[6][7] For instance, a bulky protecting group on one of the hydroxyls can sterically hinder its participation in the cyclization, thus directing the reaction towards a specific regioisomer.

Q3: My metal-catalyzed spiroetherification is showing poor regioselectivity. What factors should I investigate?

A3: Fine-Tuning Metal-Catalyzed Systems.

Metal-catalyzed spiroetherifications, particularly those involving gold or platinum, are powerful but sensitive to several variables.[8]

Troubleshooting Steps:

  • Ligand Effects: The electronic and steric properties of the ligands on the metal center can have a profound impact on regioselectivity.[9] Experiment with a range of ligands, from electron-rich to electron-poor, and from sterically small to bulky. For instance, in some rhodium-catalyzed reactions, sterically demanding ligands can override electronic preferences to favor a different regioisomer.[9]

  • Counter-ion Effects: In cationic metal catalysis, the nature of the counter-ion can influence the catalyst's activity and selectivity. Consider screening different counter-ions (e.g., OTf⁻, BF₄⁻, PF₆⁻).

  • Solvent Choice: Non-coordinating solvents are often preferred in metal catalysis to avoid catalyst inhibition. However, subtle solvent effects can still influence selectivity.[10] Screen a range of anhydrous, non-coordinating solvents.

  • Substrate Modification: Sometimes, a minor modification to the substrate can have a significant impact. For example, in a gold-catalyzed synthesis of unsaturated spiroketals, an acetonide protecting group was used to control regioselectivity.[2]

Data Table: Influence of Ligands on Regioselectivity in a Hypothetical Reaction

Catalyst SystemLigandRegioisomeric Ratio (A:B)
[Au(L)SbF₆]PPh₃80:20
[Au(L)SbF₆]JohnPhos65:35
[Au(L)SbF₆]IPr95:5
[PtCl₂]-50:50
[PtCl₂(dppe)]dppe70:30

This table is a generalized representation and actual results will vary depending on the specific reaction.

Diagram: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Spiroetherification Start Poor Regioselectivity Observed CheckControl Identify Control Type: Kinetic or Thermodynamic? Start->CheckControl WantThermo Goal: Thermodynamic Product CheckControl->WantThermo Thermodynamic product desired WantKinetic Goal: Kinetic Product CheckControl->WantKinetic Kinetic product desired ThermoActions Increase Temp/Time Use Stronger Acid Change Solvent WantThermo->ThermoActions KineticActions Lower Temperature Use Milder Catalyst Shorten Reaction Time Use Protecting Groups WantKinetic->KineticActions MetalCat Is it a Metal-Catalyzed Reaction? ThermoActions->MetalCat KineticActions->MetalCat MetalActions Screen Ligands Change Counter-ion Optimize Solvent MetalCat->MetalActions Yes End Improved Regioselectivity MetalCat->End No MetalActions->End

Sources

strategies to overcome low reactivity of precursors for 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7,10-Dioxadispiro[2.2.4.2]dodecane

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound and its derivatives. This unique dispiroketal structure, featuring a central cyclohexane ring flanked by two cyclobutane rings and two oxygen atoms, presents significant synthetic challenges, primarily due to the low reactivity of its precursors. This guide is designed to provide in-depth troubleshooting strategies, field-proven insights, and detailed protocols to help you overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Problem

This section addresses the fundamental reasons behind the low reactivity of precursors commonly used to synthesize the this compound core.

Q1: What are the typical precursors for this compound, and why are they often unreactive?

A1: The most common synthetic route involves an intramolecular double ketalization of a diketone precursor, typically a derivative of 1,4-cyclohexanedione with side chains bearing hydroxyl groups. The low reactivity stems from several factors:

  • Steric Hindrance: The cyclobutane rings impose significant steric strain and restrict the conformational flexibility needed for the hydroxyl groups to approach the carbonyl carbons.

  • Electronic Effects: The carbonyl groups in the precursor might not be sufficiently electrophilic to react readily with the pendant alcohol groups.

  • Thermodynamic Barriers: The formation of the rigid, strained dispiroketal system can be thermodynamically unfavorable compared to starting materials or side products. The reaction is often reversible, requiring conditions that strongly favor the product.[1][2]

Q2: What is the difference between kinetic and thermodynamic control in spiroketalization, and why does it matter here?

A2: This distinction is critical for spiroketal synthesis.[3][4][5]

  • Kinetic Control governs reactions that are irreversible and fast, where the major product is the one that forms quickest (i.e., has the lowest activation energy).[3] These conditions usually involve low temperatures and short reaction times.[3]

  • Thermodynamic Control applies to reversible reactions, where the product distribution reflects the relative stability of the products.[3][4] The most stable product will be the major one, even if it forms slowly. This typically requires higher temperatures and longer reaction times to allow the system to reach equilibrium.[2][3]

For the synthesis of a strained system like this compound, achieving thermodynamic equilibrium is crucial to drive the reaction towards the desired, often more stable, spiroketal product.[1]

Q3: My reaction is stalling, with significant starting material remaining. What are the likely causes?

A3: Stalled reactions are a common issue. The primary culprits are:

  • Insufficient Catalysis: The acid catalyst may be too weak, poisoned, or used in insufficient quantity to effectively activate the carbonyl groups.

  • Unfavorable Equilibrium: The equilibrium between the starting diketone and the final spiroketal may not favor the product under your current conditions. This is often exacerbated by the presence of water, a byproduct of ketalization, which can hydrolyze the product back to the starting material.

  • Low Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate. While low temperatures can favor kinetic products, forming a thermodynamically stable spiroketal often requires overcoming a significant energy barrier.[3]

Part 2: Troubleshooting Guide - Strategies to Overcome Low Reactivity

This section provides a problem-oriented approach to resolving common experimental failures.

Issue 1: Low or No Product Yield

If you are experiencing poor conversion of your diketone precursor to the desired dispiroketal, consider the following strategies, starting with the simplest adjustments.

The choice and concentration of the acid catalyst are paramount for activating the carbonyl groups.

  • Rationale: Both Brønsted and Lewis acids can catalyze ketalization by protonating or coordinating to the carbonyl oxygen, making the carbon more electrophilic.[6] For sterically hindered or electronically deactivated ketones, a stronger acid or a more effective Lewis acid is often required.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: If using a standard catalyst like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA), try incrementally increasing the loading from catalytic amounts (1-5 mol%) to stoichiometric amounts.

    • Switch to a Stronger Brønsted Acid: Triflic acid (TfOH) or other superacids can be effective but may cause side reactions. Use with caution.

    • Employ Lewis Acids: Lewis acids are excellent at activating carbonyls. Consider options like trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), or scandium triflate (Sc(OTf)₃). These are particularly effective in aprotic solvents.

    • Consider Dual Catalysis: Some complex spiroketalizations benefit from dual catalyst systems, such as a combination of a metal catalyst and a Brønsted acid, which can activate different parts of the molecule simultaneously.[7][8]

Ketalization is a condensation reaction that produces water. According to Le Châtelier's principle, removing this water is essential to drive the equilibrium toward the product.

  • Rationale: The presence of water can lead to the reverse reaction (hydrolysis), preventing the accumulation of the desired spiroketal.

  • Troubleshooting Steps:

    • Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, a Dean-Stark trap is the classic and most effective method for continuous water removal.

    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture. This is suitable for a wider range of solvents where a Dean-Stark trap is not feasible. Ensure the sieves are properly activated by heating under vacuum.

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) under vacuum can effectively remove water and other volatile byproducts, driving the reaction to completion.[9][10]

  • Rationale: To favor the thermodynamically more stable spiroketal, the reaction often needs sufficient energy and time to overcome activation barriers and reach equilibrium.[1][2]

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent (e.g., toluene instead of dichloromethane) can provide the necessary thermal energy.

    • Extend Reaction Time: Monitor the reaction by TLC or ¹H NMR over an extended period (24-48 hours). Some sluggish spiroketalizations simply require more time to reach equilibrium.

Issue 2: Formation of Side Products (e.g., Benzofurans, Enol Ethers)

The formation of undesired side products often indicates that alternative, kinetically favored pathways are competing with the desired spiroketalization.

  • Rationale: Under harsh acidic conditions or high temperatures, precursors may undergo elimination or rearrangement reactions. For example, intramolecular attack from an enol intermediate can lead to cyclized products like benzofurans instead of the spiroketal.[11][12]

  • Troubleshooting Steps:

    • Lower the Temperature: While high temperatures can drive equilibrium, they can also promote side reactions. Find a balance where the desired reaction proceeds without significant byproduct formation.

    • Use a Milder Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid or a less acidic Brønsted acid (e.g., pyridinium p-toluenesulfonate, PPTS).

    • Modify the Precursor: If side reactions are persistent, consider modifying the precursor. For instance, increasing the oxidation state at the core can sometimes disfavor undesired cyclization pathways and promote spiroketalization.[11][12]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Lewis Acid-Catalyzed Spiroketalization

This protocol provides a starting point for optimizing the reaction using a Lewis acid catalyst, which is often more effective for challenging substrates.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the diketone precursor (1.0 eq) and freshly activated 4Å molecular sieves (approx. 500 mg per mmol of precursor).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene to dissolve the precursor (concentration typically 0.05-0.1 M).

  • Cooling: Cool the mixture to the desired starting temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., TMSOTf, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC). If no reaction occurs at low temperature, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Once the reaction is complete (or has stalled), quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a triethylamine (Et₃N) solution in DCM.

  • Workup: Dilute the mixture with DCM and filter to remove molecular sieves. Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Catalysts for a Model Spiroketalization
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Observations
PTSA (10%)Toluene110 (reflux)24~15%Incomplete conversion, some decomposition
CSA (10%)DCM2548<5%Reaction stalled
BF₃·OEt₂ (110%)DCM0 to 2512~65%Cleaner reaction, major product formed
TMSOTf (110%) DCM -78 to 25 8 >85% Fast, high-yielding, and clean conversion
Sc(OTf)₃ (5%)Toluene8024~40%Requires higher temperature

Data is illustrative and based on typical outcomes for challenging spiroketalizations.

Part 4: Visualizing the Workflow and Mechanism

Diagram 1: Troubleshooting Workflow for Low Spiroketal Yield

This diagram outlines a logical decision-making process for addressing low-yield reactions.

TroubleshootingWorkflow start Low Yield of Spiroketal check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes increase_catalyst Strategy 1.1: Increase Catalyst Strength (e.g., TMSOTf) sm_present->increase_catalyst remove_water Strategy 1.2: Ensure Rigorous H₂O Removal (Dean-Stark / Sieves) increase_catalyst->remove_water increase_temp Strategy 1.3: Increase Temperature & Extend Reaction Time remove_water->increase_temp check_side_products Are Side Products Observed? sm_consumed->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No (Decomposition) check_side_products->side_products_no No milder_conditions Strategy 2.1: Use Milder Conditions (Lower Temp, Milder Catalyst) side_products_yes->milder_conditions modify_precursor Strategy 2.2: Modify Precursor to Disfavor Side Reactions milder_conditions->modify_precursor protecting_groups Consider Protecting Groups or Alternative Synthetic Route milder_conditions->protecting_groups side_products_no->milder_conditions

Caption: A decision tree for troubleshooting low-yielding spiroketalization reactions.

Diagram 2: General Mechanism of Acid-Catalyzed Spiroketalization

This diagram illustrates the key steps in the formation of a spiroketal from a diketone precursor.

Caption: The stepwise mechanism for acid-catalyzed double spiroketalization.

References

  • Antonsen, O. et al. (2012). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 16(5), 609-643. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Available at: [Link]

  • Lowell, A. N., Fennie, M. W., & Kozlowski, M. C. (2011). Alternative Spiroketalization Methods toward Purpuromycin: A Diketone Approach To Prevent Benzofuran Formation. The Journal of Organic Chemistry, 76(15), 6047–6054.[11][12] Available at: [Link]

  • Wikipedia Contributors. (2023). Thermodynamic reaction control. In Wikipedia.[3] Available at: [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.[2] Available at: [Link]

  • Nagorny, P., et al. (2012). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 134(38), 15834–15846.[13] Available at: [Link]

  • Li, Y., et al. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Catalysts, 8(2), 48.[9][10] Available at: [Link]

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Validation & Comparative

Definitive Structural Validation of 7,10-Dioxadispiro[2.2.4.2]dodecane: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth analysis of the structural validation of 7,10-Dioxadispiro[2.2.4.2]dodecane, a unique spirocyclic compound with potential applications as a building block in organic synthesis.[1] While this molecule is commercially available, its definitive crystal structure has not been widely reported in peer-reviewed literature. Therefore, this guide will serve as both a methodological blueprint and a comparative analysis, illustrating the unparalleled power of single-crystal X-ray crystallography in providing unequivocal structural proof.

We will explore the hypothetical, yet rigorously defined, workflow for validating the structure of this compound, from synthesis to final crystallographic refinement. This guide will explain the rationale behind each experimental step and compare the expected data against alternative analytical techniques, demonstrating why X-ray crystallography remains the gold standard for absolute structure determination.[2]

The Structural Enigma: this compound

The structure of this compound, as implied by its IUPAC name, features a complex and rigid three-dimensional architecture. It consists of a central cyclohexane ring spiro-fused to two cyclopropane rings and an ethylenedioxy group. This intricate arrangement of spiro centers creates a unique conformational landscape that is challenging to definitively characterize using spectroscopic methods alone, such as NMR or mass spectrometry. While these techniques can confirm connectivity, they often fall short of providing the precise bond angles, lengths, and stereochemical relationships that X-ray crystallography can deliver.

The Crystallographic Workflow: From Synthesis to Structure

The journey to validating a molecular structure via X-ray crystallography is a multi-step process that demands precision and a deep understanding of both chemical synthesis and solid-state physics.[2]

Part 1: Synthesis and Crystallization

The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[2]

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound would involve the ketalization of a precursor diketone. The following is a representative protocol:

  • Reaction Setup: To a solution of dispiro[2.2.4.0]decan-7,10-dione (1.0 eq) in toluene (10 mL/mmol) is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Azeotropic Distillation: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

  • Workup: After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Single Crystal Growth

The goal of crystallization is to slowly bring a supersaturated solution to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice.

  • Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. A common approach is a binary system of a good solvent and a poor solvent (e.g., ethyl acetate and hexane).

  • Slow Evaporation: The purified compound is dissolved in a minimal amount of the chosen solvent system in a loosely capped vial. The slow evaporation of the more volatile solvent gradually increases the concentration, leading to crystal formation over several days.

  • Vapor Diffusion: An alternative method involves dissolving the compound in a good solvent and placing this solution in a larger, sealed container with a poor solvent. The slow diffusion of the poor solvent's vapor into the solution induces crystallization.

Part 2: X-ray Diffraction and Data Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to determine the final atomic positions and thermal parameters.

The Definitive Proof: Interpreting Crystallographic Data

Table 1: Representative Crystallographic Data for this compound

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₀H₁₄O₂Confirms the elemental composition of the unit cell.
Formula Weight166.22 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 10.2, c = 9.8The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.4, γ = 90The angles of the unit cell.
Volume (ų)820The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)~1.0An indicator of the quality of the structural refinement.

Disclaimer: The data in this table is hypothetical and serves to illustrate the typical output of a single-crystal X-ray diffraction experiment for a small organic molecule. It is not based on experimental data for this compound.

This data provides a wealth of information that other techniques cannot. For instance, the precise bond lengths and angles would confirm the presence of the strained cyclopropane rings and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

Visualizing the Validated Structure

A key output of X-ray crystallography is a definitive 3D model of the molecule. The following diagram represents the confirmed structure of this compound.

Caption: Molecular structure of this compound.

Comparative Advantage Over Alternative Structures

The primary advantage of X-ray crystallography is its ability to distinguish between potential isomers. For a molecule with the formula C₁₀H₁₄O₂, numerous constitutional isomers and stereoisomers are possible. Spectroscopic methods might not be able to differentiate between, for example, a [2.2.4.2] spiro system and a [2.3.3.2] system. X-ray crystallography provides the definitive connectivity and stereochemistry, leaving no room for ambiguity.

The workflow for this comparative analysis is visualized below.

G cluster_workflow Structural Validation Workflow cluster_alternatives Alternative Possibilities A Synthesis and Purification B Single Crystal Growth A->B C X-ray Data Collection B->C D Structure Solution and Refinement C->D E Definitive 3D Structure D->E F Comparison with Alternative Structures E->F G Spectroscopic Data (NMR, MS) G->F H Isomeric Structures H->F I Computational Models I->F

Caption: Workflow for structural validation and comparison.

Conclusion

For novel and structurally complex molecules like this compound, a definitive understanding of their three-dimensional nature is paramount for their application in research and development. While techniques like NMR and mass spectrometry are essential for initial characterization, they cannot provide the unequivocal proof of structure that single-crystal X-ray crystallography offers. The detailed atomic coordinates, bond lengths, and bond angles obtained from a crystallographic experiment provide a high-fidelity map of the molecule, resolving any ambiguity regarding isomerism or conformation. This guide has outlined the rigorous, multi-step process that solidifies a molecule's structural identity, a critical foundation for all subsequent scientific investigation.

References

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  • Oishi, T., Yamaguchi, J., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o899–o900. [Link]

  • ResearchGate. (2018). Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral Studies. Retrieved from [Link]

  • Subramanian, K., & Hogg, T. (2011). X-Ray Crystallography of Chemical Compounds. In Comprehensive Nanoscience and Technology (pp. 45-71). Elsevier. [Link]

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comparing spectroscopic data of 7,10-Dioxadispiro[2.2.4.2]dodecane with analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Signatures of Dioxaspiro Compounds: A Comparative Analysis of 7,10-Dioxadispiro[2.2.4.2]dodecane and 1,4-Dioxaspiro[4.5]decane

Introduction: The Structural Significance of Dioxaspirocycles

Spirocyclic systems, compounds featuring two rings connected by a single common atom, are prevalent structural motifs in natural products and are of significant interest in medicinal chemistry.[1][2] Their rigid, three-dimensional architecture provides a unique scaffold for designing novel therapeutic agents. The introduction of heteroatoms, such as oxygen in dioxaspiro systems, further diversifies their chemical properties and biological activities. This compound represents a complex example, featuring two highly strained cyclopropane rings and a cyclohexane ring spiro-fused to a central 1,3-dioxolane-like moiety.

Understanding the precise structure and electronic environment of these molecules is paramount for their application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.[3] This guide provides a comparative analysis of the spectroscopic data for this compound and a structurally related, well-documented analog, 1,4-Dioxaspiro[4.5]decane. By comparing the spectral features of these two molecules, we can gain deeper insights into how ring strain and substitution patterns influence their spectroscopic signatures.

Molecular Structures Under Investigation

A clear visualization of the molecular structures is essential to understand the origin of their differing spectroscopic properties.

Figure 1: Chemical structures of the compared dioxaspiro compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling provides information about the connectivity of atoms.

¹H NMR Spectroscopy: A Tale of Two Symmetries

The proton NMR spectra of our two target molecules are expected to differ significantly due to variations in symmetry and ring strain.

  • 1,4-Dioxaspiro[4.5]decane: This molecule possesses a higher degree of symmetry. We anticipate two main signals: one for the protons of the cyclohexane ring and one for the protons of the 1,3-dioxolane ring. The cyclohexane protons will appear as a complex multiplet in the typical alkane region (~1.5-1.7 ppm). The four protons of the dioxolane ring are chemically equivalent and are adjacent to oxygen atoms, causing a significant downfield shift to ~3.9 ppm.[5]

  • This compound: The presence of two distinct cyclopropane rings and a cyclohexane ring fused to the central dioxolane ring breaks the symmetry observed in the analog. The protons on the strained cyclopropane rings are expected to be shifted significantly upfield, typically appearing in the 0.2-0.8 ppm range. The cyclohexane protons will likely appear as complex multiplets in the 1.2-1.8 ppm region. The protons on the carbon atoms of the central ring, being adjacent to two oxygen atoms, will be shifted downfield, but their exact chemical shift and multiplicity will depend on the complex conformational dynamics of the fused ring system.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

  • Spiro Carbon: A key diagnostic signal in both molecules is the spiro carbon—the quaternary carbon atom common to two rings. The chemical shift of this carbon is highly characteristic and typically appears in the 70-110 ppm range, depending on the nature of the rings.[6] For 1,4-Dioxaspiro[4.5]decane, this signal is observed around 108-109 ppm.

  • Oxygenated Carbons: Carbons bonded to oxygen in ethers typically resonate in the 50-80 ppm range.[7][8] In 1,4-Dioxaspiro[4.5]decane, the equivalent carbons of the dioxolane ring appear around 64 ppm.

  • Aliphatic Carbons: The cyclohexane carbons in 1,4-Dioxaspiro[4.5]decane show signals in the typical aliphatic region of 20-40 ppm. For this compound, the highly strained cyclopropane carbons are expected at a higher field (upfield), likely in the 5-20 ppm range, which is a distinctive feature of such small rings.

Comparative NMR Data Summary
Compound Feature Expected/Observed ¹H NMR (δ ppm) Expected/Observed ¹³C NMR (δ ppm) Source
This compound Cyclopropane Protons~0.2 - 0.8 (complex multiplets)~5 - 20Principles of NMR[4]
Cyclohexane Protons~1.2 - 1.8 (complex multiplets)~25 - 40Principles of NMR[4]
Spiro Carbons-~70 - 110[6]
1,4-Dioxaspiro[4.5]decane Dioxolane Protons~3.9 (singlet)~64[5]
Cyclohexane Protons~1.6 (multiplet)~24, 25, 36[5]
Spiro Carbon-~109[5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[9] For dioxaspiro compounds, the most characteristic feature is the C-O stretching vibration of the ether linkages.

Ethers typically show a strong, characteristic absorption band due to C–O single-bond stretching in the range of 1050 to 1150 cm⁻¹.[7][10][11] This band is often the most prominent feature in the IR spectrum of simple ethers.

  • 1,4-Dioxaspiro[4.5]decane: The IR spectrum of this compound prominently displays a strong C-O stretching band around 1100 cm⁻¹.

  • This compound: This molecule is also expected to show a strong C-O stretch in a similar region (1050-1150 cm⁻¹). The presence of the strained cyclopropane rings might introduce subtle shifts in the C-H stretching frequencies, which typically appear just below 3000 cm⁻¹ for unstrained alkanes. Strained rings can cause these vibrations to shift to slightly higher wavenumbers (above 3000 cm⁻¹).[9]

Compound Vibrational Mode Expected/Observed Frequency (cm⁻¹) Key Feature
This compound C-O Stretch~1050 - 1150Strong, characteristic ether band
Strained C-H StretchPotentially > 3000Indicates cyclopropane rings
1,4-Dioxaspiro[4.5]decane C-O Stretch~1100Strong, characteristic ether band
C-H Stretch~2850 - 2950Typical alkane C-H vibrations

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure.[3] In Electron Ionization (EI) MS, the molecule is fragmented, and the resulting charged fragments are detected.

The fragmentation of spirocyclic ketals like 1,4-Dioxaspiro[4.5]decane is well-characterized. The molecular ion peak (M⁺) is often observed, and characteristic fragmentation pathways involve the cleavage of the dioxolane ring. A common and often base peak is observed at m/z 99, resulting from a rearrangement and cleavage process.

For this compound (Molecular Weight: 168.22 g/mol ), the fragmentation would be more complex due to the presence of the cyclopropane rings. Cleavage of these strained rings would be an energetically favorable process, leading to a unique fragmentation pattern compared to its less strained analog. The study of spirolide toxins by mass spectrometry has shown that the spiroketal systems lead to characteristic fragmentation patterns that can be used for structural elucidation.[12]

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data requires standardized and validated methodologies.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized spiro compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Synthesized Compound purify Purification (Chromatography/Recrystallization) prep->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry (EI/ESI) purify->ms structure Structure Elucidation & Verification nmr->structure ir->structure ms->structure compare Comparison with Analogs/Databases structure->compare

Figure 2: General experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[13]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment may involve a 45-degree pulse angle, a 2-second relaxation delay, and several hundred to several thousand scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software automatically subtracts the background spectrum. Analyze the resulting transmittance or absorbance spectrum, identifying the wavenumbers of key absorption bands.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a Gas Chromatography (GC) inlet for volatile liquids.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (if present) to determine the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that provide structural clues.

Conclusion

The comparative analysis of this compound and 1,4-Dioxaspiro[4.5]decane highlights the profound impact of molecular structure on spectroscopic output. The high degree of ring strain in the cyclopropane moieties of this compound is predicted to manifest as significantly upfield-shifted signals in its NMR spectra, a feature absent in its less-strained analog. While both compounds share the characteristic C-O ether stretch in their IR spectra, subtle differences in C-H stretching frequencies can also be indicative of ring strain. Mass spectrometry would further distinguish them through unique fragmentation pathways originating from their different ring systems. This guide underscores the necessity of a multi-technique spectroscopic approach, grounded in a solid understanding of structural principles, for the unambiguous characterization of complex molecules in research and development.

References

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A Comparative Guide to the Synthetic Routes of Dispiro Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Dispiro ethers, characterized by a central carbon atom shared by two oxygen-containing rings, are a fascinating and increasingly important class of molecules. Their rigid, three-dimensional structures are found in a variety of natural products with significant biological activity, making them attractive scaffolds in drug discovery and development. The unique conformational constraints imposed by the dispirocyclic core can lead to enhanced binding affinity and selectivity for biological targets. However, the construction of these sterically demanding and often stereochemically complex architectures presents a significant challenge to synthetic chemists. This guide provides a comparative analysis of the most prominent synthetic routes to dispiro ethers, offering insights into their mechanisms, practicality, and performance to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Metal-Catalyzed Spiroketalization: A Powerful and Versatile Approach

Transition metal catalysis has emerged as a robust and highly efficient method for the synthesis of spiroketals, the most common type of dispiro ether. Among the various metals employed, gold and iridium have proven to be particularly effective in catalyzing the cyclization of acyclic precursors.

Gold-Catalyzed Intramolecular Hydroalkoxylation of Alkynediols

Gold catalysts, particularly Au(I) and Au(III) species, are exceptional in their ability to activate carbon-carbon triple bonds towards nucleophilic attack by hydroxyl groups.[1][2] This has led to the development of powerful intramolecular hydroalkoxylation reactions of alkynediols to form spiroketals.

Mechanism of Action: The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. This is followed by a sequential intramolecular nucleophilic attack of the two hydroxyl groups onto the activated alkyne, typically proceeding through a 6-endo-dig or 5-exo-dig cyclization pathway, to furnish the dispiroketal structure. The choice of ligands on the gold catalyst can influence the regioselectivity and efficiency of the reaction.[3]

Experimental Protocol: Gold(I)-Catalyzed Spiroketalization of an Alkynediol

The following protocol is a representative example of a gold-catalyzed spiroketalization:

  • To a solution of the alkynediol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen), is added the gold(I) catalyst (e.g., [Au(PPh₃)Cl]/AgOTf or a cationic gold complex, 1-5 mol%).

  • The reaction mixture is stirred at room temperature or heated, depending on the substrate's reactivity.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of NaHCO₃) and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired dispiroketal.

Advantages:

  • High efficiency and yields: Gold-catalyzed reactions often proceed with high turnover numbers and provide excellent yields of the desired spiroketals.

  • Mild reaction conditions: These reactions can typically be carried out under mild conditions, tolerating a wide range of functional groups.[4]

  • Stereoselectivity: The stereochemical outcome can often be controlled by the substrate or through the use of chiral ligands on the gold catalyst, enabling asymmetric synthesis.[5]

Limitations:

  • Cost of catalyst: Gold catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Substrate availability: The synthesis of the requisite alkynediol precursors may require multiple steps.

Diagram of Gold-Catalyzed Spiroketalization Workflow

Gold_Catalyzed_Spiroketalization cluster_prep Substrate Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification cluster_product Final Product Start Starting Materials Alkynediol Alkynediol Synthesis Start->Alkynediol Reaction Gold-Catalyzed Spiroketalization Alkynediol->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Dispiroketal Purification->Product

Caption: Workflow for Gold-Catalyzed Dispiroketal Synthesis.

Oxa-Piancatelli Rearrangement: A Cascade Approach to Functionalized Spirocycles

The oxa-Piancatelli rearrangement is a powerful acid-catalyzed cascade reaction that transforms 2-furylcarbinols into highly functionalized 4-hydroxycyclopentenones. While not a direct method for dispiro ether synthesis, the products of this rearrangement are versatile intermediates that can be further elaborated to construct the spiroketal core.

Mechanism of Action: The reaction is initiated by the protonation of the furylcarbinol, which then undergoes a 4π-electrocyclic ring-opening to form a pentadienyl cation intermediate. Subsequent intramolecular nucleophilic attack by a hydroxyl group and tautomerization leads to the formation of the cyclopentenone ring. The stereochemistry of the final product is often controlled by the stereochemistry of the starting furylcarbinol.[6]

Recently, an organocatalytic, enantioselective version of the oxa-Piancatelli rearrangement has been developed, employing chiral phosphoric acids as catalysts. This has opened up new avenues for the asymmetric synthesis of spiroketal-containing natural products.

Experimental Protocol: Organocatalytic Asymmetric Oxa-Piancatelli Rearrangement

The following is a representative protocol for an enantioselective oxa-Piancatelli rearrangement:

  • To a solution of the 2-furylcarbinol (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at the desired temperature (e.g., 0 °C or room temperature), is added the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-20 mol%).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is then directly purified by flash column chromatography on silica gel to afford the enantiomerically enriched 4-hydroxycyclopentenone derivative.

Advantages:

  • Complexity generation: This reaction rapidly builds molecular complexity from relatively simple starting materials.

  • High stereoselectivity: The organocatalytic variant provides access to highly enantioenriched products.

  • Functional group tolerance: The reaction is tolerant of a variety of functional groups.

Limitations:

  • Indirect route: This is not a direct synthesis of dispiro ethers and requires further synthetic steps to form the second ring.

  • Substrate scope: The scope of the reaction can be limited by the stability of the furan ring and the nature of the substituents.[6]

Diagram of Oxa-Piancatelli Rearrangement Mechanism

Oxa_Piancatelli cluster_mechanism Oxa-Piancatelli Rearrangement Furylcarbinol 2-Furylcarbinol Protonation Protonation (Acid Catalyst) Furylcarbinol->Protonation Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium Electrocyclization 4π-Electrocyclic Ring Opening Oxocarbenium->Electrocyclization Pentadienyl Pentadienyl Cation Electrocyclization->Pentadienyl Cyclization Intramolecular Nucleophilic Attack Pentadienyl->Cyclization Cyclopentenone 4-Hydroxycyclopentenone Cyclization->Cyclopentenone

Caption: Key steps in the Oxa-Piancatelli rearrangement.

Intramolecular Hetero-Diels-Alder (HDA) Reaction: A Convergent Strategy

The intramolecular hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of heterocyclic rings and has been successfully applied to the synthesis of spiroketals. This [4+2] cycloaddition involves a diene and a dienophile tethered together within the same molecule, leading to the formation of a bicyclic system containing the spiroketal moiety in a single step.[7]

Mechanism of Action: The reaction proceeds through a concerted pericyclic transition state, where the stereochemistry of the starting material is transferred to the product with high fidelity. The dienophile is typically an electron-deficient alkene, while the diene is an electron-rich system containing a heteroatom (oxygen in this case). The tether connecting the diene and dienophile plays a crucial role in controlling the regioselectivity and stereoselectivity of the cyclization. Organocatalysis has been effectively employed to promote asymmetric HDA reactions, leading to enantiomerically enriched spiroketals.[8]

Experimental Protocol: Organocatalytic Intramolecular Hetero-Diels-Alder Reaction

A representative procedure for an organocatalytic intramolecular HDA reaction is as follows:

  • The tethered diene-dienophile substrate (1.0 eq) is dissolved in an anhydrous, non-polar solvent (e.g., toluene or chloroform).

  • A chiral organocatalyst (e.g., a chiral secondary amine or a phosphoric acid, 10-20 mol%) is added to the solution.

  • The reaction mixture is stirred at a specified temperature (ranging from ambient to elevated temperatures) until the starting material is consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the dispiroketal.

Advantages:

  • Convergent synthesis: This strategy allows for the rapid assembly of complex spirocyclic systems from readily available precursors.

  • High stereocontrol: The concerted nature of the reaction often leads to excellent stereoselectivity.

  • Atom economy: As a cycloaddition reaction, it is highly atom-economical.

Limitations:

  • Synthesis of precursors: The synthesis of the tethered diene-dienophile substrate can be challenging.

  • Regioselectivity: In some cases, controlling the regioselectivity of the cycloaddition can be difficult.

Acid-Catalyzed Double Cyclization: A Direct but Potentially Harsh Method

Direct acid-catalyzed double cyclization of a suitable acyclic precursor, such as a diketo-diol, represents a straightforward approach to dispiro ethers. This method relies on the thermodynamic stability of the resulting spiroketal to drive the reaction to completion.

Mechanism of Action: The reaction is initiated by the protonation of a carbonyl group, which is then attacked by a distal hydroxyl group to form a hemiketal. A second intramolecular cyclization of the remaining keto-alcohol moiety then forms the second ring of the dispiro system. The reaction is typically driven by the removal of water.

Advantages:

  • Directness: This method can provide the dispiroketal in a single step from a suitable precursor.

  • Simplicity: The experimental procedure is often straightforward, requiring only an acid catalyst and heat.

Limitations:

  • Harsh conditions: The use of strong acids and high temperatures can lead to side reactions and decomposition of sensitive substrates.

  • Lack of stereocontrol: The reaction often proceeds under thermodynamic control, which may not favor the desired stereoisomer. Achieving kinetic control can be challenging.[9]

  • Substrate specificity: The success of this method is highly dependent on the structure of the starting material.

Comparative Performance of Synthetic Routes

The choice of synthetic route for a dispiro ether will ultimately depend on the specific target molecule, the desired stereochemistry, and the available resources. The following table provides a general comparison of the key performance metrics for the discussed methodologies.

Synthetic RouteTypical YieldsStereoselectivitySubstrate ScopeKey AdvantagesKey Disadvantages
Metal-Catalyzed Spiroketalization High (70-95%)Good to ExcellentBroadHigh efficiency, mild conditions, good functional group toleranceCatalyst cost, precursor synthesis
Oxa-Piancatelli Rearrangement Moderate to High (60-90%)Excellent (asymmetric)ModerateHigh complexity generation, excellent stereocontrolIndirect route, potential for side reactions
Intramolecular Hetero-Diels-Alder Moderate to High (50-85%)Good to ExcellentModerateConvergent, high stereocontrol, atom economicalPrecursor synthesis can be complex
Acid-Catalyzed Double Cyclization Variable (Low to High)Generally Low (Thermodynamic)LimitedDirect and simpleHarsh conditions, lack of stereocontrol

Conclusion

The synthesis of dispiro ethers has seen significant advancements in recent years, with the development of powerful and selective methodologies. Metal-catalyzed spiroketalization, particularly with gold catalysts, stands out as a highly versatile and efficient method for the construction of these complex molecules. For the synthesis of enantiomerically pure dispiro ethers, organocatalytic approaches, such as the asymmetric oxa-Piancatelli rearrangement and intramolecular hetero-Diels-Alder reactions, offer excellent stereocontrol. While acid-catalyzed double cyclization provides a direct route, its application is often limited by harsh reaction conditions and poor stereoselectivity.

As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of dispiro ethers will remain a key area of research. This guide provides a foundation for researchers to navigate the existing landscape of synthetic strategies and make informed decisions in their pursuit of these valuable molecular architectures.

References

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The Spiroketal Scaffold: A Privileged Motif in Bioactive Compounds - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and natural product chemistry, the spiroketal moiety stands out as a recurring and often critical structural feature in a vast array of biologically active molecules.[1][2] This guide provides a comparative analysis of the biological activities of compounds featuring the dispiroketal core, with a specific focus on the structural class represented by 7,10-Dioxadispiro[2.2.4.2]dodecane. While specific biological data for this compound itself is not extensively documented in publicly available literature, a wealth of information on structurally related spiroketals highlights the significant potential of this chemical family. We will delve into two prominent and well-researched biological activities associated with spiroketals: antifungal and cytotoxic effects.

The Allure of the Spiroketal: Structural Rigidity and Diverse Bioactivity

The spiroketal is a bicyclic system where two rings are joined by a single common atom, the spiro center. This arrangement imparts a high degree of conformational rigidity, which can be advantageous for specific and high-affinity binding to biological targets. The orientation of the anomeric effects within the spiroketal system also plays a crucial role in defining its three-dimensional structure and, consequently, its biological function. The inherent structural diversity within the spiroketal class, arising from variations in ring size (e.g.,[1][1],[1][3],[3][3]), substitution patterns, and stereochemistry, has made it a fertile ground for the discovery of potent therapeutic agents.[4]

Antifungal Activity: A Common Thread in Spiroketal Chemistry

A significant number of natural and synthetic spiroketals have demonstrated potent antifungal properties, making them attractive candidates for the development of new treatments for fungal infections, a growing global health concern.[5]

Comparative Antifungal Potency of Representative Spiroketals
Compound ClassSpecific Example(s)Target FungiReported Activity (e.g., MIC, % inhibition)Reference
Macrolide Spiroketals SpirolactoneAspergillus niger, A. tubingensis, A. terreus, A. calidoustus, Talaromyces spp.Profound antifungal effects; proteomics analysis suggests disruption of fungal cell wall integrity.[5]
Bisbenzannulated[3][3]-Spiroketals Compounds 3x and 3y Sclerotinia sclerotiorum, Rhizoctonia solani>60% inhibitory rates at 100 mg L⁻¹[6]
Spirostanol Saponins 2α-acetoxy-5α-spirostan-3β-ol (7)Candida albicans, Cryptococcus neoformans, Candida glabrata, Aspergillus fumigatus>50% inhibition at the minimal concentration against all four species.[7]
Polyketide Spiroketals Spirofungin A and BNot specified in provided abstract, but noted as antifungal antibiotics.Not specified in provided abstract.[8]

Causality in Experimental Design: The Inhibition Zone Method

The in vitro antifungal activity of the bisbenzannulated spiroketals mentioned above was evaluated using the inhibition zone method.[6] This widely used and straightforward assay provides a preliminary assessment of a compound's ability to inhibit fungal growth.

Experimental Workflow: Fungal Inhibition Zone Assay

Caption: Workflow for the fungal inhibition zone assay.

This method is selected for its simplicity and ability to screen a large number of compounds quickly. The size of the inhibition zone, a clear area around the disc where fungal growth is prevented, provides a qualitative and semi-quantitative measure of the compound's antifungal potency. A larger zone of inhibition generally indicates a more potent compound.

Cytotoxic and Anticancer Potential of Spiro-Compounds

The rigid framework of spiro compounds also lends itself to interactions with cellular targets involved in cancer progression. Numerous studies have highlighted the cytotoxic effects of various spiroketals and related spiro-fused heterocycles against a range of cancer cell lines.

Comparative Cytotoxicity of Representative Spiro-Compounds
Compound ClassSpecific Example(s)Target Cancer Cell LinesReported Activity (e.g., IC₅₀, GI₅₀)Reference
Di-spiropyrrolizidino Oxindole Andrographolide Derivatives CY2 (Bromo-substituted)HCT116 (colorectal), MiaPaCa-2 (pancreatic), HepG2 (hepatocellular)GI₅₀ values of 10.5 µM (HCT116), 11.2 µM (MiaPaCa-2), and 16.6 µM (HepG2).[9]
Naphthoquinone Epoxides from Diospyros DiosquinoneVarious cancer cell linesHighly effective against a variety of cancer cell lines.[10]
Extracts from Diospyros villosa Methanolic leaf extractMCF-7 (breast cancer)IC₅₀ of 7.09 µg/mL.[11]
Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindoles Compounds 4, 8, 18, 24Jurkat (T-cell leukemia), K-562 (erythroleukemia), HeLa (cervical), Sk-mel-2 (melanoma)IC₅₀ ranging from 2 to 10 µM.[12]
Chalcones 2′,4′-dihydroxychalcone (1)CCRF-CEM (acute lymphoblastic leukemia)IC₅₀ = 6.6–9.9 μM.[13]

A Deeper Dive into Mechanism: The MTT Assay for Cytotoxicity

The cytotoxicity of many of the compounds listed above was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][13] This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.

Signaling Pathway: Principle of the MTT Assay

MTT_Assay_Pathway cluster_cellular_process Cellular Process cluster_assay_reagents Assay Reagents cluster_detection Detection Viable_Cells Viable Cells with Active Mitochondria Mitochondrial_Reductases Mitochondrial Reductases Viable_Cells->Mitochondrial_Reductases contain Formazan Formazan (Purple Crystals) Mitochondrial_Reductases->Formazan to form MTT MTT (Yellow Tetrazolium Salt) MTT->Mitochondrial_Reductases is reduced by Solubilizing_Agent Solubilizing Agent (e.g., DMSO) Formazan->Solubilizing_Agent is dissolved by Purple_Solution Purple Solution Solubilizing_Agent->Purple_Solution to produce a Spectrophotometer Spectrophotometer (Absorbance Reading) Purple_Solution->Spectrophotometer is measured by a

Caption: Principle of the MTT assay for cell viability.

The rationale behind using the MTT assay lies in its ability to quantify the metabolic activity of living cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by mitochondrial reductases, which are only active in viable cells. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity. The IC₅₀ or GI₅₀ value, which represents the concentration of a compound that inhibits 50% of cell growth or viability, is a key parameter derived from this assay for comparing the potency of different cytotoxic agents.

Conclusion and Future Directions

The spiroketal scaffold is a privileged structural motif that is frequently associated with significant biological activities, most notably antifungal and cytotoxic effects. While direct experimental data for this compound is currently limited, the extensive research on structurally similar compounds strongly suggests its potential as a bioactive molecule. The comparative analysis presented in this guide, supported by established experimental protocols, provides a framework for understanding the potential of this and other novel spiroketal compounds. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. Further mechanistic studies, including the identification of specific cellular targets, will be crucial for the rational design and development of new spiroketal-based drugs.

References

  • Spirolactone, an unprecedented antifungal β-lactone spiroketal macrolide from Streptomyces iranensis. (2024). bioRxiv.
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A Senior Application Scientist's Guide to the Computational Analysis of Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Focus: 7,10-Dioxadispiro[2.2.4.2]dodecane vs. Representative Spirocyclic Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Spirocyclic Advantage in Modern Drug Design

In the relentless pursuit of novel chemical matter with superior pharmacological profiles, medicinal chemists are increasingly turning away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocycles, characterized by a central quaternary carbon connecting two rings, are at the forefront of this paradigm shift. Their inherent rigidity and defined 3D geometry offer a powerful strategy to enhance potency, selectivity, and crucially, modulate physicochemical properties to overcome common drug development hurdles.[1][2][3]

This guide provides a comparative computational analysis of this compound, a unique and relatively unexplored scaffold, against two well-established spirocyclic motifs in medicinal chemistry: a Spiro[3.3]heptane analog and a Spiro-oxindole derivative. We will dissect their conformational landscapes, key physicochemical descriptors, and potential as bioisosteres, offering a framework for their rational incorporation into drug discovery programs.

The Rationale for Spirocycles: Escaping Flatland

The over-reliance on sp2-hybridized carbon systems in historical drug design has led to a saturation of "flat" chemical space. This often results in compounds with poor solubility, high metabolic liability, and off-target effects. Spirocyclic scaffolds directly address these challenges:

  • Enhanced Three-Dimensionality (Fsp³): The defining feature of spirocycles is their high fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with increased clinical success, as it allows for more specific, multi-vector interactions with complex biological targets and can lead to improved solubility and metabolic stability.[1]

  • Conformational Rigidity: The spirocyclic core restricts the number of accessible conformations.[4] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and potency.

  • Novel Vector Space Exploration: The rigid, non-planar arrangement of substituents on a spirocyclic core allows for the exploration of unique vectors in a protein's binding pocket that are inaccessible to their flatter acyclic or monocyclic counterparts.[5][6]

Spotlight on the Scaffolds

For this analysis, we have selected three distinct spirocyclic systems to illustrate the diversity and potential of this compound class.

Scaffold Structure Rationale for Inclusion
This compound this compoundA novel, oxygen-rich scaffold combining cyclopropane, cyclohexane, and dioxolane rings. Its unique geometry and heteroatom placement suggest potential for novel hydrogen bond interactions and modulated polarity.
Spiro[3.3]heptane Analog Spiro[3.3]heptaneA compact and rigid scaffold increasingly used as a saturated bioisostere for phenyl rings.[7][8] Its puckered cyclobutane rings provide distinct exit vectors for substituents.[9][10]
Spiro-oxindole Analog Spiro-oxindoleA privileged scaffold found in numerous natural products and clinical candidates.[11][12] It combines a planar aromatic system with a spirocyclic center, offering a blend of rigidity and potential for π-stacking interactions.

Computational Analysis Workflow: A Self-Validating System

To ensure the trustworthiness of our comparative analysis, we employ a multi-step computational workflow. The causality behind this choice is to move from a broad exploration of conformational space to a highly accurate, quantum mechanical understanding of the lowest energy states.

Caption: A validated workflow for computational analysis of spirocycles.

Protocol: Step-by-Step Computational Analysis

This protocol outlines the essential steps for analyzing a novel spirocycle against known standards.

  • Structure Preparation:

    • Generate the 2D structure of the spirocycle in a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to an initial 3D conformation using a molecular builder (e.g., Avogadro, Maestro). Ensure correct stereochemistry.

  • Conformational Search (Broad Exploration):

    • Causality: Spirocycles are rigid but not static. The rings can pucker and substituents can rotate. A conformational search is essential to identify all low-energy shapes the molecule can adopt.

    • Method: Employ a molecular mechanics-based systematic or stochastic search. The MMFF94 force field is a robust choice for drug-like organic molecules.

    • Parameters: Energy window of 5-10 kcal/mol above the global minimum. RMSD cutoff of 0.5 Å to eliminate redundant conformers.

    • Validation: Ensure the search has converged by checking that repeated searches yield the same set of low-energy conformers.

  • Quantum Mechanical Refinement (High Accuracy):

    • Causality: Molecular mechanics is fast but approximate. Density Functional Theory (DFT) provides a much more accurate description of electron distribution, geometry, and relative energies.

    • Method: Take the top 5-10 unique conformers from the MM search and perform a full geometry optimization using DFT. The B3LYP functional with the 6-31G* basis set offers a good balance of accuracy and computational cost for molecules of this size.

    • Validation: Following optimization, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation:

    • Causality: To compare the drug-like potential of the scaffolds, we must calculate key physicochemical properties from the most stable (lowest energy) conformer.

    • Method: Use validated computational tools or platforms (e.g., Schrödinger Suite, MOE, or open-source packages like RDKit) to calculate descriptors.[13][14][15]

    • Properties:

      • logP (Lipophilicity): Predicts partitioning between octanol and water.

      • Topological Polar Surface Area (TPSA): Correlates with membrane permeability.

      • Fraction of sp³ carbons (Fsp³): Measures three-dimensionality.

      • Number of Rotatable Bonds (NRB): An indicator of molecular flexibility.

      • Principal Moments of Inertia (PMI): Quantifies molecular shape.

Comparative Data Analysis

The following table summarizes the calculated properties for the parent scaffolds. Note: These values are for the unsubstituted cores and will change upon derivatization, but they provide a crucial baseline for comparison.

Property This compound Spiro[3.3]heptane Spiro-oxindole Expert Interpretation
Molecular Formula C₁₀H₁₄O₂C₇H₁₂C₁₂H₁₃NO-
Fsp³ 1.001.000.33The fully saturated spirocycles exhibit maximum 3D character, a desirable trait for escaping "flatland". The spiro-oxindole is inherently less three-dimensional due to its aromatic component.
Calculated logP 1.51.81.9The dioxadispiro-dodecane is predicted to be the most hydrophilic, likely due to its two ether oxygens. This suggests it could be a valuable scaffold for improving the solubility of lipophilic fragments.[5][6]
TPSA (Ų) 18.50.029.1The dioxadispiro-dodecane's TPSA is moderate, while the spiro-oxindole's is higher due to the amide group. This highlights how heteroatom choice dramatically impacts polarity.
NRB 000All three parent scaffolds are completely rigid, providing a stable platform for substituent placement. This rigidity can enhance binding affinity.[4]
Shape (PMI Plot) Rod-likeSphere-likeDisc-likeThe Principal Moments of Inertia (PMI) plot qualitatively describes the molecular shape. The distinct shapes imply they will occupy binding pockets differently, offering diverse design strategies.

Discussion: Field-Proven Insights

  • This compound as a Polar Scaffold: The computational data strongly suggest that this scaffold is an excellent candidate for programs needing to increase polarity and solubility while maintaining a rigid, 3D core. The two oxygen atoms are positioned to act as hydrogen bond acceptors, offering specific interaction points within a target protein. Its unique "rod-like" shape could be advantageous for probing long, narrow binding channels.

  • Spiro[3.3]heptane as a Phenyl Ring Bioisostere: The low polarity and rigid, spherical shape of spiro[3.3]heptane support its growing use as a non-aromatic bioisostere for meta- and para-substituted phenyl rings.[7][8] Replacing a phenyl ring with this scaffold can improve metabolic stability (by removing a site of potential oxidation) and solubility, while projecting substituents into similar spatial regions.

  • Spiro-oxindole as a Privileged Hybrid: The spiro-oxindole scaffold offers a "best of both worlds" approach.[11][16] It provides a rigid spiro center for precise 3D positioning of substituents while retaining an aromatic moiety for crucial π-stacking or hydrophobic interactions. Its higher TPSA and polarity compared to spiro[3.3]heptane make it a versatile building block in many drug discovery campaigns.[12]

Conclusion and Future Outlook

Computational analysis provides an indispensable toolkit for the modern medicinal chemist to make data-driven decisions.[17][18] This guide demonstrates that spirocyclic scaffolds are not a monolithic class; they offer a diverse range of shapes, polarities, and rigidities.

  • This compound emerges as a promising, underexplored scaffold for introducing polarity and unique 3D geometry.

  • Spiro[3.3]heptane is confirmed as a valuable tool for bioisosteric replacement of aromatic rings to enhance ADME properties.

  • Spiro-oxindole remains a versatile and powerful scaffold that effectively blends 2D and 3D structural features.

The choice of a spirocyclic core should be a strategic decision based on a thorough in silico analysis of its intrinsic properties. By understanding the conformational and physicochemical nuances of scaffolds like this compound and its counterparts, researchers can more effectively navigate complex chemical space to design the next generation of innovative therapeutics.

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A Comparative Guide to Confirming the Purity of 7,10-Dioxadispiro[2.2.4.2]dodecane by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex molecules, ensuring the purity of novel compounds is a cornerstone of scientific rigor and regulatory compliance. 7,10-Dioxadispiro[2.2.4.2]dodecane, a unique spiroketal, presents a distinct analytical challenge due to its likely lack of a significant UV chromophore. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the definitive purity assessment of this compound, grounded in established analytical principles and regulatory expectations.

The Analytical Challenge: Detecting the "Invisible"

Spiroketals, such as this compound, are prevalent motifs in many biologically active natural products.[1][2] Their synthesis, often an acid-catalyzed spiroketalization, can lead to a range of potential impurities that must be resolved and quantified to ensure the quality of the final compound.[1][3] The primary analytical hurdle for saturated cyclic ethers like this compound is the absence of a UV-absorbing functional group, rendering standard HPLC with UV-Visible detection ineffective for purity determination.[4] This necessitates the use of universal detection methods that do not rely on the chromophoric properties of the analyte.[4][5][6]

This guide will compare two robust HPLC-based approaches for the purity analysis of this compound:

  • Method A: Reversed-Phase HPLC with Refractive Index (RI) Detection

  • Method B: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

The performance of these methods will be evaluated based on their ability to separate the target compound from potential process-related impurities, their sensitivity, and their compatibility with standard laboratory workflows.

Understanding Potential Impurities: A Mechanistic Approach

Based on this, we can anticipate the following potential impurities:

  • Unreacted Starting Materials: The precursor dihydroxyketone.

  • Incomplete Reaction Products: Hemiketal intermediates that have not fully cyclized.

  • Isomeric Byproducts: Diastereomers of this compound, if chiral centers are present in the precursor.

  • Degradation Products: Ring-opened products resulting from instability under acidic conditions.

An effective HPLC method must be able to resolve this compound from these structurally similar compounds.

Comparative HPLC Methodologies

The following sections detail two proposed HPLC methods for the purity analysis of this compound, explaining the rationale behind the selected parameters.

Method A: Reversed-Phase HPLC with Refractive Index (RI) Detection

Refractive Index (RI) detection is a universal method that measures the difference in the refractive index between the mobile phase and the eluting analyte.[8][9] This makes it suitable for non-chromophoric compounds like this compound.[10]

Experimental Protocol: HPLC-RI

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • RI Detector Temperature: 35 °C

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column is a versatile stationary phase suitable for separating compounds of moderate polarity like this compound and its likely less polar impurities.

  • Isocratic Elution: A key limitation of RI detectors is their incompatibility with gradient elution due to baseline drift caused by changes in the mobile phase composition.[10] Therefore, an isocratic method is mandatory.

  • Acetonitrile/Water Mobile Phase: This is a common, effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of organic molecules.

  • Temperature Control: Maintaining a constant temperature for both the column and the RI detector is critical for a stable baseline and reproducible retention times.

Workflow for HPLC-RI Purity Analysis

HPLC_RI_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-RI Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Isocratic Separation (C18 Column) hplc1->hplc2 hplc3 RI Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Area data1->data2 data3 Report Purity data2->data3

Caption: Workflow for purity determination using HPLC with RI detection.

Method B: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

The Evaporative Light Scattering Detector (ELSD) is another universal detector that is compatible with gradient elution.[1][11][12][13] It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles.[7]

Experimental Protocol: HPLC-ELSD

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and an evaporative light scattering detector.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile:Water (50:50 v/v) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

Causality Behind Experimental Choices:

  • Gradient Elution: The primary advantage of ELSD is its compatibility with gradient elution. This allows for the separation of a wider range of impurities with varying polarities in a single run, providing a more comprehensive purity profile.

  • ELSD Settings: The nebulizer and evaporator temperatures, along with the gas flow rate, are critical parameters that need to be optimized for the specific analyte and mobile phase to achieve maximum sensitivity and stable baselines.

Workflow for HPLC-ELSD Purity Analysis

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Gradient Separation (C18 Column) hplc1->hplc2 hplc3 ELSD Detection (Nebulize, Evaporate, Detect) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Area data1->data2 data3 Report Purity data2->data3

Caption: Workflow for purity determination using HPLC with ELSD detection.

Performance Comparison: A Data-Driven Evaluation

To objectively compare the two methodologies, a hypothetical sample of this compound containing plausible impurities was analyzed using both HPLC-RI and HPLC-ELSD methods. The results are summarized below.

Table 1: Chromatographic Performance Comparison

ParameterHPLC-RIHPLC-ELSD
Elution Mode IsocraticGradient
Resolution (Main Peak vs. Impurity 1) 1.82.5
Resolution (Main Peak vs. Impurity 2) 1.52.2
Limit of Detection (LOD) ~50 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) ~150 µg/mL~30 µg/mL
Baseline Stability Sensitive to temperature fluctuationsGenerally stable
Run Time 20 min25 min

Table 2: Method Attributes Comparison

AttributeHPLC-RIHPLC-ELSD
Versatility Limited to isocratic separationsCompatible with gradient separations
Sensitivity LowerHigher
Ease of Use Simple principle, but sensitive to environmental changesRequires optimization of detector parameters
Cost Generally lower initial costHigher initial cost
Mobile Phase Compatibility Requires non-volatile buffersRequires volatile buffers

Authoritative Grounding and Method Validation

Any analytical method used for purity determination in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation of the chosen HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[3][14][15][16][17]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendation

Both HPLC-RI and HPLC-ELSD are viable techniques for the purity assessment of the non-chromophoric compound this compound.

  • HPLC-RI offers a simple and cost-effective solution for routine quality control where the impurity profile is well-defined and can be resolved isocratically. Its primary drawback is the lack of gradient compatibility, which may limit its ability to separate complex mixtures of impurities.

  • HPLC-ELSD provides a more versatile and sensitive approach. Its compatibility with gradient elution allows for a more comprehensive separation of impurities with a wide range of polarities.[11][12][13] This makes it the superior choice for method development, characterization of new batches, and for analyzing samples with unknown or complex impurity profiles.

Recommendation: For the comprehensive and robust purity determination of this compound, HPLC with Evaporative Light Scattering Detection (ELSD) is the recommended methodology. Its ability to perform gradient separations provides a significant advantage in resolving a broader spectrum of potential process-related impurities, thereby offering a higher degree of confidence in the reported purity value. The method should be fully validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended use in a research, development, or quality control setting.

References

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A Comparative Analysis of the Reactivity of 7,10-Dioxadispiro[2.2.4.2]dodecane and Other Common Ethers for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the choice of solvent or functional moiety can profoundly influence the outcome of a reaction. Ethers, prized for their relative inertness, are ubiquitous in the laboratory. However, not all ethers are created equal. Their structural nuances dictate their reactivity, stability, and suitability for specific applications. This guide provides a comparative analysis of the reactivity of 7,10-Dioxadispiro[2.2.4.2]dodecane, a unique spiroketal, with commonly used acyclic and cyclic ethers such as diethyl ether, tetrahydrofuran (THF), and 1,4-dioxane. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of ether reactivity to inform their synthetic strategies.

Structural and Electronic Considerations: The Foundation of Reactivity

The reactivity of an ether is fundamentally governed by the accessibility of the lone pairs of electrons on the oxygen atom and the stability of any intermediates formed during a reaction. The ethers under consideration present distinct structural features that influence these factors.

This compound is a spiroketal, a class of compounds characterized by two rings linked at a single carbon atom, which is also part of two ether linkages. This rigid, bicyclic structure locks the molecule into a specific conformation, influencing the stereoelectronic environment around the oxygen atoms. The stability of spiroketals is often enhanced by stereoelectronic effects, such as the anomeric effect, which involves the delocalization of an oxygen lone pair into an adjacent anti-periplanar σ* orbital of a C-O bond.[1] This delocalization can decrease the basicity of the oxygen and increase the stability of the spiroketal moiety.

Diethyl ether (Et₂O) is a simple, acyclic ether. Its flexible structure allows for free rotation around the C-O bonds. The oxygen lone pairs are readily available for protonation or coordination to Lewis acids.

Tetrahydrofuran (THF) is a five-membered cyclic ether. The ring strain in THF makes its oxygen lone pairs more sterically accessible and potentially more basic compared to acyclic ethers. This enhanced basicity contributes to its common use as a coordinating solvent for organometallic reagents.[2]

1,4-Dioxane is a six-membered cyclic ether containing two oxygen atoms. It exists predominantly in a chair conformation. The presence of two oxygen atoms can influence its coordinating ability and solubility properties.

Below is a visual comparison of the structures:

G cluster_0 This compound cluster_1 Diethyl Ether cluster_2 Tetrahydrofuran (THF) cluster_3 1,4-Dioxane Dioxadispiro Dioxadispiro Et2O Et2O THF THF Dioxane Dioxane

Figure 1. Molecular structures of the compared ethers.

Comparative Reactivity Profiles

Acid-Catalyzed Cleavage: A Tale of Stability and Mechanism

One of the most characteristic reactions of ethers is their cleavage under strongly acidic conditions, typically with hydrogen halides (e.g., HBr or HI).[3] The reaction is initiated by the protonation of the ether oxygen to form a good leaving group (an alcohol).[3] The subsequent step can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether.[4]

This compound: As a spiroketal, it is expected to be relatively stable under mildly acidic conditions. However, under strong acid catalysis, it will undergo cleavage. The mechanism is likely to involve the formation of a stabilized oxocarbenium ion intermediate upon protonation and ring-opening.[5][6] This process can be reversible and may lead to equilibration with other isomeric forms or complete hydrolysis to the corresponding diol and ketone under aqueous acidic conditions. The rigid structure of the spiroketal may influence the regioselectivity of the initial protonation and subsequent cleavage.

Diethyl Ether, THF, and 1,4-Dioxane: These ethers also undergo acid-catalyzed cleavage. For diethyl ether, the reaction proceeds via an Sₙ2 mechanism with the halide ion attacking the protonated ether.[4] THF, being a cyclic ether, reacts with strong acids to give 4-halobutanol. The reaction is often faster than with acyclic ethers due to the relief of some ring strain upon opening. 1,4-Dioxane can also be cleaved under harsh acidic conditions, but it is generally more resistant than THF.

Proposed Experimental Protocol for Comparative Analysis of Acid-Catalyzed Cleavage:

To quantitatively compare the acid-catalyzed cleavage rates, a standardized experiment can be designed.

G Experimental Workflow: Acid-Catalyzed Cleavage Comparison cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare equimolar solutions of each ether (Dioxadispiro, Et2O, THF, Dioxane) in a non-participating solvent (e.g., Dichloromethane). B Add a standardized amount of a strong acid catalyst (e.g., 1.0 M HBr in acetic acid) to each solution at a controlled temperature (e.g., 25 °C). A->B Initiate Reaction C Withdraw aliquots from each reaction mixture at regular time intervals. B->C Sampling D Quench the reaction in the aliquot (e.g., with a cold, saturated NaHCO3 solution). C->D Workup & Analysis E Analyze the quenched aliquot by Gas Chromatography (GC) to determine the concentration of the starting ether and any cleavage products. D->E Workup & Analysis F Plot the concentration of the starting ether versus time for each reaction. E->F Data Processing & Comparison G Determine the initial reaction rate for each ether from the slope of the concentration vs. time plot. F->G Data Processing & Comparison H Compare the relative rates of cleavage. G->H Data Processing & Comparison

Figure 2. Proposed workflow for comparing ether cleavage rates.

Expected Outcome: It is hypothesized that the reactivity towards acid-catalyzed cleavage will follow the order: THF > Diethyl Ether > 1,4-Dioxane > this compound. The spiroketal is expected to be the most stable due to its inherent structural and stereoelectronic properties.

Oxidation and Peroxide Formation: A Safety and Stability Concern

A significant aspect of ether reactivity is their propensity to undergo autoxidation in the presence of oxygen to form explosive peroxides.[7][8] This reaction proceeds via a free-radical mechanism, and the rate of peroxide formation is dependent on the structure of the ether.

This compound: The presence of tertiary C-H bonds adjacent to the ether oxygens in the spiroketal structure could potentially make it susceptible to hydrogen atom abstraction, the initial step in autoxidation. However, the rigid conformational nature of the spirocycle might impose steric hindrance, potentially slowing down this process compared to more flexible ethers.

Diethyl Ether, THF, and 1,4-Dioxane: These ethers are well-known to form peroxides upon storage and exposure to air and light.[9] THF is particularly notorious for its rapid peroxide formation. The presence of secondary C-H bonds alpha to the ether oxygen makes them susceptible to radical-initiated hydrogen abstraction.

Comparative Data on Peroxide Formation Tendency:

EtherPeroxide Formation TendencyStructural Rationale
This compound Moderate (Hypothesized)Tertiary C-H bonds alpha to oxygen, but potential steric hindrance.
Diethyl Ether HighSecondary C-H bonds alpha to oxygen in a flexible chain.
Tetrahydrofuran (THF) Very HighActivated secondary C-H bonds in a strained ring.
1,4-Dioxane Moderate to HighSecondary C-H bonds alpha to two oxygen atoms.

Proposed Experimental Protocol for Comparative Analysis of Peroxide Formation:

A standardized protocol to assess the relative rates of peroxide formation can be established.

  • Sample Preparation: Place equal volumes of freshly distilled, peroxide-free samples of each ether in separate, loosely capped, clear glass bottles.

  • Exposure: Store the bottles under identical conditions of light and air exposure at room temperature.

  • Analysis: At regular intervals (e.g., weekly), take a small aliquot from each sample and test for the presence of peroxides using a standard qualitative test (e.g., potassium iodide/starch paper) or a quantitative method (e.g., titration with sodium thiosulfate).

  • Data Comparison: Record the time taken for each ether to show a positive peroxide test and monitor the increase in peroxide concentration over time.

This experiment would provide valuable empirical data on the relative stability of this compound concerning peroxide formation.

Application-Specific Considerations

The choice of an ether in a synthetic protocol often extends beyond its inertness and depends on its specific interactions in the reaction medium.

  • As a Solvent: Diethyl ether and THF are excellent solvents for a wide range of organic reactions, particularly those involving organometallic reagents, due to their ability to solvate cations.[10] 1,4-Dioxane is also a useful solvent, especially for reactions requiring higher temperatures. The physical properties of this compound, such as its boiling point and polarity, would need to be determined to assess its potential as a solvent.

  • As a Protecting Group: The spiroketal moiety is a common protecting group for diols in multi-step syntheses.[6] Its stability to a range of reaction conditions, except for strong acids, makes it a valuable tool in complex molecule synthesis. In this context, the reactivity of the spiroketal is intentionally harnessed for deprotection.

  • As a Building Block: The unique three-dimensional structure of this compound makes it an interesting building block for the synthesis of complex molecules.[11]

Conclusion

The reactivity of this compound, when compared to common acyclic and cyclic ethers, is predicted to be lower, particularly concerning acid-catalyzed cleavage. This enhanced stability can be attributed to the inherent structural and stereoelectronic features of the spiroketal functionality. While all ethers are susceptible to peroxide formation, the rigid structure of the spiroketal may offer some kinetic stability against autoxidation, a hypothesis that warrants experimental verification.

For the practicing chemist, this comparative analysis underscores the importance of considering the specific ether structure when designing experiments. While diethyl ether and THF offer high solvating power and are readily available, their propensity for peroxide formation and lower stability towards acids must be managed. 1,4-Dioxane provides a higher boiling point but is also a peroxide former. This compound and other spiroketals represent a class of ethers with increased stability, making them valuable as protecting groups and potentially as robust scaffolds in drug discovery and materials science. The proposed experimental protocols provide a framework for generating the direct comparative data needed to fully elucidate the reactivity profile of this intriguing molecule.

References

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The Dispiro Advantage: Navigating Three-Dimensional Chemical Space for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Application of Dispiro Compounds in Drug Discovery

In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic compounds and into the architecturally complex world of three-dimensional (3D) scaffolds. Among the most promising of these are dispiro compounds, molecules characterized by two rings sharing a single carbon atom. This unique structural motif imparts a rigid, well-defined 3D geometry that offers significant advantages in drug design, from enhanced target specificity to improved physicochemical properties. This guide provides an in-depth comparison of dispiro-based drug candidates against other alternatives, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.

The Shortcomings of "Flatland": Why 3D Scaffolds Matter

Historically, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar, aromatic molecules. While successful, this approach has contributed to challenges such as poor solubility, metabolic instability, and off-target effects. The shift towards molecules with a higher fraction of sp3-hybridized carbons, like dispiro compounds, introduces greater structural diversity and complexity. This "three-dimensionality" allows for more precise and intricate interactions with the complex topologies of biological targets, potentially leading to higher potency and selectivity.

Case Study 1: Dispirooxindoles in Oncology - Targeting the p53-MDM2 Interaction

A significant focus in oncology research has been the restoration of the p53 tumor suppressor pathway, which is often inactivated in cancer cells by the over-expression of its negative regulator, MDM2. The interaction between p53 and MDM2 is a prime target for small molecule inhibitors.

The Challenge: Designing a small molecule that can effectively mimic the helical peptide interface of p53 to disrupt its interaction with the deep hydrophobic cleft of MDM2.

The Dispiro Solution: Spirooxindoles have emerged as a privileged scaffold for this purpose.[1] The rigid dispiro core orients key substituents in a precise spatial arrangement that mimics the critical amino acid residues of p53 (Phe, Trp, Leu), allowing for potent and selective inhibition of the p53-MDM2 interaction.[1]

A series of novel S-, O-, and Se-containing dispirooxindole derivatives have been synthesized and evaluated for their cytotoxic effects on various tumor cell lines.[2][3][4] Several of these compounds demonstrated considerable cytotoxicity and showed good selectivity towards colorectal carcinoma HCT116 p53+/+ cells over HCT116 p53−/− cells, suggesting a p53-dependent mechanism of action.[2][3][4]

Compound IDTarget Cell LineIC50 (µM)Selectivity Index (SI)
Compound 29 LNCaP (Prostate)1.2 - 3.53 - 10
Compound 4u HCT116 p53+/+Potent CytotoxicitySelective vs HCT116 p53-/-
Compound VI MCF7 (Breast)0.04Not Reported
Compound VI PC3 (Prostate)0.41Not Reported
Nutlin-3a (Comparator) LNCaP (Prostate)1.50Not Reported
RG-7112 (Comparator) LNCaP (Prostate)0.18Not Reported

Data synthesized from multiple sources.[2][5][6][7]

In Vivo Efficacy: In an HCT116 xenograft mouse model, one of the lead dispiro-indolinone compounds (at a dose of 170 mg/kg) resulted in a tumor growth inhibition of approximately 40% (T/C ratio of ~60%) eight days after treatment completion.[5][6][7] Furthermore, in a P388 leukemia model, the same compound demonstrated a high tumor growth regression index (TGRI) of 93%.[5][6][7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of dispiro compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dispiro compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Case Study 2: Dispiro Compounds as Antiviral Agents

The unique 3D structures of dispiro compounds make them attractive candidates for targeting viral proteins, where they can disrupt protein-protein interactions or inhibit enzymatic activity.[8]

The Challenge: The rapid evolution of viruses necessitates the development of novel antiviral agents with unique mechanisms of action.[9]

The Dispiro Solution: A phenotypic screening of spiro-annulated oxepane and azepane derivatives identified compounds that inhibited the replication of human adenovirus C5, a DNA virus.[9][10] Interestingly, these compounds did not show activity against the RNA viruses tested, suggesting a specific mechanism of action.[9][10]

In another study, a spirooxindole with a unique cyclopropane moiety was identified as an HIV reverse transcriptase inhibitor with a half-maximal effective concentration (EC50) of approximately 75 nM.[8] The specific stereochemistry of the cyclopropane ring was found to be critical for its antiviral activity, highlighting the importance of the precise 3D arrangement of atoms in the dispiro scaffold.[8]

Furthermore, a spiropyrazolopyridone derivative was identified as a potent inhibitor of the Dengue virus (DENV) replicon, with an EC50 value of 14 nM.[8]

Experimental Workflow: Phenotypic Antiviral Screening

This workflow illustrates the process of identifying antiviral activity in a library of dispiro compounds.

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Incubation & Analysis cluster_3 Hit Identification A Compound Library (Dispiro Derivatives) E Treat with compounds at various concentrations A->E B Host Cell Culture (e.g., A549, Vero) C Seed cells in 96-well plates B->C D Infect cells with virus (e.g., Adenovirus, DENV) C->D D->E F Incubate for 24-72 hours E->F G Quantify Viral Replication (e.g., qPCR, Plaque Assay, Reporter Gene) F->G H Assess Cell Viability (e.g., MTT, CTG) F->H I Calculate EC50 and CC50 G->I H->I J Determine Selectivity Index (SI = CC50 / EC50) I->J K Identify 'Hit' Compounds (High SI) J->K

Caption: Workflow for phenotypic screening of dispiro compounds for antiviral activity.

Case Study 3: Dispiro Compounds in Central Nervous System (CNS) Disorders

Treating CNS disorders is particularly challenging due to the blood-brain barrier (BBB), which restricts the entry of most small molecules into the brain.[11][12]

The Challenge: Developing orally bioavailable drugs that can effectively cross the BBB and engage with CNS targets.[13][14]

The Dispiro Solution: The 3D nature and often increased lipophilicity of dispiro scaffolds can be advantageous for BBB penetration. Takeda Pharmaceutical has patented heterocyclic spiro compounds as inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as other CNS disorders.[15] Several of these spirocycles demonstrated complete inhibition of MAGL at a concentration of 10 µM.[15] In vivo studies in mice showed that oral administration of these compounds led to increased levels of the endocannabinoid 2-AG in the brain, confirming their ability to cross the BBB and engage the target.[15]

Synthesis of Dispiro Compounds

A common and efficient method for synthesizing dispirooxindoles is the 1,3-dipolar cycloaddition reaction.[1][2][4][16] This reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin and an amino acid like sarcosine, which then reacts with a dipolarophile.[2][4][5][6] This method is often highly regio- and diastereoselective, allowing for the creation of complex 3D structures in a single step.[5][6]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin Ylide Azomethine Ylide (in situ generation) Isatin->Ylide + Heat - CO2 Sarcosine Sarcosine Sarcosine->Ylide + Heat - CO2 Dipolarophile Dipolarophile (e.g., 5-arylidene-2-thiohydantoin) Dispiro Dispirooxindole Dipolarophile->Dispiro 1,3-Dipolar Cycloaddition Ylide->Dispiro 1,3-Dipolar Cycloaddition

Caption: General scheme for the synthesis of dispirooxindoles via 1,3-dipolar cycloaddition.

Future Directions

The application of dispiro compounds in drug discovery is still a burgeoning field with immense potential. The continued development of novel synthetic methodologies will provide access to an even greater diversity of 3D chemical space. As our understanding of complex biological targets grows, the unique structural features of dispiro compounds will undoubtedly play a crucial role in the design of the next generation of selective and effective medicines. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in a wider range of therapeutic areas.

References

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  • Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. Molecules.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Spiroetherification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Spirocyclic ethers are privileged structural motifs found in a vast array of biologically active natural products and pharmaceuticals. Their unique three-dimensional architecture often imparts desirable pharmacological properties, making their efficient and stereoselective synthesis a critical objective in modern organic chemistry. Spiroetherification, the intramolecular cyclization of an alcohol onto a π-system, stands as a powerful strategy for their construction. The success of this transformation, particularly its stereochemical outcome, is fundamentally governed by the choice of catalyst.

This guide provides an in-depth comparison of common catalytic systems for spiroetherification. Moving beyond a simple recitation of data, we will explore the causality behind experimental design, offer self-validating protocols, and ground our discussion in authoritative literature to empower you in selecting and optimizing the ideal catalyst for your synthetic challenges.

Defining Efficiency: Key Performance Indicators in Catalysis

Benchmarking is more than just comparing yields; it requires a multi-faceted evaluation of catalyst performance.[1][2][3] A robust assessment hinges on several key performance indicators (KPIs):

  • Yield (%): The ultimate measure of product formation, reflecting the catalyst's ability to convert starting material to the desired spiroether.

  • Enantiomeric Excess (ee %): For asymmetric reactions, this KPI is paramount. It quantifies the stereochemical purity of the product, indicating the catalyst's ability to favor one enantiomer over the other.[4]

  • Diastereoselectivity (dr): When multiple new stereocenters are formed, the diastereomeric ratio reveals the catalyst's preference for a specific diastereomer.

  • Turnover Number (TON): Calculated as (moles of product) / (moles of catalyst), TON measures the total number of conversions a single catalyst molecule can perform before deactivation. It is a crucial metric for catalyst longevity and cost-effectiveness.

  • Turnover Frequency (TOF): Defined as TON / time, TOF is a measure of the catalyst's intrinsic activity or speed.

  • Reaction Conditions: The practicality of a catalytic system is judged by its operational requirements, including temperature, pressure, solvent, and tolerance to air and moisture.[5] Milder conditions are generally preferred for their energy efficiency and broader functional group compatibility.

A Comparative Analysis of Leading Catalytic Systems

The field of spiroetherification is dominated by two primary classes of catalysts: transition metals (most notably gold) and chiral Brønsted acids (a form of organocatalysis). Each offers a distinct set of advantages and operates via different mechanistic manifolds.

Gold(I) Catalysis: The Power of π-Acidity

Homogeneous gold catalysts have become a cornerstone of modern synthesis due to their powerful carbophilic π-Lewis acidity, allowing them to activate alkynes and allenes toward nucleophilic attack under exceptionally mild conditions.[5][6][7]

Mechanism & Rationale: The catalytic cycle typically begins with the coordination of the gold(I) complex to the alkyne of the substrate. This activation significantly lowers the LUMO of the alkyne, rendering it highly electrophilic. The tethered hydroxyl group then attacks in an intramolecular fashion. This cyclization can proceed via different pathways (e.g., endo-dig vs. exo-dig), and the regioselectivity is a key aspect to control. The resulting vinyl-gold intermediate is then protodeaurated, regenerating the active catalyst and releasing the enol ether product, which rapidly tautomerizes to the spiroketal.[8]

Performance Profile:

  • Strengths: Gold catalysts are renowned for their high efficiency, often requiring low catalyst loadings (1-5 mol%). They exhibit excellent functional group tolerance and reactions are frequently complete within hours at room temperature.[5][6]

  • Weaknesses: The primary drawback is the high cost of gold. While enantioselective variants exist, developing ligands that effectively control the stereochemistry in the linear coordination environment of Au(I) can be challenging.[9]

Chiral Brønsted Acid Organocatalysis: The Metal-Free Alternative

Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL and SPINOL, have emerged as formidable organocatalysts for a wide range of asymmetric transformations, including spiroetherification.[10][11][12][13]

Mechanism & Rationale: Unlike gold catalysts that activate the π-system, Brønsted acids operate by activating the nucleophile or by a dual-activation mechanism. The acidic proton of the CPA protonates a functional group in the substrate, while the chiral conjugate base remains associated through a hydrogen-bonding network. This intimate ion pair creates a highly organized, chiral environment that directs the nucleophilic attack of the hydroxyl group, thereby controlling the stereoselectivity of the cyclization.[14][15]

Performance Profile:

  • Strengths: The most significant advantage is the ability to achieve high levels of enantioselectivity (often >90% ee).[11][13] These metal-free catalysts are also less sensitive to air and moisture compared to many transition metal systems and avoid concerns about heavy metal contamination in the final product—a critical consideration in drug development.

  • Weaknesses: Organocatalysts often require higher loadings (5-20 mol%) compared to their metal-based counterparts. Reaction times can also be longer, sometimes requiring 24 hours or more to reach full conversion.

Quantitative Benchmarking: A Head-to-Head Comparison

To provide a clear, objective comparison, the following table summarizes representative performance data for gold- and organocatalyzed spiroetherification reactions on a model substrate class (hydroxy-alkynones).

Parameter Gold(I) Catalyst Example Chiral Phosphoric Acid (CPA) Example
Catalyst [Au(IPr)(NCMe)]SbF₆(R)-TRIP
Substrate AlkynolAlkynol
Catalyst Loading 1-2 mol%5-10 mol%
Typical Yield >95%85-95%
Enantioselectivity N/A (for achiral catalyst)up to 98% ee
Reaction Time 1-4 hours12-48 hours
Temperature Room TemperatureRoom Temperature to 40 °C
Key Advantage High speed, low loading, high yieldHigh enantioselectivity, metal-free
Reference General performance from sources[8][16]General performance from sources[10][12][14]

Note: This data is illustrative and compiled from typical results in the literature. Direct comparison requires identical substrates and conditions, as outlined in the protocol below.

Experimental Workflow & Protocols

Trustworthy benchmarking demands rigorous and consistent experimental methodology. The following protocol provides a self-validating framework for comparing different catalysts for a model spiroetherification reaction.

General Catalyst Screening Workflow

The following diagram outlines a logical workflow for screening and benchmarking catalysts.

G cluster_prep Preparation cluster_rxn Reaction Execution cluster_analysis Analysis & Benchmarking prep_sub Prepare Substrate Stock Solution setup Set up Parallel Reactions (1 vial per catalyst) prep_sub->setup prep_cat Prepare Catalyst Stock Solutions (e.g., Au(I), CPA) prep_cat->setup add_sub Add Substrate Solution setup->add_sub add_cat Add Catalyst Solution (Initiate Reaction) add_sub->add_cat stir Stir at Defined Temp. add_cat->stir monitor Monitor Progress (TLC/GC/LCMS) stir->monitor workup Quench & Workup monitor->workup Upon Completion analyze Analyze Crude Mixture (NMR for dr, Chiral HPLC for ee) workup->analyze purify Purify Product (Column Chromatography) analyze->purify characterize Characterize & Calculate Yield purify->characterize compare Compare KPIs in Table characterize->compare

Caption: A standardized workflow for benchmarking spiroetherification catalysts.

Detailed Protocol: Gold-Catalyzed Spiroetherification

This protocol is representative of a typical gold-catalyzed cyclization.[16]

  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a 0.01 M stock solution of the active catalyst. For example, to generate a cationic gold(I) catalyst, dissolve a gold(I) chloride precursor (e.g., (Ph₃P)AuCl, 2 mol%) and a silver salt cocatalyst (e.g., AgSbF₆, 2 mol%) in dry dichloromethane (DCM). The precipitation of AgCl indicates the formation of the active cationic gold species.

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the alkynol substrate (1.0 equiv, e.g., 0.1 mmol).

  • Solvent Addition: Add dry DCM to achieve the desired concentration (e.g., 0.1 M).

  • Reaction Initiation: Add the freshly prepared gold(I) catalyst solution (2 mol%) to the stirring substrate solution at room temperature (23 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the eluent under reduced pressure.

  • Analysis & Purification: Analyze the crude product by ¹H NMR to determine diastereoselectivity. Purify the residue by flash column chromatography on silica gel to obtain the pure spiroether and determine the isolated yield. For chiral substrates, enantiomeric excess can be determined by chiral HPLC.

Conclusion and Authoritative Grounding

The choice between a gold-based catalyst and a chiral phosphoric acid for spiroetherification is a classic case of balancing competing priorities. When the primary objective is rapid, high-yielding synthesis of an achiral or racemic spiroether, the speed and efficiency of gold catalysis are often unparalleled.[5][7] However, when the synthesis of a specific enantiomer is critical, particularly for applications in drug development, the high stereocontrol offered by chiral Brønsted acids makes them the superior choice, despite potentially longer reaction times and higher catalyst loadings.[11][12][13]

This guide has provided the foundational knowledge, comparative data, and actionable protocols to make an informed decision. Effective catalyst selection is an empirical science, and the workflows described herein provide a robust framework for your own in-lab benchmarking studies.

References

  • Application Notes and Protocols for Gold-Catalyzed Cyclobutene Synthesis. Benchchem.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and validated analysis of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the characterization and quantification of 7,10-Dioxadispiro[2.2.4.2]dodecane, a unique dispiroketal. Our focus is on the principles of cross-validation, ensuring the reliability and accuracy of analytical data through a multi-faceted approach. This document is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to provide a framework for robust analytical method development.

Introduction to this compound and the Imperative of Analytical Validation

This compound is a dispiro compound with the molecular formula C₁₀H₁₆O₂. Its distinct spirocyclic structure presents unique analytical challenges and necessitates well-defined methods for its identification and quantification, particularly in the context of pharmaceutical development where it may arise as an intermediate or impurity.[1][2] The validation of analytical procedures is a critical component of the drug development process, ensuring that the chosen methods are fit for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, outlining the validation characteristics required for various analytical tests.[3][4][5] This guide will explore the cross-validation of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound.

The Cross-Validation Workflow: A Strategy for Ensuring Data Integrity

Cross-validation is the process of assuring that an analytical method will give accurate and reproducible results. In the context of multiple analytical techniques, it involves comparing the results obtained from each method to establish a high degree of confidence in the data. Our approach is to leverage the strengths of each technique to create a self-validating system.

Cross-Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Data Comparison GC-MS GC-MS Specificity Specificity GC-MS->Specificity Comparative_Analysis Comparative Analysis of Results GC-MS->Comparative_Analysis HPLC-MS HPLC-MS HPLC-MS->Specificity HPLC-MS->Comparative_Analysis NMR NMR NMR->Specificity NMR->Comparative_Analysis Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ LOD_LOQ->Comparative_Analysis

Caption: A logical workflow for the cross-validation of analytical methods.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for qualitative identification, quantitative measurement, or both.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[6][7] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a "gold standard" for forensic substance identification.[6]

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The resulting mass spectrum is compared against a reference library (e.g., NIST) for identification.[8] For quantification, a calibration curve is generated using certified reference standards.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a versatile separation technique that can be applied to a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[9] Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity.

Experimental Protocol: HPLC-MS Analysis of this compound

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Instrumentation: A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting gradient would be 30-100% B over 15 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The extracted ion chromatogram for the protonated molecule [M+H]⁺ is used for quantification against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[11][12][13] It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation.[14]

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the 2D spectra are analyzed to assign the complete structure of the molecule.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of each technique for the analysis of this compound, based on the principles of analytical method validation.[3][15]

Validation Parameter GC-MS HPLC-MS NMR Spectroscopy
Specificity/Selectivity High (based on retention time and mass spectrum)High (based on retention time and m/z)Very High (unique spectral fingerprint)
Linearity ExcellentExcellentGood (for quantification)
Accuracy HighHighHigh
Precision (Repeatability & Intermediate Precision) HighHighModerate to High
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low (ng/mL to pg/mL)High (µg/mL to mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL)Low (ng/mL to pg/mL)High (µg/mL to mg/mL)
Primary Application Quantification & IdentificationQuantification & IdentificationStructural Elucidation & Confirmation

Discussion and Recommendations

The cross-validation of these three orthogonal analytical techniques provides a robust and reliable framework for the analysis of this compound.

  • For routine quality control and quantitative analysis , both GC-MS and HPLC-MS are excellent choices due to their high sensitivity, specificity, and throughput. The choice between the two would depend on the volatility of the compound and the sample matrix.

  • For definitive structural confirmation and identification , NMR spectroscopy is the gold standard. While not as sensitive as the chromatographic methods, it provides an unparalleled level of structural detail.

In a drug development setting, a typical workflow would involve the initial structural confirmation of this compound by NMR. Subsequently, a validated GC-MS or HPLC-MS method would be developed for routine quantification in various samples. The data from the chromatographic methods should always be consistent with the structural information obtained from NMR.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice, particularly in the regulated environment of drug development. By employing a multi-technique approach that leverages the strengths of GC-MS, HPLC-MS, and NMR spectroscopy, researchers can ensure the generation of high-quality, reliable, and defensible analytical data for novel compounds such as this compound. This guide provides a comprehensive framework for designing and implementing such a cross-validation study, ultimately contributing to the advancement of robust and reliable scientific research.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a thorough understanding of its properties and associated risks. This guide provides a detailed protocol for the proper disposal of 7,10-Dioxadispiro[2.2.4.2]dodecane, a spiroketal. Due to the limited availability of specific safety data for this exact compound, the following procedures are based on the general principles of handling cyclic ethers and in accordance with established guidelines for chemical waste management.

Understanding the Compound: this compound
Core Principles of Disposal

The responsible disposal of laboratory waste is not merely a procedural task but a cornerstone of a safe and sustainable research environment.[1] The primary goal is to ensure that chemical wastes are managed in a way that protects human health and the environment.[1][2] This involves proper identification, segregation, containment, and transfer of waste to a licensed disposal facility.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a fundamental aspect of laboratory safety to minimize exposure to potentially hazardous substances.[3][4]

Recommended PPE for Handling this compound Waste:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes and potential vapors.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the chemical.[3][4]
Body Protection Flame-resistant lab coat.Provides a barrier against spills and splashes.[4]
Footwear Closed-toe shoes.Protects feet from spills.[3]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves).

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant, as a precaution).

  • Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, to avoid unforeseen reactions.[5]

Step 2: Waste Collection and Containment

The integrity of the waste container is paramount to prevent leaks and spills.

  • Use a chemically compatible container with a secure, tight-fitting lid.[5] High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.

  • Keep the container closed at all times, except when adding waste.[5]

  • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

Step 3: Storage of Waste

Proper storage of hazardous waste is regulated and essential for safety.

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from heat sources, direct sunlight, and ignition sources. [6]

  • Maintain secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.

Step 4: Disposal Request and Pickup

Disposal of hazardous waste must be handled by trained professionals.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the Environmental Health and Safety (EHS) office.[7]

  • Provide accurate information about the waste, including its name and quantity.

  • Ensure all paperwork is completed as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Waste Container in a Secure, Ventilated Area with Secondary Containment segregate->store request Request Waste Pickup from EHS/Safety Office store->request pickup Waste Collected by Authorized Personnel request->pickup end_process End of Process pickup->end_process

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Alert personnel in the immediate area.

  • If the spill is large or involves a significant release of vapor, evacuate the area and contact your institution's emergency response team.

  • For small, manageable spills, and if you are trained to do so, use an absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain and clean up the spill.[8]

  • Wear appropriate PPE during the cleanup process.

  • Collect the absorbent material and contaminated items in a sealed, labeled hazardous waste container.

  • Report the spill to your supervisor and EHS office, regardless of its size.

Regulatory Compliance

The disposal of hazardous waste is governed by strict regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11] It is the responsibility of the researcher and the institution to comply with all applicable federal, state, and local regulations.[12]

This guide provides a framework for the safe disposal of this compound based on its chemical class. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and requirements.

References

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet. Retrieved from a publicly available but non-specific SDS for a chemical with similar handling requirements.
  • JT Baker. (n.d.). DODECANE. Retrieved from [Link]

  • Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from a representative university guideline on chemical waste.
  • XiXisys. GHS 11 (Rev.11) SDS Word.
  • PubChem. 2-{7,10-dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

  • PubChem. 7,10-dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cheméo. Chemical Properties of Dodecane (CAS 112-40-3). Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • LookChem. Cas 52875-47-5,this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA - Regulations.gov.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Queen Mary University of London. (2024, September 4). Corrections, Modifications, and Extension to Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 7,10-Dioxadispiro[2.2.4.2]dodecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to ensure that innovative research can be conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 7,10-Dioxadispiro[2.2.4.2]dodecane. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following protocols are grounded in a conservative, risk-based approach, treating the substance with a high degree of caution as a chemical with unknown toxicological properties.

Pre-Handling Risk Assessment: Understanding the Compound

Key Considerations:

  • Unknown Toxicity: Assume the compound is hazardous upon inhalation, ingestion, and skin contact.

  • Combustibility: Although not confirmed, handle as a combustible liquid, keeping it away from ignition sources.[1]

  • Reactivity: The reactivity of this specific spiroketal is not well-documented. It is prudent to avoid mixing with strong oxidizing agents, acids, or bases unless a specific reaction protocol has been thoroughly vetted.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the unknown hazard profile, a robust PPE strategy is non-negotiable. The selection of PPE should be based on the specific procedure being performed.

Table 1: Recommended PPE for Handling this compound

Task Minimum PPE Requirement Enhanced Precautions (e.g., large scale, potential for splash)
Weighing/Transfer (small quantities) Nitrile gloves (double-gloved), lab coat, safety glasses with side shields.Chemical splash goggles, face shield.[2]
Solution Preparation/Reaction Setup Double nitrile gloves, lab coat, chemical splash goggles.Chemical-resistant apron, face shield.[2]
Heating or Pressurized Reactions Double nitrile gloves, flame-resistant lab coat, chemical splash goggles, face shield.Work behind a blast shield.
Waste Disposal Double nitrile gloves, lab coat, chemical splash goggles.Chemical-resistant apron.
  • Gloves: Double gloving with nitrile gloves provides a primary barrier against skin contact.[3] It is crucial to change gloves immediately if contamination is suspected.[2]

  • Eye and Face Protection: Safety glasses are a minimum requirement. However, for any task with a risk of splashing, chemical splash goggles and a face shield are essential to protect the eyes and mucous membranes.[2]

  • Lab Coat: A standard lab coat protects against incidental contact. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[5]

Workflow for PPE Selection

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.